UNC8153
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H37N5O5 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C33H37N5O5/c34-17-3-1-2-4-18-35-31(40)23-9-12-26(13-10-23)36-32(41)24-7-5-22(6-8-24)20-38(27-14-15-27)33(42)25-11-16-28-29(19-25)43-21-30(39)37-28/h5-13,16,19,27H,1-4,14-15,17-18,20-21,34H2,(H,35,40)(H,36,41)(H,37,39) |
InChI Key |
MDIKJIFCQAJLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCCCCCCN)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of UNC8153: A Technical Guide to a Novel NSD2 Degrader
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of UNC8153, a novel and selective targeted degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein. This document is intended for researchers, scientists, and drug development professionals interested in the fields of targeted protein degradation, epigenetics, and oncology.
Executive Summary
This compound is a potent small molecule that induces the degradation of NSD2, a histone methyltransferase implicated in various cancers, including multiple myeloma.[1][2][3] It operates through a novel mechanism that is dependent on the ubiquitin-proteasome system. By binding to the PWWP1 domain of NSD2, this compound recruits a Cullin-RING family E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1] This targeted degradation results in a significant reduction of the H3K36me2 histone mark, a product of NSD2's enzymatic activity, thereby impacting downstream pathological phenotypes in cancer cells.[1][2][3]
Mechanism of Action: A Bivalent Approach to Degradation
This compound functions as a "molecular glue" or bivalent degrader, facilitating the interaction between NSD2 and an E3 ubiquitin ligase complex.[1] The molecule itself possesses two key binding moieties: one that selectively engages the PWWP1 domain of NSD2 and another that recruits the E3 ligase machinery.[1] This induced proximity triggers the transfer of ubiquitin molecules to NSD2, marking it for destruction by the proteasome.
The degradation of NSD2 by this compound is confirmed to be dependent on the proteasome and neddylation, a process essential for the activation of Cullin-RING E3 ligases.[1] While the specific E3 ligase recruited by this compound has not been definitively identified, studies have ruled out the involvement of UBR E3 ligases (UBR1, UBR2, UBR4, and UBR5).[1]
The proposed signaling pathway for this compound's mechanism of action is depicted in the following diagram:
Caption: this compound-mediated degradation of NSD2 signaling pathway.
Quantitative Data Summary
The potency and efficacy of this compound in targeting NSD2 have been quantified through various biochemical and cellular assays. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Cell Line | Assay | Reference |
| Binding Affinity (Kd) | 24 nM | - | Biochemical | [4][5] |
| Degradation (DC50) | 0.35 µM | U2OS | In-Cell Western | [4] |
| Maximal Degradation (Dmax) | 79% | U2OS | In-Cell Western | [6] |
| NSD2-long DC50 (Immunoblot) | 3.41 µM (95% CI: 2.22–5.55) | KMS11 | Immunoblot | [1] |
Key Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. Detailed methodologies for these assays are provided below.
In-Cell Western (ICW) Assay for NSD2 Degradation
This assay quantifies the levels of NSD2 protein within cells following treatment with this compound.
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density that allows for optimal growth and protein expression.
-
Compound Treatment: Treat cells with a dose-response series of this compound or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Fix the cells with a solution of 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Permeabilize the cells by washing with PBS containing 0.1% Triton X-100.
-
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing fish gelatin) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for NSD2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The fluorescence intensity, corresponding to the amount of NSD2 protein, is normalized to a cell staining dye or a housekeeping protein.
NanoBRET Ubiquitination Assay
This live-cell assay directly measures the ubiquitination of NSD2 upon treatment with this compound.
-
Cell Transfection: Co-transfect cells with plasmids encoding for NanoLuc-fused NSD2 (the donor) and HaloTag-fused ubiquitin (the acceptor).
-
HaloTag Labeling: Label the HaloTag-ubiquitin with a fluorescent HaloTag ligand (e.g., HaloTag 618 Ligand).
-
Compound Treatment: Treat the cells with this compound or a control compound.
-
Substrate Addition: Add the NanoBRET Nano-Glo substrate.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of reading dual-filtered luminescence. An increase in the BRET signal indicates a closer proximity between NSD2 and ubiquitin, signifying increased ubiquitination.
Global Proteomics by Mass Spectrometry
This experiment assesses the selectivity of this compound by quantifying changes in the entire proteome of treated cells.
-
Cell Culture and Treatment: Culture U2OS cells and treat with this compound (e.g., 5 µM) or DMSO for a defined period (e.g., 6 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each treatment condition with different TMT reagents for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment groups. Proteins showing a significant decrease in abundance in the this compound-treated samples compared to the control are identified as potential targets.
Multiple Myeloma Cell Adhesion Assay
This assay evaluates the functional consequence of NSD2 degradation on the adhesive properties of multiple myeloma cells.
-
Plate Coating: Coat 96-well plates with an extracellular matrix component, such as Matrigel.
-
Cell Seeding and Treatment: Seed multiple myeloma cells (e.g., KMS11) onto the coated plates and treat with this compound or a negative control compound (e.g., UNC8587) for an extended period (e.g., 14 days).
-
Washing: Gently wash the plates with PBS to remove non-adherent cells.
-
Quantification of Adherent Cells: Quantify the number of adherent cells. This can be done by staining the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity, or by direct cell counting. A reduction in the number of adherent cells in the this compound-treated wells indicates an anti-adhesive effect.
Experimental and Logical Workflow Visualization
The following diagram illustrates the logical workflow for the experimental validation of this compound's mechanism of action.
Caption: Logical workflow for validating the mechanism of action of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted protein degraders for epigenetic targets. Its novel mechanism of action, involving the selective, proteasome-dependent degradation of NSD2 via the recruitment of a Cullin-RING E3 ligase, offers a promising therapeutic strategy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for the scientific community to further investigate and build upon this important discovery.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NanoBRET™ Ubiquitination Assay Technical Manual [promega.sg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. licorbio.com [licorbio.com]
UNC8153: A Technical Guide to a Selective NSD2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor-binding SET domain-containing protein 2 (NSD2) is a histone methyltransferase that plays a critical role in gene regulation through the dimethylation of lysine (B10760008) 36 on histone 3 (H3K36me2). Aberrant NSD2 activity, often resulting from genetic alterations such as the t(4;14) translocation in multiple myeloma or the E1099K activating mutation in acute lymphoblastic leukemia, is implicated in the pathogenesis of various cancers. Small molecule inhibition of NSD2's catalytic activity has proven challenging. UNC8153 has emerged as a potent and selective targeted degrader of NSD2, offering a novel therapeutic strategy. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of NSD2. It functions by binding to the PWWP1 domain of NSD2 and recruiting an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the NSD2 protein. This degradation is dependent on the ubiquitin-proteasome system and neddylation, suggesting the involvement of a Cullin-RING family E3 ubiquitin ligase. The degradation of NSD2 by this compound leads to a reduction in the global levels of the H3K36me2 chromatin mark, which in turn modulates gene expression and results in anti-tumor phenotypes in cancer cells with dysregulated NSD2.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's binding affinity, degradation potency, and cellular activity.
| Compound | Target Domain | Binding Affinity (Kd, nM) |
| This compound | NSD2-PWWP1 | 24 |
Table 1: In Vitro Binding Affinity of this compound.
| Cell Line | Compound | DC50 (µM) | Dmax (%) |
| U2OS | This compound | 0.35 | >90 |
Table 2: Cellular Degradation Potency of this compound.
| Cell Line | Treatment | Effect |
| MM1.S | This compound | Mild antiproliferative effect |
| KMS11 | This compound | Anti-adhesive effect |
Table 3: Phenotypic Effects of this compound in Multiple Myeloma Cell Lines.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
In-Cell Western (ICW) Assay for NSD2 Degradation
This assay is used to quantify the cellular levels of NSD2 protein following treatment with this compound.
Materials:
-
U2OS cells
-
96-well plates
-
This compound
-
3.7% Formaldehyde (B43269) in PBS
-
Permeabilization Buffer (1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer)
-
Primary antibody against NSD2
-
IRDye-conjugated secondary antibody
-
Near-infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Seed U2OS cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time (e.g., 24 hours).
-
Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with 1% Triton X-100 in PBS for 20 minutes.
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Incubate with primary antibody against NSD2 diluted in blocking buffer overnight at 4°C.
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Incubate with IRDye-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Scan the plate using a near-infrared imaging system.
-
Quantify the signal intensity to determine NSD2 protein levels relative to a vehicle control.
NanoBRET Ubiquitination Assay
This assay is used to monitor the ubiquitination of the NSD2-PWWP1 domain in live cells.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc-NSD2-PWWP1 and HaloTag-Ubiquitin
-
Transfection reagent
-
This compound
-
NanoBRET Nano-Glo Substrate
-
HaloTag NanoBRET 618 Ligand
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding NanoLuc-NSD2-PWWP1 and HaloTag-Ubiquitin.
-
Plate the transfected cells in a suitable assay plate and allow for expression for 24-48 hours.
-
Treat the cells with this compound at various concentrations.
-
Add HaloTag NanoBRET 618 Ligand and NanoBRET Nano-Glo Substrate to the wells.
-
Measure the donor emission (NanoLuc) and acceptor emission (HaloTag) using a luminometer.
-
Calculate the NanoBRET ratio to determine the extent of ubiquitination.
Global Proteomics by Mass Spectrometry
This method is used to assess the selectivity of this compound across the cellular proteome.
Sample Preparation:
-
Culture U2OS cells and treat with this compound or vehicle (DMSO) for 6 hours.
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
Label peptides with tandem mass tags (TMT) for multiplexed analysis.
-
Combine the labeled peptide samples and perform high-pH reversed-phase fractionation.
-
Desalt the peptide fractions using a C18 solid-phase extraction.
Mass Spectrometry Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.
-
Identify and quantify proteins using a suitable database search algorithm (e.g., MaxQuant).
-
Determine the fold change in protein abundance in this compound-treated samples relative to the vehicle control to assess selectivity.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
MM1.S or KMS11 cells
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or trypan blue)
-
Luminometer or microscope with hemocytometer
Protocol:
-
Seed MM1.S or KMS11 cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 8 days).
-
For the CellTiter-Glo® assay, add the reagent to the wells and measure luminescence to determine the number of viable cells.
-
For trypan blue exclusion, mix a cell suspension with trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Adhesion Assay
This assay evaluates the impact of this compound on the adhesion of KMS11 multiple myeloma cells.
Materials:
-
KMS11 cells
-
This compound
-
Matrigel-coated plates
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Treat KMS11 cells with this compound or a negative control compound for 14 days.
-
Label the treated cells with Calcein-AM.
-
Wash the cells to remove excess dye.
-
Seed the labeled cells onto Matrigel-coated plates and allow them to adhere for a defined period.
-
Gently wash the plates to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Quantify cell adhesion based on the fluorescence intensity relative to the control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated NSD2 degradation and downstream effects.
Experimental Workflow for this compound Characterization
UNC8153: A Technical Guide to its Mechanism and Impact on H3K36me2 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of UNC8153, a potent and selective targeted degrader of the Nuclear Receptor Binding SET Domain Containing Protein 2 (NSD2). By targeting NSD2 for proteasomal degradation, this compound effectively reduces cellular levels of histone H3 dimethylated at lysine (B10760008) 36 (H3K36me2), a critical epigenetic mark in gene regulation. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its characterization, and discusses its downstream cellular effects. This guide is intended for researchers and professionals in drug development and epigenetic research.
Introduction to H3K36me2 and its Regulator NSD2
Histone modifications are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The dimethylation of histone H3 at lysine 36 (H3K36me2) is a significant mark predominantly associated with active gene transcription.[1][2] The primary enzyme responsible for installing this mark is NSD2 (also known as MMSET or WHSC1), a histone lysine methyltransferase.[1][3] Dysregulation of NSD2, through overexpression or gain-of-function mutations, leads to aberrant H3K36me2 levels and is implicated in the pathogenesis of various cancers, including multiple myeloma.[3][4] Consequently, NSD2 has emerged as a compelling therapeutic target.
This compound: A Selective NSD2 Degrader
This compound is a novel small molecule developed as a selective, targeted degrader of the NSD2 protein.[1][3] Unlike catalytic inhibitors, this compound removes the entire protein, thereby ablating both its enzymatic and non-enzymatic scaffolding functions. It potently and selectively reduces the cellular levels of both the NSD2 protein and the corresponding H3K36me2 chromatin mark.[3]
Mechanism of Action
This compound functions as a bivalent degrader. It potently binds to the PWWP1 domain of NSD2 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasome-dependent degradation of the NSD2 protein.[3] This degradation is also dependent on neddylation, a process required for the activation of certain E3 ligase complexes.[3] The removal of NSD2, the primary "writer" of H3K36me2, leads to a significant and persistent global reduction in this histone mark.[3]
Quantitative Data
The efficacy of this compound has been quantified in various cell lines. The following tables summarize key performance metrics.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Target Domain | Value | Cell Line | Notes |
| Binding Affinity (Kd) | NSD2 PWWP1 | 24 nM | In vitro | Measures direct binding strength to the target domain.[5] |
| Degradation (DC50) | NSD2 Protein | 350 nM | U2OS | Concentration for 50% maximal degradation after a 6-hour treatment.[5] |
Table 2: Time-Dependent and Dose-Dependent Effects of this compound
| Assay | Cell Line | Treatment | Key Observations |
| Time-Course | U2OS | 3 and 10 µM this compound | Appreciable (~40%) NSD2 degradation observed as early as 30 minutes. Maximal degradation reached in 4-6 hours.[3] |
| Time-Course | KMS11 | 20 µM this compound | Significant loss of H3K36me2 mark observed after 6 days of treatment.[3] |
| Dose-Response | KMS11 | 1-60 µM this compound for 6 days | Dose-dependent reduction in both NSD2 and H3K36me2 levels.[3] |
| Persistence | U2OS | Single 10 µM this compound dose | Over 60% degradation of NSD2-long isoform persists after 96 hours.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for NSD2 and H3K36me2 Levels
This protocol is used to qualitatively and semi-quantitatively assess the reduction in NSD2 and H3K36me2 protein levels following this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., KMS11, U2OS) at an appropriate density.
-
Treat cells with desired concentrations of this compound (e.g., 1-60 µM) or DMSO as a vehicle control for the specified duration (e.g., 2-8 days).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-Glycine gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary Antibody for NSD2 (e.g., recognizing the N-terminus).
-
Primary Antibody for H3K36me2.
-
Primary Antibody for total Histone H3 or Vinculin (as loading controls).
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Quantify band intensities using appropriate software, normalizing to loading controls.
-
In-Cell Western (ICW) Assay for NSD2 Degradation
The ICW is a quantitative, plate-based immunocytochemical technique used for higher-throughput analysis of protein levels.[3]
-
Cell Seeding:
-
Seed U2OS cells (1 x 104 cells/well) in a 96-well clear bottom black microplate and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a dose-response series of this compound for a specified time (e.g., 6 hours). Include DMSO controls.
-
To test for proteasome dependence, co-treat with the proteasome inhibitor MG132 (10 µM).[3]
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Staining:
-
Block with a suitable blocking buffer (e.g., Li-Cor Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate with primary antibody against NSD2 overnight at 4°C.
-
Wash wells with PBS containing 0.1% Tween-20.
-
Incubate with an IRDye-conjugated secondary antibody for 1 hour in the dark.
-
-
Imaging and Analysis:
-
Wash wells as in the previous step.
-
Scan the plate using an infrared imaging system (e.g., Li-Cor Odyssey).
-
Quantify the integrated intensity of the signal in each well. Normalize data to cell number if required.
-
Global Proteomics using Tandem Mass Tag (TMT) Quantification
This method assesses the selectivity of this compound by quantifying changes across the entire proteome.
-
Sample Preparation:
-
Seed U2OS cells in 15 cm plates and incubate for 24 hours.
-
Treat cells in triplicate with 5 µM this compound or DMSO for 6 hours.[3]
-
Harvest cells, wash, and lyse.
-
-
Protein Digestion and TMT Labeling:
-
Reduce, alkylate, and digest proteins with trypsin.
-
Label the resulting peptides with TMT reagents according to the manufacturer's protocol.
-
-
Mass Spectrometry:
-
Combine the labeled peptide samples.
-
Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw data using proteomics software (e.g., Proteome Discoverer).
-
Identify and quantify proteins.
-
Define significant degradation based on statistical thresholds (e.g., -log p-value > 2 and log2 fold change < -0.5).[3]
-
Downstream Consequences of H3K36me2 Reduction
The degradation of NSD2 and subsequent reduction of H3K36me2 by this compound have significant functional consequences in cancer cells.
-
Effects on Other Histone Marks: Treatment with this compound leads to an increase in H3K36 monomethylation (H3K36me1) and a slight decrease in H3K36 trimethylation (H3K36me3), as H3K36me2 is a substrate for H3K36me3 formation.[3]
-
Phenotypic Effects in Multiple Myeloma:
-
Anti-proliferative Effects: In MM1.S cells, which harbor an activating NSD2 mutation, this compound shows mild anti-proliferative effects.[3]
-
Anti-adhesive Effects: In KMS11 cells, a t(4;14)+ multiple myeloma cell line, this compound treatment results in significant anti-adhesive effects, reducing cell attachment to Matrigel.[3]
-
Conclusion
This compound is a powerful chemical probe for studying the biological roles of NSD2 and the H3K36me2 epigenetic mark. Its ability to induce potent, selective, and durable degradation of NSD2 provides a robust method for reducing H3K36me2 levels in a cellular context. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their studies of epigenetics, chromatin biology, and cancer therapeutics. The observed anti-cancer phenotypes underscore the potential of targeted protein degradation as a therapeutic strategy for NSD2-dependent malignancies.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depletion of H3K36me2 recapitulates epigenomic and phenotypic changes induced by the H3.3K36M oncohistone mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
The Role of UNC8153 in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC8153 has emerged as a significant investigational compound in the field of multiple myeloma (MM) research. It is a potent and selective targeted degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Overexpression or activating mutations of NSD2 are key oncogenic drivers in a subset of multiple myeloma cases, particularly those with the t(4;14) translocation. This compound acts by inducing the proteasome-dependent degradation of NSD2, leading to a reduction in the associated histone mark, H3K36me2. This targeted degradation has been shown to elicit anti-proliferative and anti-adhesive effects in multiple myeloma cell lines, highlighting its potential as a therapeutic strategy. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with this compound in the context of multiple myeloma research.
Introduction to this compound
This compound is a novel small molecule designed as a targeted protein degrader. Its primary mechanism of action is the specific degradation of NSD2, a histone methyltransferase.[1][2][3] In multiple myeloma, the t(4;14) translocation, present in approximately 15-20% of patients, leads to the overexpression of NSD2.[4] Additionally, activating point mutations in NSD2 can also drive the disease.[1][2] this compound leverages the cell's own ubiquitin-proteasome system to eliminate the NSD2 protein, thereby reducing its oncogenic activity.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound in multiple myeloma and other relevant cell lines.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | U2OS | In-Cell Western | DC50 | 0.35 µM | [5] |
| This compound | MM1.S | Cell Viability | IC50 | ~10 µM (at 5 days) | [1] |
| This compound | KMS11 | Cell Viability | IC50 | > 20 µM (at 5 days) | [1] |
Table 1: Potency and Efficacy of this compound. DC50 represents the concentration of the compound that results in 50% degradation of the target protein. IC50 is the concentration of the compound that inhibits a biological process (in this case, cell proliferation) by 50%.
| Cell Line | Treatment | Duration | Effect | Reference |
| KMS11 | 20 µM this compound | 6 days | Significant loss of H3K36me2 mark | [1] |
| MM1.S | This compound | 5 days | Mild anti-proliferative effects | [1][2] |
| KMS11 | This compound | - | Anti-adhesive effects | [1][2] |
Table 2: Phenotypic Effects of this compound in Multiple Myeloma Cell Lines. This table highlights the downstream cellular consequences of NSD2 degradation by this compound.
Signaling Pathway and Mechanism of Action
This compound functions as a "molecular glue" to bring NSD2 in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome. This depletion of NSD2 results in a global reduction of H3K36me2, a histone mark associated with active transcription. The altered epigenetic landscape leads to the downregulation of pathological phenotypes in multiple myeloma cells.
Caption: this compound-mediated degradation of NSD2 and its downstream effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In-Cell Western (ICW) for NSD2 Degradation
This protocol is used to quantify the levels of NSD2 protein within cells following treatment with this compound.
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compounds) for a specified duration (e.g., 6 hours). Include a DMSO control.
-
Cell Fixation and Permeabilization:
-
Remove the media and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the plate five times with 0.1% Triton X-100 in PBS.
-
Block the cells with Odyssey Blocking Buffer for 1.5 hours at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against NSD2 overnight at 4°C.
-
Wash the plate five times with 0.1% Tween-20 in PBS.
-
Incubate with an IRDye-conjugated secondary antibody and a cell stain (e.g., CellTag 700) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the plate five times with 0.1% Tween-20 in PBS.
-
Scan the plate using a LI-COR Odyssey imaging system.
-
Normalize the NSD2 signal to the cell stain signal.
-
Calculate DC50 values by fitting the data to a dose-response curve.
-
Immunoblotting for H3K36me2 Levels
This protocol is used to qualitatively and semi-quantitatively assess the levels of the H3K36me2 histone mark.
-
Cell Culture and Treatment: Culture KMS11 cells and treat with 20 µM this compound or DMSO for various time points (e.g., 2, 4, 6, 8 days).
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and isolate the nuclear fraction.
-
Extract histones using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid.
-
-
SDS-PAGE and Western Blotting:
-
Quantify the histone concentration using a BCA assay.
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against H3K36me2 overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of multiple myeloma cells.
-
Cell Seeding: Seed MM1.S or KMS11 cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the results to the DMSO-treated control cells and calculate IC50 values.
Cell Adhesion Assay
This assay evaluates the impact of this compound on the adhesion of multiple myeloma cells to extracellular matrix components.
-
Plate Coating: Coat a 96-well plate with an extracellular matrix protein, such as fibronectin, and incubate overnight at 4°C. Block with BSA.
-
Cell Treatment: Pre-treat KMS11 cells with this compound or DMSO for a defined period.
-
Adhesion:
-
Wash the coated plate.
-
Add the pre-treated cells to the wells and allow them to adhere for a short period (e.g., 1-2 hours) at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based method.
-
-
Analysis: Compare the adhesion of this compound-treated cells to that of control cells.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising tool for the targeted therapy of NSD2-dependent multiple myeloma. Its ability to selectively degrade NSD2 and consequently reduce H3K36me2 levels provides a clear mechanism-based approach to treating this subset of MM. The downstream anti-proliferative and anti-adhesive effects observed in preclinical models further underscore its therapeutic potential. Future research will likely focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of potential resistance mechanisms. The continued investigation of this compound and similar NSD2 degraders holds significant promise for advancing the treatment landscape for multiple myeloma patients with t(4;14) translocations or NSD2 mutations.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. grantome.com [grantome.com]
- 5. researchgate.net [researchgate.net]
The Advent of Targeted Protein Degradation: A Technical Guide to UNC8153-Mediated Proteasome-Dependent Degradation of NSD2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of UNC8153, a first-in-class small molecule degrader that selectively targets the nuclear receptor-binding SET domain-containing 2 (NSD2) protein for proteasome-dependent degradation. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways.
Introduction to this compound and its Target: NSD2
Nuclear receptor-binding SET domain-containing 2 (NSD2), a histone methyltransferase, is a critical epigenetic regulator. Its primary function is the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active transcription.[1][2][3] Aberrant NSD2 activity, through mutations or overexpression, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.[3][4][5]
This compound emerges as a potent and highly selective chemical tool designed to induce the degradation of NSD2.[1][2][6] Unlike traditional inhibitors that block a protein's catalytic activity, this compound leverages the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate NSD2 entirely. This approach offers a distinct and potentially more effective therapeutic strategy.
The Mechanism of this compound-Mediated Degradation
This compound operates through a novel mechanism that is dependent on both the proteasome and the neddylation pathway.[1] The molecule acts as a "molecular glue," facilitating an interaction between NSD2 and an E3 ubiquitin ligase complex. While the precise E3 ligase recruited by this compound was initially uncharacterized, subsequent research on optimized analogs has implicated the SCFFBXO22 E3 ubiquitin ligase complex.[3]
The proposed mechanism involves a series of sequential steps:
-
Binding to NSD2: this compound potently binds to the non-catalytic PWWP1 domain of the NSD2 protein.[1][3]
-
Recruitment of E3 Ligase: The simple primary alkylamine moiety on this compound acts as a warhead, recruiting an E3 ubiquitin ligase complex.[1][3]
-
Ubiquitination: The recruited E3 ligase catalyzes the attachment of ubiquitin chains to NSD2, flagging it for destruction.
-
Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated NSD2 and degrades it into smaller peptides.
This process is both time- and concentration-dependent and results in a significant reduction of cellular NSD2 levels and the associated H3K36me2 mark.[1]
Signaling Pathway Diagram
Caption: this compound-mediated degradation pathway of NSD2.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various cellular assays. The data consistently demonstrates potent, concentration-dependent degradation of NSD2.
| Parameter | Cell Line | Value | Description | Reference |
| DC₅₀ | U2OS | 0.35 ± 0.1 µM | Concentration for 50% maximal degradation of NSD2. | [4] |
| Dₘₐₓ | U2OS | 79 ± 1% | Maximum percentage of NSD2 degradation observed. | [4] |
| Binding Affinity (Kd) | In vitro | 24 ± 7 nM | Dissociation constant for this compound binding to the NSD2 PWWP1 domain. | [4] |
Experimental Protocols
To aid in the replication and further investigation of this compound's activity, this section details the methodologies for key experiments.
In-Cell Western (ICW) for NSD2 Degradation
This assay quantifies cellular NSD2 protein levels following treatment with this compound.
Protocol:
-
Cell Seeding: Plate U2OS cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 6 hours).
-
Proteasome Inhibition Control: For mechanism validation, co-treat a set of wells with this compound and a proteasome inhibitor like MG132 (5 µM).[1][7]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate cells with a primary antibody specific for NSD2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells and incubate with an IRDye-conjugated secondary antibody. A housekeeping protein antibody (e.g., GAPDH) with a different fluorescent dye can be used for normalization.
-
Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the NSD2 signal is normalized to the housekeeping protein signal.
Experimental Workflow: ICW Assay
Caption: Workflow for the In-Cell Western (ICW) assay.
Global Proteomics for Selectivity Assessment
Tandem mass tag (TMT) based quantitative proteomics is used to assess the selectivity of this compound across the entire proteome.
Protocol:
-
Cell Culture and Treatment: Culture U2OS cells and treat with this compound (e.g., 5 µM) or DMSO for 6 hours.[1]
-
Cell Lysis and Protein Digestion: Harvest and lyse cells. Quantify protein concentration, then reduce, alkylate, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from different treatment groups with distinct TMT isobaric tags.
-
Sample Fractionation: Combine the labeled samples and fractionate using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a proteomics analysis software suite (e.g., Proteome Discoverer). Identify and quantify proteins based on the reporter ion intensities from the TMT tags. Define significant degradation based on statistical thresholds (e.g., -log p-value > 2 and log₂ fold change < -0.5).[1]
Logical Relationship: Proteomics Data Analysis
Caption: Logic for identifying significantly degraded proteins.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation, providing a highly selective and potent tool for studying the function of NSD2. Its novel mechanism of action, which hijacks the cellular ubiquitin-proteasome system, has profound implications for the development of new therapeutics for NSD2-driven malignancies.[1] The detailed protocols and quantitative data presented herein serve as a comprehensive resource for researchers aiming to utilize this compound in their own studies and for those developing the next generation of chemical degraders. Future work will likely focus on further elucidating the specific E3 ligase interactions, optimizing the degrader scaffold for improved in vivo properties, and expanding the application of this technology to other challenging drug targets.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Takedown: A Technical Guide to the UNC8153-Mediated Recruitment of the E3 Ligase FBXO22 for Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth analysis of the novel targeted protein degrader, UNC8153, and its interaction with the E3 ubiquitin ligase FBXO22. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of targeted protein degradation (TPD). We will explore the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological and experimental processes.
Executive Summary
This compound is a first-in-class small molecule degrader that potently and selectively targets the nuclear receptor-binding SET domain-containing 2 (NSD2) protein for proteasomal degradation[1][2][3]. NSD2 is a histone methyltransferase implicated in various cancers, making it a compelling therapeutic target[4]. This compound operates through a novel mechanism, hijacking the cellular ubiquitin-proteasome system by recruiting the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. Recent studies have identified the specific F-box protein responsible for this interaction as FBXO22[5][6][7]. This interaction is mediated by a unique chemical modification of this compound and its analogs, which engage a specific cysteine residue on FBXO22, leading to the ubiquitination and subsequent degradation of the NSD2 neosubstrate[5][8]. This guide will dissect this intricate molecular interplay.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound and its more potent, second-generation analog, UNC8732. These values highlight the efficacy and binding characteristics of these degraders.
| Compound | Target | Parameter | Value | Cell Line | Reference |
| This compound | NSD2 | Binding Affinity (Kd) | 24 nM | - | [9][10] |
| NSD2 | Degradation Concentration (DC50) | 350 nM (0.35 µM) | U2OS | [9][11][12] | |
| NSD2-long | Degradation Concentration (DC50) | 3.41 µM | KMS11 | [1] | |
| UNC8732 | NSD2 | Degradation Potency | ~5-fold more potent than this compound | - | [7] |
Mechanism of Action: A Novel Recruitment Strategy
This compound and its derivatives employ an unconventional mechanism to recruit the SCFFBXO22 E3 ligase complex. Unlike traditional proteolysis-targeting chimeras (PROTACs) that utilize established E3 ligase binders, this compound contains a simple primary alkylamine moiety[5][6][7].
Subsequent research has revealed that this primary amine is metabolized within the cell to an active aldehyde species[5][6]. This aldehyde then forms a reversible covalent bond with a specific cysteine residue, Cys326, located in the FIST_C domain of FBXO22[5][8]. This covalent interaction is crucial for the formation of a stable ternary complex between NSD2, the degrader molecule, and the FBXO22 E3 ligase complex. Once this complex is formed, the E3 ligase machinery polyubiquitinates NSD2, marking it for degradation by the 26S proteasome[1][5][6].
The degradation of NSD2 is dependent on both the proteasome and the neddylation of the Cullin-RING ligase complex, which is characteristic of SCF E3 ligase activity[1][6].
Visualizing the Molecular Interactions and Workflows
To better illustrate the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound-Mediated NSD2 Degradation Pathway.
Caption: Experimental Workflow for FBXO22 Identification.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the this compound-FBXO22 interaction, based on methodologies described in the cited literature.
In-Cell Western (ICW) for Quantifying Protein Degradation
This protocol is adapted from the methodology used to determine the DC50 of this compound[1].
-
Cell Culture and Treatment:
-
Seed U2OS or other relevant cells in 96-well plates and culture according to standard protocols.
-
Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 24 hours).
-
For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor like MG132 before adding the degrader[1].
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature.
-
Wash the cells multiple times with PBS containing a mild detergent (e.g., 0.1% Triton X-100).
-
Permeabilize and block the cells with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100) for 1-2 hours at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against the target protein (e.g., anti-NSD2) and a normalization control (e.g., DRAQ5 for DNA content) diluted in blocking buffer overnight at 4°C[1].
-
Wash the cells extensively with PBS-T (PBS with 0.1% Tween-20).
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and 700CW) for 1 hour at room temperature in the dark[1].
-
-
Imaging and Quantification:
-
Wash the cells again with PBS-T and finally with PBS.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for the target protein and the normalization control.
-
Normalize the target protein signal to the normalization control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the dose-response curve to determine the DC50 value.
-
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction
This protocol is based on general co-immunoprecipitation methods and those implied for confirming the interaction between FBXO22 and its substrates[13].
-
Cell Lysis:
-
Culture cells (e.g., HEK293T) transfected with constructs expressing tagged proteins of interest (e.g., Flag-FBXO22 and the target protein).
-
Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to stabilize the complex.
-
Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-Flag antibody) or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against both proteins of interest to confirm their co-precipitation.
-
In Vitro Ubiquitination Assay
This protocol outlines the general steps for an in vitro ubiquitination assay to confirm that FBXO22 can ubiquitinate a target protein in the presence of the degrader[5].
-
Reaction Components:
-
Assemble a reaction mixture containing:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBCH5b)
-
Recombinant SCFFBXO22 complex (or purified FBXO22, SKP1, CUL1-RBX1)
-
Recombinant target protein (e.g., NSD2)
-
Ubiquitin
-
ATP
-
The degrader molecule (e.g., the aldehyde metabolite of UNC8732) or vehicle control
-
Ubiquitination buffer
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein or ubiquitin to visualize the formation of polyubiquitin (B1169507) chains on the target protein, which will appear as a high-molecular-weight smear or ladder.
-
Conclusion and Future Directions
This compound and its interaction with FBXO22 represent a significant advancement in the field of targeted protein degradation. The discovery of a novel E3 ligase recruitment mechanism, mediated by a simple chemical moiety and a reversible covalent interaction, opens up new avenues for the design of next-generation degraders. This approach may allow for the development of smaller, more drug-like PROTACs.
Future research will likely focus on further optimizing the FBXO22-recruiting warhead to enhance potency and selectivity, as well as exploring the broader applicability of this strategy to other target proteins. A deeper understanding of the structural basis of the ternary complex formation will be crucial for rational drug design. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in this exciting and rapidly evolving area of therapeutic development.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Structural basis of NSD2 degradation via targeted recruitment of SCF-FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | NSD2 PROTAC | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
UNC8153: A Technical Whitepaper on a Novel NSD2-Targeted Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC8153 is a novel, potent, and selective small molecule designed as a targeted degrader of the Nuclear Receptor-Binding SET Domain-Containing 2 (NSD2) protein.[1][2][3][4] This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound. It details the mechanism of action, key experimental data, and the methodologies used to characterize this compound, offering a comprehensive resource for researchers in oncology, epigenetics, and drug discovery.
Chemical Properties and Structure
This compound is a synthetic molecule with a complex chemical structure designed for high-affinity binding to the PWWP1 domain of NSD2.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(4-((4-((6-aminohexyl)carbamoyl)phenyl)carbamoyl)benzyl)-N-cyclopropyl-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-7-carboxamide |
| Chemical Formula | C33H37N5O5 |
| Molecular Weight | 583.69 g/mol [6] |
| Canonical SMILES | C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCCCCCCN)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |
| CAS Number | 2929304-60-7 |
Mechanism of Action: Targeted Degradation of NSD2
This compound functions as a bivalent degrader, inducing the selective degradation of the NSD2 protein.[1] The mechanism involves the recruitment of the ubiquitin-proteasome system to NSD2, leading to its ubiquitination and subsequent degradation. This process is dependent on neddylation, a key step in the activation of Cullin-RING E3 ubiquitin ligases.[1]
The degradation of NSD2 by this compound results in a significant reduction of the H3K36me2 (histone H3 dimethylated at lysine (B10760008) 36) chromatin mark, a key epigenetic modification mediated by NSD2 that is associated with active gene transcription.[1][2][3] Aberrant NSD2 activity and elevated H3K36me2 levels are implicated in various cancers, including multiple myeloma.[1][3]
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. pubs.acs.org [pubs.acs.org]
UNC8153: A Preclinical-Stage Therapeutic Agent Targeting NSD2 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: UNC8153 is a novel, potent, and selective small molecule degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2). NSD2 is a histone methyltransferase frequently implicated in the pathogenesis of various cancers, most notably multiple myeloma characterized by the t(4;14) translocation. This compound induces the proteasome-dependent degradation of NSD2, leading to a reduction in the associated H3K36me2 chromatin mark and subsequent downstream anti-cancer effects. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used for its characterization. Currently, this compound is in the preclinical stage of development, with no publicly available information on registered clinical trials.
Introduction to this compound and its Target: NSD2
Nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial epigenetic regulator that catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1] This histone mark is generally associated with active gene transcription. Aberrant NSD2 activity, often resulting from genetic alterations such as the t(4;14) translocation in multiple myeloma or gain-of-function mutations in acute lymphoblastic leukemia, leads to a global increase in H3K36me2 levels and drives oncogenesis.[1][2] Consequently, NSD2 has emerged as a promising therapeutic target in oncology.[2]
This compound is a first-in-class degrader that selectively targets NSD2 for proteasomal degradation.[1][3] Unlike traditional enzyme inhibitors, this compound eliminates the entire NSD2 protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions.[1] This approach offers a potential advantage in overcoming resistance mechanisms associated with inhibitor-based therapies.
Mechanism of Action
This compound functions as a "molecular glue" to induce the degradation of NSD2. Its mechanism involves a novel, bivalent interaction that is dependent on the proteasome and neddylation pathways.[1] While the precise E3 ligase complex recruited by this compound has not been fully elucidated, it is confirmed to be distinct from the well-characterized Cereblon or VHL-based PROTAC mechanisms.[1] The degradation of NSD2 by this compound leads to a subsequent reduction in global H3K36me2 levels, thereby modulating gene expression and inducing anti-tumor phenotypes.[1][4]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Degradation and Binding Affinity of this compound
| Parameter | Cell Line/Assay | Value | Reference |
| DC50 (NSD2 Degradation) | U2OS | 0.35 µM | [5] |
| Dmax (NSD2 Degradation) | U2OS | >79% | [1] |
| Kd (Binding to NSD2) | Biochemical Assay | 24 nM | [5][6] |
Table 2: Phenotypic Effects of this compound in Multiple Myeloma Cell Lines
| Effect | Cell Line | Observation | Reference |
| Anti-proliferative Effect | MM.1S | Mild antiproliferative effects observed. | [1][3] |
| Anti-adhesive Effect | KMS-11 | Exhibits anti-adhesive properties. | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the characterization of this compound.
In-Cell Western (ICW) for NSD2 Degradation
This assay quantifies intracellular protein levels in a 96-well plate format.
Protocol Summary:
-
Cell Seeding: Cancer cell lines (e.g., U2OS) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a concentration range of this compound for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization: Cells are fixed with formaldehyde and then permeabilized to allow antibody entry.
-
Immunostaining: Cells are blocked and then incubated with a primary antibody specific for NSD2, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: The plate is scanned using an imaging system, and the fluorescence intensity, corresponding to the NSD2 protein level, is quantified. Data is normalized to a loading control, and DC50 and Dmax values are calculated.[1]
NanoBRET™ Ubiquitination Assay
This live-cell assay monitors the proximity of NSD2 and ubiquitin, providing a direct measure of NSD2 ubiquitination.
Protocol Summary:
-
Cell Transfection: Cells are co-transfected with plasmids encoding for NanoLuc®-fused NSD2 (donor) and HaloTag®-fused ubiquitin (acceptor).
-
Compound Treatment: Transfected cells are treated with this compound.
-
Substrate Addition: A specific substrate for NanoLuc® is added, which generates luminescence.
-
BRET Measurement: If NSD2 and ubiquitin are in close proximity (i.e., NSD2 is ubiquitinated), Bioluminescence Resonance Energy Transfer (BRET) occurs from the NanoLuc® donor to the HaloTag® acceptor. The resulting fluorescent signal is measured.
-
Data Analysis: The BRET ratio is calculated to quantify the extent of NSD2 ubiquitination.[1]
Global Proteomics by Mass Spectrometry
This unbiased approach assesses the selectivity of this compound by quantifying changes in the entire proteome upon treatment.
Protocol Summary:
-
Sample Preparation: Cells are treated with this compound or a vehicle control. Cells are then lysed, and proteins are extracted.
-
Protein Digestion and Labeling: Proteins are digested into peptides, which are then labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) for multiplexed analysis.
-
LC-MS/MS: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and abundance.
-
Data Analysis: The MS/MS data is processed to identify and quantify thousands of proteins across the different treatment conditions.
-
Selectivity Assessment: Proteins that are significantly downregulated only in the this compound-treated samples are identified, confirming the selectivity of the degrader.[1]
Therapeutic Potential and Future Directions
The preclinical data strongly support the therapeutic potential of targeting NSD2 with a degrader like this compound, particularly for cancers with established NSD2 dependencies such as t(4;14)+ multiple myeloma.[1][3] The observed anti-proliferative and anti-adhesive effects in multiple myeloma cell lines provide a solid rationale for further investigation.[1][3]
However, it is crucial to note that this compound is still in the preclinical phase of development. As of the latest available information, no clinical trials for this compound have been registered. The progression of other NSD2-targeted therapies, such as the inhibitor KTX-1001 which is in Phase 1 clinical trials for relapsed/refractory multiple myeloma, highlights the clinical interest in this target.[7][8]
Future preclinical studies on this compound should focus on:
-
In vivo efficacy: Evaluating the anti-tumor activity and pharmacokinetic/pharmacodynamic properties of this compound in animal models of multiple myeloma and other relevant cancers.
-
Safety and toxicology: Comprehensive assessment of potential off-target effects and toxicity in vivo.
-
Biomarker development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
Conclusion
This compound is a promising preclinical therapeutic agent that selectively degrades the oncoprotein NSD2. Its novel mechanism of action and encouraging in vitro anti-cancer effects, particularly in the context of multiple myeloma, warrant further investigation. While the path to clinical application is long, the continued exploration of this compound and other NSD2-targeted therapies holds significant promise for patients with cancers driven by this epigenetic regulator. The data and protocols summarized in this guide provide a valuable resource for researchers and drug developers interested in advancing this exciting area of cancer therapy.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grantome.com [grantome.com]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
discovery and development of UNC8153
An In-depth Technical Guide on the Discovery and Development of UNC8153
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear receptor-binding SET domain-containing 2 (NSD2) is a critical histone methyltransferase implicated in the pathogenesis of various cancers, including multiple myeloma.[1][2] Despite its significance as a therapeutic target, the development of potent and selective inhibitors has been challenging. This technical guide provides a comprehensive overview of the , a novel, potent, and selective targeted degrader of NSD2. This compound represents a promising therapeutic strategy by inducing the proteasome-dependent degradation of NSD2, thereby reducing cellular levels of both the NSD2 protein and its catalytic product, H3K36me2.[1][3][4] This document details the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols utilized in the characterization of this compound.
Introduction and Rationale
NSD2 plays a pivotal role in gene regulation through its ability to dimethylate histone 3 at lysine (B10760008) 36 (H3K36me2).[1][3] Aberrant NSD2 activity, often resulting from genetic alterations such as the t(4;14) translocation in multiple myeloma, leads to oncogenesis.[1] Traditional small molecule inhibitors have largely failed to selectively target the catalytic activity of NSD2. Targeted protein degradation has emerged as a powerful alternative therapeutic modality. This approach utilizes small molecules, often referred to as degraders, to hijack the cell's natural protein disposal machinery to selectively eliminate a target protein. This compound was developed as a first-in-class chemical degrader of NSD2, offering a novel approach to therapeutically target this historically difficult-to-drug protein.[2]
Discovery and Mechanism of Action
This compound is a bivalent molecule designed to bind to the non-catalytic PWWP1 domain of NSD2 and recruit an E3 ubiquitin ligase.[2][3] This recruitment facilitates the ubiquitination of NSD2, marking it for degradation by the proteasome.[3] The degradation of NSD2 is dependent on both the proteasome and neddylation pathways.[3] A key feature of this compound is its simple primary alkylamine moiety which is responsible for engaging a previously unexploited E3 ubiquitin ligase, SCFFBXO22.[2]
Caption: this compound hijacks the cellular ubiquitin-proteasome system to degrade NSD2.
Quantitative Data
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: Biochemical and Cellular Potency
| Parameter | Description | Value | Reference |
| Kd | Binding affinity to NSD2 | 24 nM | [5][6][7] |
| DC50 | Half-maximal degradation concentration in U2OS cells | 0.35 µM | [5][6][7] |
Table 2: Phenotypic Effects in Multiple Myeloma Cell Lines
| Cell Line | Genetic Background | Assay | Effect of this compound | Reference |
| MM1.S | Activating point mutation in NSD2 | Proliferation Assay (96h) | Mild antiproliferative effects | [1][5][6] |
| KMS11 | t(4;14) translocation (NSD2 overexpression) | Adhesion Assay (96h) | Anti-adhesive effects | [1][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In-Cell Western (ICW) for NSD2 Degradation
This assay is used to quantify the cellular levels of NSD2 protein following compound treatment.
-
Cell Culture: U2OS cells are seeded in 96-well plates to achieve 70-80% confluency.
-
Compound Treatment: Cells are treated with a dose range of this compound for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Media is removed, and cells are washed with PBS.
-
Cells are fixed with 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Cells are permeabilized with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Non-specific binding sites are blocked.
-
Cells are incubated with a primary antibody specific for NSD2.
-
After washing, cells are incubated with an IRDye-conjugated secondary antibody.
-
-
Data Acquisition and Analysis: The plate is scanned on an infrared imaging system. The intensity of the NSD2 signal is normalized to a nuclear stain to account for cell number.
Caption: Workflow for the In-Cell Western (ICW) assay.
NanoBRET™ Ubiquitination Assay
This live-cell assay measures the proximity of NSD2 and ubiquitin, indicating NSD2 ubiquitination.
-
Plasmid Transfection: Cells are transiently transfected with plasmids encoding for NanoLuc®-NSD2 (the energy donor) and HaloTag®-ubiquitin (the energy acceptor).
-
Cell Plating and Labeling: Transfected cells are plated in a 96-well plate and incubated with the HaloTag® NanoBRET™ 618 Ligand.
-
Compound Treatment and Substrate Addition: Cells are treated with this compound, followed by the addition of the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Luminescence is measured at two wavelengths to detect both the donor and acceptor signals.
-
Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. An increase in this ratio indicates an increase in NSD2 ubiquitination.
Global Proteomics by Tandem Mass Tag (TMT) Quantification
This experiment assesses the selectivity of this compound across the entire proteome.
-
Sample Preparation: U2OS cells are treated with this compound, a negative control, and DMSO. Cells are lysed, and proteins are extracted.
-
Protein Digestion and TMT Labeling: Proteins are digested into peptides, and each sample is labeled with a unique isobaric TMT reagent.
-
LC-MS/MS Analysis: The labeled peptides are pooled, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: The relative abundance of thousands of proteins is quantified, allowing for the identification of proteins that are selectively degraded by this compound.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation.
-
Cell Seeding and Treatment: MM1.S cells are seeded in multi-well plates and treated with a range of this compound concentrations for 96 hours.
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Cell Adhesion Assay
This assay evaluates the impact of this compound on the adhesive properties of cancer cells.
-
Plate Coating: Multi-well plates are coated with Matrigel.
-
Cell Treatment and Seeding: KMS11 cells are pre-treated with this compound for an extended period (e.g., 14 days) and then seeded onto the Matrigel-coated plates.
-
Adhesion and Washing: Cells are allowed to adhere for a specified time, after which non-adherent cells are removed by washing.
-
Quantification: The number of adherent cells is quantified, for example, by using a fluorescent dye and measuring the fluorescence intensity.
Conclusion and Future Directions
This compound is a groundbreaking tool for the study of NSD2 biology and a promising lead for the development of novel cancer therapeutics. Its potent and selective degradation of NSD2, leading to the reduction of the H3K36me2 chromatin mark and anti-tumor phenotypes in multiple myeloma models, validates targeted protein degradation as a viable strategy against this challenging target. Further optimization of this compound to improve its pharmacokinetic properties led to the development of UNC8732, a more potent analog. The discovery of this compound and its successors opens new avenues for the treatment of NSD2-driven malignancies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. NanoBRET™ Ubiquitination Assay Technical Manual [promega.com]
- 3. promega.com [promega.com]
- 4. ch.promega.com [ch.promega.com]
- 5. promega.com [promega.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 7. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
UNC8153: A Technical Guide to its Impact on Chromatin Remodeling through Targeted NSD2 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of UNC8153, a novel small molecule that induces the targeted degradation of Nuclear receptor-binding SET domain-containing 2 (NSD2). By potently and selectively removing NSD2, this compound serves as a powerful chemical probe to investigate the role of this key histone methyltransferase in chromatin biology and disease, particularly in cancers characterized by NSD2 dysregulation. This document details the mechanism of action of this compound, presents its effects in various cell-based models, and provides the experimental protocols necessary to replicate and build upon these findings.
Core Mechanism: Targeted Degradation of NSD2
This compound is a first-in-class degrader of NSD2, a histone methyltransferase responsible for the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active transcription. Unlike traditional inhibitors that block an enzyme's active site, this compound eliminates the entire protein.
The molecule acts as a bivalent degrader, binding to the PWWP1 domain of NSD2 and recruiting an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of NSD2, marking it for destruction by the proteasome. This degradation is both proteasome- and neddylation-dependent. Consequently, the cellular levels of H3K36me2 are significantly reduced, altering the chromatin landscape and downstream gene expression.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: this compound mechanism of action.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize these key findings.
Table 1: In Vitro Binding and Cellular Degradation Potency
| Compound | Target Domain | Binding Affinity (Kd) | Cell Line | DC50 | Dmax |
| This compound | NSD2-PWWP1 | 24 nM | U2OS | 0.35 µM | 79% |
| UNC8587 (Negative Control) | NSD2-PWWP1 | No Binding | U2OS | N/A | N/A |
| Data sourced from MedchemExpress and a study on NSD2 degraders. |
Table 2: Dose-Dependent Effects in KMS11 Multiple Myeloma Cells (6-Day Treatment)
| This compound Concentration | NSD2-long Degradation (DC50) |
| 1-60 µM | 3.41 µM |
| Data extracted from the primary discovery paper. |
Table 3: Time-Dependent Degradation of NSD2 in U2OS Cells
| Treatment Time | NSD2 Degradation |
| 4 hours | Significant degradation observed |
| 8 hours | Further degradation |
| Qualitative summary from time-course experiments. |
Table 4: Phenotypic Effects in Multiple Myeloma Cell Lines
| Cell Line | Genetic Background | Phenotypic Effect of this compound |
| MM1.S | Activating point mutation | Mild antiproliferative effects |
| KMS11 | t(4;14) translocation | Anti-adhesive effects |
| Summary of pathological phenotype downregulation. |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of the findings related to this compound.
Cell Culture
-
U2OS (Osteosarcoma), HEK293 (Embryonic Kidney), MDA-MB-231 (Breast Cancer): Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
KMS11, MM1.S (Multiple Myeloma), RS411 (Lymphoma): Cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
General Conditions: All cell lines are maintained at 37°C in a humidified atmosphere with 5% CO2.
In-Cell Western (ICW) Assay for NSD2 Degradation
This assay quantifies intracellular protein levels in a microplate format.
Caption: In-Cell Western (ICW) experimental workflow.
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., 10,000 U2OS cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or control compounds for the desired duration (e.g., 24 hours).
-
Fixation: Remove media, wash with PBS, and fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash wells three times with PBS containing 0.1% Triton X-100.
-
Blocking: Block with Odyssey Blocking Buffer (LI-COR) for 1.5 hours at room temperature.
-
Primary Antibody: Incubate with a primary antibody against NSD2 overnight at 4°C.
-
Secondary Antibody: Wash and incubate with an IRDye-conjugated secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark.
-
Imaging: Wash wells and scan the plate using a LI-COR Odyssey imaging system.
-
Analysis: Quantify the fluorescence intensity in each well. Normalize the NSD2 signal to a total cell stain to account for differences in cell number.
Immunoblotting
-
Cell Lysis: Treat cells with this compound for the specified time and concentration. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 4-15% Tris-glycine gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NSD2, anti-H3K36me2, anti-H3, anti-Vinculin) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NanoBRET Ubiquitination Assay
This live-cell assay measures the proximity between a NanoLuc-tagged target protein and a HaloTag-tagged ubiquitin, indicating ubiquitination.
Caption: NanoBRET ubiquitination assay workflow.
Protocol Steps:
-
Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding for NanoLuc-NSD2 (the donor) and HaloTag-Ubiquitin (the acceptor) using a suitable transfection reagent.
-
Cell Plating: Plate the transfected cells into white, 96-well assay plates.
-
Labeling: Add the HaloTag NanoBRET 618 Ligand to the cells and incubate to allow labeling of the HaloTag-Ubiquitin.
-
Treatment: Treat cells with this compound, often in the presence or absence of a proteasome inhibitor like MG132, to observe ubiquitination without subsequent degradation.
-
Lysis and Substrate Addition: Add the Nano-Glo Luciferase Assay Substrate.
-
Measurement: Immediately measure the luminescence at two wavelengths: the donor emission (around 460 nm) and the acceptor emission (around 618 nm).
-
Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. An increase in this ratio indicates increased proximity and thus, increased ubiquitination of NSD2.
Conclusion
This compound is a potent and selective chemical tool for inducing the degradation of NSD2. Its mechanism of action, which hijacks the cell's ubiquitin-proteasome system, allows for the acute depletion of NSD2, leading to a subsequent reduction in H3K36me2 levels. This guide provides the foundational data and protocols for researchers to utilize this compound in their studies of chromatin biology, epigenetics, and the development of novel therapeutics for NSD2-dependent cancers. The detailed methodologies and quantitative summaries serve as a critical resource for designing and interpreting experiments aimed at further elucidating the biological consequences of NSD2 removal.
The Downstream Effects of NSD2 Degradation by UNC8153: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Containing 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in regulating gene expression. It primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), an epigenetic mark associated with active transcription. Dysregulation of NSD2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, particularly multiple myeloma and certain types of leukemia.[1][2] The development of small molecules to modulate NSD2 activity has been a significant challenge. UNC8153 has emerged as a potent and selective targeted degrader of NSD2, offering a powerful tool to investigate the functional consequences of NSD2 removal and a potential therapeutic strategy.[1][3] This technical guide provides an in-depth overview of the downstream effects of NSD2 degradation induced by this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.
Table 1: NSD2 Degradation Efficiency of this compound in Various Cell Lines
| Cell Line | NSD2 Status | Degradation Endpoint | DC50 (µM) | Dmax (%) | Reference |
| U2OS | Wild-type | 24 hours | 0.35 ± 0.1 | 79 ± 1 | [4] |
| KMS11 | t(4;14) translocation | 6 days (NSD2-long isoform) | 3.41 | >80% (at 10µM) | [1] |
Table 2: Effects of this compound on Histone Methylation
| Cell Line | Treatment | Change in H3K36me2 | Change in H3K36me1 | Change in H3K36me3 | Reference |
| KMS11 | 20 µM this compound (8 days) | Substantial Reduction | Increase | Slight Decrease | [1] |
| MM1.S | This compound | Reduction | Not Reported | Not Reported | [1] |
| RS411 | This compound | Reduction | Not Reported | Not Reported | [1] |
| U2OS | This compound | Reduction | Not Reported | Not Reported | [1] |
Table 3: Phenotypic Effects of this compound in Multiple Myeloma Cell Lines
| Cell Line | NSD2 Status | Phenotypic Effect | Assay | Key Findings | Reference |
| MM1.S | E1099K activating mutation | Mild Anti-proliferative | Cell Viability Assay | Increasing concentrations over 8 days showed a mild reduction in proliferation. No specific IC50 value is reported. | [1] |
| KMS11 | t(4;14) translocation | No significant change in proliferation | Cell Viability Assay | No significant anti-proliferative effect observed with up to 30 µM this compound. | [1] |
| KMS11 | t(4;14) translocation | Anti-adhesive | Matrigel Adhesion Assay | Significant reduction in cell attachment to Matrigel after 14 days of treatment. | [1] |
Table 4: Selectivity of this compound
| Experiment | Cell Line | Key Findings | Reference |
| Global Proteomics (Tandem Mass Tag Quantification) | U2OS | Out of 7,863 quantifiable proteins, only NSD2 was significantly degraded. No degradation of NSD1 or NSD3 was observed. | [1] |
| Immunoblotting | MM1.S | Selectively degrades NSD2 over other NSD family members. | [1] |
Signaling Pathways and Mechanisms of Action
This compound-Mediated NSD2 Degradation Pathway
This compound induces the degradation of NSD2 through the ubiquitin-proteasome system.[1] While this compound itself was developed as a first-generation degrader, subsequent research on its more potent successor, UNC8732, which shares the same primary alkyl amine "warhead," has elucidated the specific E3 ligase involved.[5] The proposed mechanism is that the primary amine of this compound is metabolized to an aldehyde, which then covalently and reversibly engages a cysteine residue (C326) on FBXO22, a substrate recognition component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex.[5] This induced proximity leads to the polyubiquitination of NSD2 and its subsequent degradation by the proteasome.
Downstream Signaling of NSD2
NSD2 plays a role in several oncogenic signaling pathways. Its degradation by this compound is expected to impact these pathways, contributing to the observed cellular phenotypes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
In-Cell Western (ICW) Assay for NSD2 Degradation
This protocol is adapted for a 96-well plate format to quantify NSD2 protein levels following this compound treatment.
Materials:
-
96-well clear bottom, black-sided tissue culture plates
-
U2OS cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Intercept (TBS) Blocking Buffer or 5% non-fat milk in TBST
-
Primary Antibody: Anti-NSD2 antibody
-
Normalization Antibody: Anti-Actin or Anti-Vinculin antibody
-
IRDye-conjugated Secondary Antibodies (e.g., IRDye 800CW goat anti-rabbit, IRDye 680LT goat anti-mouse)
-
Imaging System (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the compound dilutions. Include DMSO-only wells as a vehicle control. Incubate for the desired time (e.g., 6 or 24 hours).
-
Fixation: Carefully aspirate the medium. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Aspirate the PFA. Wash each well 3 times with 200 µL of Permeabilization Buffer for 5 minutes each on a plate shaker.
-
Blocking: Aspirate the final wash. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-NSD2 and anti-normalization protein) in Blocking Buffer. Aspirate the Blocking Buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the primary antibody solution. Wash each well 4 times with TBST for 5 minutes each on a plate shaker.
-
Secondary Antibody Incubation: Dilute the appropriate IRDye-conjugated secondary antibodies in Blocking Buffer. Protect from light. Aspirate the final wash and add 50 µL of the secondary antibody solution to each well. Incubate for 1 hour at room temperature with gentle shaking, protected from light.
-
Final Washes: Aspirate the secondary antibody solution. Wash each well 4 times with TBST for 5 minutes each, protected from light.
-
Imaging: After the final wash, aspirate all liquid and allow the plate to dry. Scan the plate using an imaging system in the 700 nm and 800 nm channels.
-
Data Analysis: Quantify the fluorescence intensity for both the target protein (NSD2) and the normalization protein. Normalize the NSD2 signal to the normalization protein signal for each well. Calculate the percentage of NSD2 remaining relative to the vehicle control.
Matrigel Adhesion Assay
This protocol is used to assess the effect of this compound on the adhesion of KMS11 cells.
Materials:
-
96-well tissue culture plates
-
Corning® Matrigel® Basement Membrane Matrix
-
Serum-free culture medium (e.g., RPMI)
-
KMS11 cells
-
This compound and a negative control compound (e.g., UNC8587)
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Dilute the Matrigel in cold, serum-free medium. Add 50 µL of the diluted Matrigel to each well of a 96-well plate. Incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Treatment: Culture KMS11 cells in the presence of this compound or the negative control compound at the desired concentration for an extended period (e.g., 14 days), replenishing the medium and compound as needed.
-
Cell Labeling: Harvest the treated cells and wash with serum-free medium. Resuspend the cells in serum-free medium containing Calcein-AM and incubate for 30 minutes at 37°C.
-
Adhesion: Wash the Matrigel-coated plates with serum-free medium to remove any unincorporated matrix. Seed the Calcein-AM labeled cells onto the Matrigel-coated wells. Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Add lysis buffer to each well and measure the fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Data Analysis: The fluorescence intensity is proportional to the number of adherent cells. Compare the fluorescence of this compound-treated cells to the control-treated cells to determine the effect on adhesion.
Cell Proliferation (MTT) Assay
This protocol is used to determine the anti-proliferative effects of this compound on MM1.S cells.
Materials:
-
96-well tissue culture plates
-
MM1.S cells
-
Complete growth medium (e.g., RPMI with 10% FBS)
-
This compound and DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MM1.S cells into a 96-well plate at a suitable density for the duration of the experiment (e.g., 5,000 cells/well).
-
Compound Treatment: The following day, add serial dilutions of this compound to the wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 8 days).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
Experimental and Logical Workflows
Workflow for Investigating a Novel Protein Degrader
The investigation of a novel protein degrader like this compound typically follows a logical progression from initial characterization to phenotypic assessment.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound TFA | TargetMol [targetmol.com]
- 4. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
UNC8153: A Technical Guide to Studying Histone Methylation via Targeted NSD2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC8153 is a potent and selective small molecule degrader of the Nuclear Receptor Binding SET Domain Containing Protein 2 (NSD2), a histone methyltransferase responsible for the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2][3] Dysregulation of NSD2 is implicated in various cancers, making it a compelling target for therapeutic development.[4][5] This guide provides an in-depth technical overview of this compound, its mechanism of action, and detailed protocols for its application in studying histone methylation and related cellular processes. This compound offers a powerful chemical tool to probe the consequences of NSD2 depletion and the subsequent reduction in H3K36me2 levels.[1][2][3]
Mechanism of Action
This compound functions as a bivalent degrader, binding to the PWWP1 domain of NSD2 and recruiting components of the ubiquitin-proteasome system.[1] This leads to the ubiquitination and subsequent degradation of NSD2 by the proteasome. The degradation of NSD2 is dependent on a Cullin-RING family E3 ubiquitin ligase and the neddylation pathway.[1] A notable feature of this compound is its ability to induce rapid and persistent degradation of both the long and short isoforms of NSD2.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from published studies.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Target | Cell Line | Value | Reference |
| Kd | NSD2 (PWWP1) | - | 24 nM | [1] |
| DC50 | NSD2 | U2OS | 0.35 µM | [1][5] |
| Dmax | NSD2 | U2OS | ~79% | [5] |
Table 2: Time-Dependent Degradation of NSD2 by this compound in U2OS Cells
| Treatment Time | This compound Concentration | NSD2 Degradation (%) | Reference |
| 0.5 hours | 3 µM | ~40% | [1] |
| 4-6 hours | 3 µM | Maximal Degradation | [1] |
| 96 hours | 10 µM | >60% | [1] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
In-Cell Western (ICW) Assay for NSD2 Degradation
This high-throughput assay allows for the quantification of protein levels in fixed cells.[6][7]
Materials:
-
U2OS cells (or other adherent cell line)
-
96-well clear bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Formaldehyde (B43269) solution (e.g., 4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Intercept Blocking Buffer)
-
Primary antibody against NSD2
-
Infrared dye-conjugated secondary antibody
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat cells for the desired time (e.g., 6, 24, or 48 hours).
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Blocking: Wash the cells with PBS and then add blocking buffer for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary anti-NSD2 antibody in blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate multiple times with wash buffer (e.g., 0.1% Tween-20 in PBS). Incubate with the appropriate infrared dye-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the plate thoroughly with wash buffer and then PBS. Scan the plate using an infrared imaging system. The integrated intensity of the signal is proportional to the amount of protein.
Immunoblotting for NSD2 and H3K36me2
Western blotting is a standard technique to visualize changes in protein levels and histone modifications.
Materials:
-
KMS11 or MM.1S cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NSD2, anti-H3K36me2, anti-total H3 (as a loading control), and an additional loading control like Vinculin or GAPDH.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat KMS11 or MM.1S cells with the desired concentrations of this compound for the indicated times. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel. For histone analysis, a higher percentage gel (e.g., 15%) is recommended for better resolution of low molecular weight proteins.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against NSD2, H3K36me2, total H3, and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane extensively with TBST. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines can be assessed using various methods, such as the MTT or CellTiter-Glo assay.
Materials:
-
MM.1S or KMS11 cells
-
96-well opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)
-
This compound
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
Procedure (using a luminescent assay as an example):
-
Cell Seeding: Seed MM.1S or KMS11 cells in a 96-well opaque-walled plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 5-8 days).
-
Lysis and Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add the CellTiter-Glo reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Global Proteomics using Tandem Mass Tag (TMT) Quantification
To assess the selectivity of this compound, a global proteomics approach can be employed to identify and quantify changes in protein abundance across the proteome.[1]
Procedure Outline:
-
Sample Preparation: Treat cells (e.g., U2OS) with this compound or a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Extract proteins and digest them into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptides from each condition with a different isobaric TMT reagent.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different samples by analyzing the reporter ions from the TMT tags. Proteins that are significantly downregulated in the this compound-treated samples compared to the control are potential off-targets.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of NSD2 and the consequences of H3K36me2 reduction. Its high potency and selectivity make it a superior tool for target validation studies.[1] The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies of histone methylation, chromatin biology, and cancer. It is important to note that while this compound is highly selective for NSD2, appropriate controls, such as the use of a negative control compound (e.g., UNC8587), should always be included in experiments to ensure that the observed phenotypes are on-target.[1]
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
Unraveling the Specificity of UNC8153: An In-depth Analysis of Potential Off-Target Effects
For Immediate Release
This technical guide provides a comprehensive examination of the on-target and potential off-target effects of UNC8153, a potent and selective degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and medicinal chemistry.
This compound has emerged as a critical tool for studying the biological functions of NSD2 and as a potential therapeutic agent for cancers characterized by NSD2 dysregulation, such as multiple myeloma. Its mechanism of action involves binding to the PWWP1 domain of NSD2, leading to subsequent proteasome-dependent degradation of the protein.[1][2][3][4] This targeted degradation results in a reduction of histone 3 lysine (B10760008) 36 dimethylation (H3K36me2), a key epigenetic mark catalyzed by NSD2, thereby inducing anti-proliferative and anti-adhesive effects in cancer cells.[1][2][3] A critical aspect of any potential therapeutic is its selectivity. This document summarizes the existing data on the specificity of this compound and details the experimental approaches used to assess its off-target profile.
Quantitative Assessment of this compound Selectivity
The selectivity of this compound has been primarily evaluated through global proteomics. This unbiased approach allows for the quantification of thousands of proteins within a cell, providing a broad overview of the compound's impact on the cellular proteome. The data overwhelmingly supports the high selectivity of this compound for its intended target, NSD2.
| Target | Compound | Cell Line | Assay Type | Metric | Value | Reference |
| On-Target | ||||||
| NSD2 | This compound | - | Binding Assay | Kd | 24 nM | [4][5] |
| NSD2 | This compound | U2OS | Protein Degradation | DC50 | 0.35 ± 0.1 μM | [5] |
| Off-Target | ||||||
| Whole Proteome (~7863 proteins) | This compound (5 µM for 6h) | U2OS | Global Proteomics (TMT) | Significantly Degraded Proteins | NSD2 only | [1][6] |
| NSD1 | This compound | U2OS | Global Proteomics (TMT) & Immunoblotting | Degradation | Not observed | [1][6] |
| NSD3 | This compound | U2OS | Global Proteomics (TMT) & Immunoblotting | Degradation | Not observed | [1][6] |
Table 1: Summary of Quantitative Data on this compound On-Target Potency and Off-Target Selectivity. The global proteomics data demonstrates that among ~7863 quantifiable proteins, only NSD2 was significantly degraded upon treatment with this compound.
Core Signaling Pathway and Mechanism of Action
This compound operates as a bivalent degrader, facilitating the targeted degradation of NSD2 through the ubiquitin-proteasome system. This process is dependent on both the proteasome and neddylation. The degradation of NSD2 leads to a subsequent reduction in its enzymatic product, H3K36me2, which is a critical event in the cellular response to this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the selectivity and mechanism of action of this compound.
Global Proteomics using Tandem Mass Tag (TMT) Quantification
This protocol provides a general workflow for assessing changes in the proteome following treatment with this compound.[3][4]
1. Cell Culture and Treatment:
-
U2OS cells are cultured to ~80% confluency.
-
Cells are treated with 5 µM this compound or DMSO (vehicle control) for 6 hours.
2. Cell Lysis and Protein Digestion:
-
Cells are harvested and lysed in a buffer containing urea (B33335) and protease/phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced with DTT, alkylated with iodoacetamide, and then digested overnight with trypsin.
3. Tandem Mass Tag (TMT) Labeling:
-
Digested peptides are labeled with TMT reagents according to the manufacturer's protocol. Each condition (this compound-treated and DMSO-treated) is labeled with a unique TMT tag.
-
Labeled samples are then combined.
4. High-pH Reversed-Phase Fractionation:
-
The pooled, TMT-labeled peptide mixture is fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
5. LC-MS/MS Analysis:
-
Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Raw data is processed using a proteomics analysis software suite (e.g., Proteome Discoverer).
-
Peptides and proteins are identified and quantified based on the reporter ion intensities from the TMT tags.
-
Significant changes in protein abundance are determined based on statistical analysis (e.g., p-value < 0.05 and fold change). For this compound, significant degradation was defined as a -log p-value > 2 and a log2 fold change < -0.5.[6]
In-Cell Western (ICW) Assay for Protein Degradation
The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format to measure protein levels.[7]
1. Cell Seeding and Treatment:
-
Adherent cells (e.g., U2OS) are seeded in a 96-well plate and allowed to attach overnight.
-
Cells are treated with a dose-response of this compound for a specified time (e.g., 6 hours).
2. Fixing and Permeabilization:
-
The treatment media is removed, and cells are fixed with a solution such as 4% paraformaldehyde in PBS.
-
After washing, cells are permeabilized with a buffer containing a mild detergent (e.g., 0.1% Triton X-100 in PBS).
3. Blocking and Antibody Incubation:
-
Non-specific binding sites are blocked using a blocking buffer (e.g., Intercept Blocking Buffer).
-
Cells are incubated with a primary antibody specific for the target protein (NSD2) overnight at 4°C.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) and a normalization stain (e.g., CellTag 700 Stain) for 1-2 hours at room temperature, protected from light.
4. Imaging and Quantification:
-
The plate is washed to remove unbound antibody and stain.
-
The plate is scanned on an infrared imaging system (e.g., LI-COR Odyssey).
-
The fluorescence intensity of the target protein is normalized to the cell stain intensity to account for variations in cell number.
-
The percentage of protein degradation is calculated relative to vehicle-treated control wells.
NanoBRET Ubiquitination Assay
This live-cell assay measures the proximity between a target protein and ubiquitin, indicating ubiquitination.[1][2]
1. Plasmid Transfection:
-
Cells are co-transfected with two plasmids: one expressing the target protein (NSD2) fused to NanoLuc luciferase (the energy donor) and another expressing ubiquitin fused to HaloTag (the energy acceptor).
2. Cell Seeding and Ligand Labeling:
-
Transfected cells are seeded into a 96- or 384-well plate.
-
The HaloTag-ubiquitin is labeled by adding the HaloTag NanoBRET 618 Ligand to the media and incubating.
3. Compound Treatment and Substrate Addition:
-
Cells are treated with this compound or a control compound.
-
The Nano-Glo Live Cell Substrate is added to the wells.
4. BRET Measurement:
-
The plate is read on a luminometer capable of measuring dual-filtered luminescence to detect the donor emission (~460 nm) and the acceptor emission (~618 nm).
-
The NanoBRET ratio is calculated by dividing the acceptor signal by the donor signal. An increase in this ratio indicates increased proximity between NSD2 and ubiquitin, signifying ubiquitination.
Conclusion
The available data strongly indicates that this compound is a highly selective degrader of NSD2. The comprehensive global proteomics analysis revealed no significant off-target degradation effects across thousands of cellular proteins. This high degree of selectivity, combined with its potent on-target activity, establishes this compound as a valuable chemical probe for elucidating the biological roles of NSD2 and a promising starting point for the development of targeted therapeutics. Further investigation into potential off-target liabilities, such as through broad kinase screening panels, could provide additional layers of confidence for its clinical translation. However, based on the current body of evidence, the off-target effects of this compound appear to be minimal.
References
- 1. promega.com [promega.com]
- 2. NanoBRET™ Ubiquitination Assay Technical Manual [promega.com]
- 3. content.protocols.io [content.protocols.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UNC8153 in Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC8153 is a novel small molecule that indirectly regulates gene expression by inducing the targeted degradation of Nuclear receptor-binding SET domain-containing 2 (NSD2). NSD2 is a histone methyltransferase responsible for the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), an epigenetic mark associated with active transcription. In several cancers, notably multiple myeloma, aberrant NSD2 activity leads to dysregulated gene expression and disease progression. This compound acts as a potent and selective degrader of NSD2, thereby reducing global H3K36me2 levels and consequently modulating the expression of downstream oncogenic genes. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Mechanism of Action: Targeted Degradation of NSD2
This compound functions as a "molecular glue," inducing proximity between NSD2 and the E3 ubiquitin ligase complex SCFFBXO22. This induced proximity leads to the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome. The degradation of NSD2 results in a global reduction of H3K36me2 marks, which in turn alters chromatin accessibility and downregulates the expression of genes implicated in cancer cell proliferation and adhesion.
Recent studies have elucidated that the primary amine moiety of this compound is metabolized in cells to an active aldehyde species. This aldehyde derivative then forms a covalent, yet reversible, interaction with a cysteine residue (C326) within the FBXO22 protein, a substrate recognition subunit of the SCF E3 ligase complex. This interaction stabilizes the ternary complex between NSD2, this compound, and FBXO22, facilitating efficient ubiquitination and subsequent degradation of NSD2.[1][2][3][4][5][6][7][8][9]
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated NSD2 degradation and its downstream effects on gene expression.
References
- 1. Recruitment of FBXO22 for Targeted Degradation of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recruitment of FBXO22 for targeted degradation of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New compound shows promise in targeting cancer-linked protein - UNC Lineberger [unclineberger.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Recruitment of FBXO22 for Targeted Degradation of NSD2 [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for UNC8153 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC8153 is a novel, potent, and selective targeted degrader of the Nuclear Receptor Binding SET Domain Containing 2 (NSD2) protein.[1][2] By hijacking the cellular ubiquitin-proteasome system, this compound leads to the degradation of NSD2, a histone methyltransferase responsible for the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] Aberrant NSD2 activity is implicated in various cancers, particularly multiple myeloma.[1][2] this compound serves as a valuable chemical probe to investigate the biological functions of NSD2 and as a potential therapeutic agent.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, protein degradation, and cell adhesion.
Mechanism of Action
This compound induces the degradation of NSD2 through a proteasome- and neddylation-dependent mechanism, which involves a Cullin-RING family E3 ubiquitin ligase complex.[1] This leads to a subsequent reduction in the global levels of the H3K36me2 chromatin mark.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity and its effects on various cell lines.
Table 1: this compound Potency and Efficacy
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | - | 24 nM | [3] |
| DC50 (NSD2 Degradation) | U2OS | 0.35 µM | [3] |
| Maximal Degradation (Dmax) | U2OS | ~79% |
Table 2: Effects of this compound on Cell Lines
| Cell Line | Cancer Type | Key Characteristics | This compound Treatment & Effects | Reference |
| U2OS | Osteosarcoma | Used for degradation mechanism studies. | [1] | |
| HEK293T | Embryonic Kidney | General cell line for molecular biology assays. | [1] | |
| MDA-MB-231 | Breast Cancer | [1] | ||
| KMS11 | Multiple Myeloma | t(4;14) translocation, NSD2 overexpression | Anti-adhesive effects observed with 25 µM this compound for 14 days. No significant change in proliferation. | [1] |
| MM1.S | Multiple Myeloma | Activating point mutation in NSD2 | Mild antiproliferative effects. | [1] |
| RS411 | B-cell Lymphoma | Reduction in NSD2 and H3K36me2 levels with 10 µM this compound for 6 days. | [1] |
Experimental Protocols
General Cell Culture and Reagent Preparation
Cell Lines and Culture Conditions:
-
U2OS, HEK293T, MDA-MB-231: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
KMS11, MM1.S, RS411: Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Regularly test for mycoplasma contamination.[1]
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM or 20 mM stock.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Western Blotting for NSD2 and H3K36me2 Levels
This protocol details the procedure for assessing the degradation of NSD2 and the reduction of H3K36me2 levels following this compound treatment.
Materials:
-
Cells cultured and treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-NSD2, anti-H3K36me2, anti-H3, anti-Vinculin, or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-NSD2, anti-H3K36me2) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., H3 for H3K36me2, Vinculin or GAPDH for NSD2).
-
Protocol 2: Cell Viability Assays
These protocols are for assessing the effect of this compound on cell proliferation and viability.
A. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells cultured in opaque-walled multiwell plates (e.g., 96-well or 384-well)
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in opaque-walled multiwell plates.
-
-
Compound Treatment:
-
Treat cells with a range of this compound concentrations. Include a vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 8 days for KMS11 cells).[1]
-
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
B. Trypan Blue Exclusion Assay
This method distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Cells cultured and treated with this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Harvesting:
-
After treatment (e.g., 8 days for MM1.S cells), collect the cells.[1]
-
-
Staining:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
-
Counting:
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Protocol 3: Cell Adhesion Assay
This protocol is to evaluate the effect of this compound on the adhesion of cells to an extracellular matrix.
Materials:
-
KMS11 cells (or other cells of interest)
-
This compound and control compound (e.g., UNC8587)
-
Matrigel
-
Multiwell plates (e.g., 96-well)
-
Fluorescence microscope (if using fluorescently labeled cells)
Procedure:
-
Plate Coating:
-
Coat the wells of a multiwell plate with Matrigel according to the manufacturer's instructions.
-
-
Cell Treatment:
-
Treat KMS11 cells with this compound (e.g., 25 µM) or a control compound for an extended period (e.g., 14 days).[1]
-
-
Adhesion:
-
Seed the treated cells onto the Matrigel-coated plates.
-
Incubate for a period to allow for cell adhesion (e.g., 12 hours).[1]
-
-
Washing:
-
Gently wash the plates with PBS to remove non-adherent cells.[1]
-
-
Analysis:
-
Visualize and quantify the adherent cells. This can be done by imaging the wells with a microscope.[1] If cells are fluorescently labeled, the fluorescence intensity can be measured. Alternatively, a colorimetric assay (e.g., crystal violet staining) can be used to quantify adherent cells.
-
Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment with this compound, collect both adherent and floating cells.
-
-
Washing:
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 1X Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in DMSO before further dilution in culture medium to avoid precipitation.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all treatments and as low as possible to minimize solvent effects.
-
Cell Density: Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
-
Treatment Duration: The time required to observe effects may vary between cell lines. Time-course experiments are recommended to determine the optimal treatment duration.
-
Antibody Validation: For western blotting, ensure the specificity of the primary antibodies for their targets.
-
Controls: Always include appropriate positive and negative controls in each experiment. For this compound, an inactive control compound like UNC8587 is recommended.[1]
References
Application Notes and Protocols for UNC8153-Mediated NSD2 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Nuclear Receptor Binding SET Domain Protein 2 (NSD2) following treatment with the novel targeted degrader, UNC8153. The included methodologies and data are intended to guide researchers in studying the effects of this compound on NSD2 levels and its downstream pathways.
This compound is a potent and selective NSD2-targeted degrader that reduces cellular levels of both NSD2 protein and the associated H3K36me2 chromatin mark. Its mechanism of action involves a proteasome- and neddylation-dependent pathway, making it a valuable tool for investigating the biological functions of NSD2 in various contexts, including cancer biology.
Quantitative Data Summary
The efficacy of this compound in inducing NSD2 degradation has been quantified in cellular assays. The following table summarizes the key quantitative data for this compound.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | U2OS | In-Cell Western | DC50 | 0.35 ± 0.1 μM | |
| This compound | U2OS | In-Cell Western | Dmax | 79 ± 1% |
Note: DC50 represents the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum observed degradation of the target protein.
Experimental Protocol: Western Blot for NSD2 Degradation
This protocol outlines the steps for treating cells with this compound and subsequently analyzing NSD2 protein levels by Western blot.
Materials:
-
Cell line of interest (e.g., U2OS, KMS11, MM1.S)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)
-
Neddylation inhibitor (e.g., MLN4924) (optional, for mechanism validation)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus (e.g., Invitrogen XCell II Blot Module or Bio-Rad Mini Trans-Blot Cell)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibody against NSD2 (see manufacturer's datasheet for recommended dilution)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound or DMSO vehicle control for the specified duration (e.g., 24-96 hours).
-
For mechanism of action studies, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) for 1-2 hours before adding this compound.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Transfer conditions may vary depending on the equipment (e.g., 40 V for 2 hours or 70 V for 1.5 hours).
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NSD2 diluted in 5% BSA overnight at 4°C.
-
Wash the membrane three times with TBS-T for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated NSD2 degradation and the experimental workflow for its analysis.
Caption: this compound-mediated NSD2 degradation pathway.
Caption: Western blot experimental workflow.
Application Notes and Protocols for UNC8153 Dose-Response Curve Methodology in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC8153 is a novel small molecule that induces the targeted degradation of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase frequently implicated in cancer. By promoting the proteasome-dependent degradation of NSD2, this compound leads to a significant reduction in the global levels of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2), a key epigenetic mark associated with transcriptional activation.[1][2] This mechanism of action results in varied phenotypic consequences in cancer cells, including mild antiproliferative effects and modulation of cell adhesion. These application notes provide detailed methodologies for establishing dose-response curves for this compound in cancer cell lines, enabling researchers to accurately quantify its potency and efficacy in various experimental settings.
Introduction
NSD2 is a critical regulator of gene expression, and its aberrant activity is linked to the pathogenesis of several cancers, most notably multiple myeloma.[3] this compound has emerged as a valuable chemical probe to investigate the biological functions of NSD2 and as a potential therapeutic agent. Unlike traditional enzyme inhibitors, this compound acts as a degrader, removing the entire NSD2 protein.[1][2] This document outlines the protocols for determining the dose-dependent effects of this compound on cancer cells, focusing on cell viability, NSD2 protein degradation, and cell adhesion.
Data Presentation
Quantitative Effects of this compound on Cancer Cells
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
| Parameter | Cell Line | Cancer Type | Value | Notes |
| DC₅₀ (NSD2 Degradation) | U2OS | Osteosarcoma | 0.35 µM | |
| DC₅₀ (NSD2 Degradation) | KMS11 | Multiple Myeloma | 3.41 µM | After 6 days of treatment. |
| Antiproliferative Effect | MM1.S | Multiple Myeloma | Mild | Observed antiproliferative effects. |
| Antiproliferative Effect | KMS11 | Multiple Myeloma | Not significant | No significant change in proliferation despite effective NSD2 degradation.[1] |
| Antiproliferative Effect | MDA-MB-231 | Breast Cancer | Not significant | No significant changes in proliferative potential.[1] |
| Antiproliferative Effect | U2OS | Osteosarcoma | Not significant | No significant changes in proliferative potential.[1] |
| Antiproliferative Effect | HEK293 | Embryonic Kidney | Not significant | No significant changes in proliferative potential.[1] |
| Anti-adhesive Effect | KMS11 | Multiple Myeloma | Significant | Reduced cell attachment to Matrigel.[1] |
Signaling Pathway and Mechanism of Action
This compound functions as a bivalent degrader, bringing the NSD2 protein into proximity with a putative E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome. This degradation is dependent on both the proteasome and neddylation processes.[1][2] The reduction in NSD2 protein levels leads to a decrease in global H3K36me2, which in turn alters the expression of downstream target genes involved in cell cycle, apoptosis, and cell adhesion.[4][5]
Caption: this compound-mediated NSD2 degradation pathway.
Experimental Protocols
Experimental Workflow: Dose-Response Curve Generation
Caption: General workflow for generating a this compound dose-response curve.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Western Blot for NSD2 Degradation
This protocol is to determine the dose-dependent degradation of NSD2 protein in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NSD2, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 30 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 24, or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NSD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for NSD2 and the loading control (e.g., GAPDH or β-actin).
-
Normalize the NSD2 band intensity to the loading control.
-
Plot the normalized NSD2 protein levels against the this compound concentration to generate a dose-response curve and determine the DC₅₀ value.
-
Protocol 3: Cell Adhesion Assay
This protocol is to assess the effect of this compound on the adhesion of cancer cells to an extracellular matrix component.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Extracellular matrix protein (e.g., Matrigel or Fibronectin)
-
BSA (Bovine Serum Albumin)
-
Crystal Violet solution
-
Sorensen's buffer (or similar for solubilization)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired extracellular matrix protein (e.g., 50 µg/mL Matrigel) and incubate for 1-2 hours at 37°C.
-
Wash the wells with PBS to remove any unbound protein.
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
-
Cell Treatment:
-
Treat cells in suspension with various concentrations of this compound (e.g., 1 µM to 30 µM) or a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Adhesion:
-
Wash the coated and blocked wells with serum-free medium.
-
Seed the treated cells into the coated wells at a density of 5 x 10⁴ cells/well.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 10-20 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
-
Data Acquisition and Analysis:
-
Solubilize the stain by adding 100 µL of Sorensen's buffer to each well.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of adhesion for each treatment condition relative to the vehicle control.
-
Plot the percentage of adhesion against the this compound concentration to generate a dose-response curve.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the dose-dependent effects of this compound in cancer cells. By accurately determining the DC₅₀ for NSD2 degradation and characterizing the phenotypic consequences, researchers can effectively utilize this compound as a tool to explore the role of NSD2 in cancer biology and to evaluate its therapeutic potential. The provided methodologies can be adapted to various cancer cell lines and experimental contexts, facilitating further research into this novel class of targeted protein degraders.
References
- 1. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The spectrum and clinical impact of epigenetic modifier mutations in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Application Notes & Protocols: Time-Course Analysis of UNC8153 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for designing and executing time-course experiments to characterize the cellular effects of UNC8153, a novel targeted degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2][3] By monitoring molecular and cellular events at various time points following treatment, researchers can elucidate the compound's mechanism of action, from initial target engagement to downstream phenotypic outcomes. The protocols herein describe methods for assessing target protein degradation, pathway modulation, changes in gene expression, and effects on cell viability and proliferation.
Introduction
Time-course experiments are fundamental in drug discovery to understand the dynamic cellular responses to a therapeutic agent.[4][5] For a targeted protein degrader like this compound, which reduces cellular levels of NSD2, a time-dependent analysis is crucial to connect the kinetics of protein degradation with subsequent biological consequences.[1][2][3] NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), and its aberrant activity is implicated in various cancers, including multiple myeloma.[1][3][6]
This application note outlines a series of protocols to investigate the temporal effects of this compound on:
-
Target Engagement: Degradation of NSD2 protein.
-
Pathway Modulation: Reduction of the H3K36me2 chromatin mark and effects on the MAPK/ERK signaling pathway.[7][8][9][10][11]
-
Gene Expression: Changes in the transcription of downstream target genes.
-
Cellular Phenotype: Inhibition of cell viability and proliferation.
Experimental Design
A robust time-course experiment requires careful selection of time points to capture both early and late cellular events. The following design is recommended for treating a relevant cancer cell line (e.g., KMS11 multiple myeloma cells) with this compound.
Key Parameters:
-
Compound: this compound
-
Cell Line: KMS11 (or other NSD2-dependent cancer cell line)
-
Treatment Concentrations:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (e.g., 100 nM, 500 nM, and 1 µM, based on desired efficacy)
-
-
Time Points:
-
Early (Signaling & Degradation): 0, 2, 4, 8, 12 hours
-
Late (Gene Expression & Phenotype): 24, 48, 72 hours
-
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the anticipated results from the described protocols.
Table 1: NSD2 Protein Levels (Relative to Vehicle Control at each time point)
| Time (hours) | Vehicle | 100 nM this compound | 500 nM this compound | 1 µM this compound |
|---|---|---|---|---|
| 2 | 100% | 85% | 60% | 50% |
| 4 | 100% | 65% | 35% | 20% |
| 8 | 100% | 40% | 15% | 10% |
| 12 | 100% | 25% | 10% | <5% |
| 24 | 100% | 15% | <5% | <5% |
| 48 | 100% | 20% | 10% | <5% |
| 72 | 100% | 25% | 15% | 10% |
Table 2: H3K36me2 Levels (Relative to Vehicle Control at each time point)
| Time (hours) | Vehicle | 100 nM this compound | 500 nM this compound | 1 µM this compound |
|---|---|---|---|---|
| 4 | 100% | 90% | 75% | 65% |
| 8 | 100% | 70% | 50% | 35% |
| 12 | 100% | 55% | 30% | 20% |
| 24 | 100% | 35% | 15% | 10% |
| 48 | 100% | 25% | 10% | <5% |
| 72 | 100% | 20% | <10% | <5% |
Table 3: Relative Gene Expression of a Downstream Target (e.g., CCND2)
| Time (hours) | Vehicle | 100 nM this compound | 500 nM this compound | 1 µM this compound |
|---|---|---|---|---|
| 12 | 1.0 | 0.9 | 0.7 | 0.6 |
| 24 | 1.0 | 0.7 | 0.5 | 0.3 |
| 48 | 1.0 | 0.5 | 0.3 | 0.2 |
| 72 | 1.0 | 0.4 | 0.2 | 0.1 |
Table 4: Cell Viability (% of Vehicle Control at each time point)
| Time (hours) | Vehicle | 100 nM this compound | 500 nM this compound | 1 µM this compound |
|---|---|---|---|---|
| 24 | 100% | 95% | 90% | 85% |
| 48 | 100% | 80% | 70% | 60% |
| 72 | 100% | 65% | 50% | 40% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Culture KMS11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for viability) at a density that prevents confluence for the duration of the experiment.
-
Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in fresh culture medium.
-
Remove old medium from cells and add the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the cells for the designated time points (2, 4, 8, 12, 24, 48, 72 hours).
-
At each time point, harvest the cells for the respective downstream analysis.
Protocol 2: Western Blotting for NSD2 and H3K36me2
This protocol is adapted from standard methods for detecting proteins and their post-translational modifications.[12][13][14][15][16]
-
Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation & Electrophoresis:
-
Transfer:
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[14]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[12][14] Avoid using milk for phosphoprotein analysis.[13][14]
-
Incubate the membrane with primary antibodies (e.g., anti-NSD2, anti-H3K36me2, anti-Total Histone H3, anti-β-Actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.[12]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 5.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[12]
-
Quantify band intensity using densitometry software. Normalize NSD2 to β-Actin and H3K36me2 to Total Histone H3.
-
Protocol 3: Quantitative RT-PCR (qPCR) for Gene Expression
This protocol follows standard procedures for two-step RT-qPCR.[17][18][19]
-
RNA Isolation:
-
At each time point, harvest cells and extract total RNA using an RNA isolation kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[17]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., CCND2) and a housekeeping gene (e.g., GAPDH), and a SYBR Green qPCR master mix.[18]
-
Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.[20]
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
-
Protocol 4: Cell Viability Assay
A variety of methods can be used to assess cell viability, such as MTT, MTS, or ATP-based assays.[21][22][23][24] The MTS assay is described below.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium.
-
-
Treatment:
-
After 24 hours, treat cells with this compound or vehicle control as described in Protocol 1.
-
-
Assay Procedure (at 24, 48, and 72 hours):
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells for each time point.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for this compound leading to cellular changes.
Experimental Workflow Diagram
Caption: Workflow for the this compound time-course experiment.
Logical Relationship of Expected Outcomes
Caption: Expected temporal cascade of events after this compound treatment.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A combined mathematical and experimental approach reveals the drivers of time-of-day drug sensitivity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. elearning.unite.it [elearning.unite.it]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Application Notes: A Comprehensive Protocol for Chromatin Immunoprecipitation Sequencing (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq), a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins.[1][2][3] While the following protocol is a comprehensive guide, it is essential to note that specific steps, such as antibody concentration and sonication conditions, may require optimization for your protein of interest, here referred to as UNC8153.
Introduction
Chromatin Immunoprecipitation (ChIP) is a widely used method to map the in vivo interactions of proteins with DNA.[3][4] When coupled with next-generation sequencing (ChIP-seq), this technique enables the global identification of binding sites for transcription factors, modified histones, and other chromatin-associated proteins.[1][2] The insights gained from ChIP-seq are crucial for understanding gene regulatory networks, epigenetic modifications, and their roles in both normal physiological processes and disease states.[5]
The ChIP-seq workflow can be broadly divided into two main stages: the wet lab experimental phase and the dry lab data analysis phase.[1] This protocol will focus on the detailed experimental steps, from cell preparation to the generation of sequencing-ready DNA libraries.
Experimental Workflow Overview
The experimental procedure involves several key steps:
-
Cross-linking: Covalent stabilization of protein-DNA complexes within the cell.[3][6]
-
Chromatin Preparation: Lysis of cells and fragmentation of chromatin.[5]
-
Immunoprecipitation: Enrichment of the target protein-DNA complexes using a specific antibody.[5][7]
-
Reverse Cross-linking and DNA Purification: Reversal of the cross-links and purification of the immunoprecipitated DNA.[3][7]
-
Library Preparation and Sequencing: Construction of a DNA library from the purified fragments for high-throughput sequencing.[6]
Caption: Figure 1: this compound ChIP-seq Experimental Workflow.
Quantitative Data Summary
Successful ChIP-seq experiments rely on careful quantification and quality control at various stages. The following tables provide recommended ranges for key quantitative parameters.
Table 1: Starting Material and Reagents
| Parameter | Recommended Amount | Notes |
| Starting Cell Number | 1 x 107 to 1 x 108 cells per IP | The optimal number can vary depending on the abundance of the target protein. |
| Formaldehyde (B43269) (Cross-linking) | 1% final concentration | Incubation time and temperature are critical and may need optimization. |
| ChIP-grade Antibody | 1-10 µg per IP | The optimal amount should be determined by titration experiments.[8] |
| Protein A/G Magnetic Beads | 20-30 µL of slurry per IP | The type of beads (Protein A, G, or a mix) depends on the antibody isotype. |
| Input Chromatin | 25 µg per IP | A portion of the sheared chromatin should be saved as an input control.[8] |
Table 2: Quality Control Checkpoints
| QC Step | Parameter | Expected Result |
| Chromatin Shearing | DNA Fragment Size | 200-1000 bp |
| Purified DNA Yield | Concentration | Varies, but should be detectable by fluorometric methods. |
| Library Preparation | Library Size | Average fragment size should be ~150-350 bp (including adapters). |
| Sequencing | Read Depth | 20-40 million reads per sample is generally sufficient for transcription factors. |
Detailed Experimental Protocol
This protocol is adapted for mammalian cells and may require modifications for other sample types.
I. Cell Preparation and Cross-linking
-
Cell Culture: Culture cells to approximately 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10-15 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube and centrifuge to pellet.
-
The cell pellet can be stored at -80°C or used immediately.
-
II. Chromatin Preparation
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell swelling.
-
Dounce homogenize to release the nuclei.
-
Centrifuge to pellet the nuclei and discard the supernatant.[9]
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in a nuclear lysis buffer with protease inhibitors.
-
Incubate on ice.
-
-
Chromatin Shearing (Sonication):
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.[8]
-
Optimization of sonication conditions (power, duration, cycles) is critical for successful ChIP.
-
After sonication, centrifuge to pellet any debris. The supernatant contains the sheared chromatin.
-
III. Immunoprecipitation
-
Pre-clearing Chromatin (Optional but Recommended):
-
Add Protein A/G magnetic beads to the chromatin and incubate to reduce non-specific binding.[8]
-
Pellet the beads with a magnet and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
-
Input Control:
-
Save a small aliquot (e.g., 1-2%) of the pre-cleared chromatin to serve as the input control.
-
-
Antibody Incubation:
-
Add the ChIP-grade antibody specific for this compound to the remaining chromatin.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immunocomplex Capture:
-
Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
IV. Washing and Elution
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Finish with a final wash in TE buffer.
-
-
Elution:
-
Resuspend the beads in an elution buffer (containing SDS and sodium bicarbonate).
-
Incubate at 65°C with shaking to elute the immunocomplexes from the beads.
-
Pellet the beads and transfer the supernatant containing the eluted complexes to a new tube.
-
V. Reverse Cross-linking and DNA Purification
-
Reverse Cross-linking:
-
Add NaCl to the eluted samples and the input control.
-
Incubate overnight at 65°C to reverse the formaldehyde cross-links.[10]
-
-
RNase and Proteinase K Treatment:
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in a low-salt buffer or nuclease-free water.
-
VI. DNA Library Preparation and Sequencing
-
DNA Quantification and Quality Control:
-
Quantify the purified ChIP DNA and input DNA using a fluorometric method (e.g., Qubit).
-
Assess the size distribution of the DNA fragments using a Bioanalyzer or similar instrument.
-
-
Library Preparation:
-
Perform end-repair, A-tailing, and adapter ligation on the purified DNA fragments.
-
Amplify the library using PCR. The number of cycles should be minimized to avoid amplification bias.
-
-
Sequencing:
-
Quantify and assess the quality of the final library.
-
Sequence the library on a high-throughput sequencing platform.
-
Data Analysis Workflow
Following sequencing, the raw data undergoes a series of computational analyses to identify regions of protein binding.
Caption: Figure 2: ChIP-seq Data Analysis Workflow.
The primary steps in data analysis include quality control of raw reads, alignment to a reference genome, and peak calling to identify regions of significant enrichment.[6][11] Downstream analyses can include peak annotation, motif discovery, and pathway analysis to elucidate the biological function of the protein of interest.
Troubleshooting
Common issues in ChIP-seq experiments include low signal and high background. The following table outlines potential causes and solutions.
Table 3: Common Troubleshooting Scenarios
| Issue | Potential Cause | Suggested Solution |
| Low Signal | Inefficient cross-linking | Optimize formaldehyde concentration and incubation time.[8] |
| Insufficient starting material | Increase the number of cells used per IP.[8] | |
| Poor antibody performance | Use a ChIP-validated antibody; titrate the antibody concentration. | |
| Over-sonication | Reduce sonication time to avoid destroying epitopes. | |
| High Background | Insufficient washing | Increase the number or stringency of wash steps. |
| Too much antibody | Reduce the amount of antibody used in the IP. | |
| Incomplete cell lysis | Optimize lysis conditions to ensure efficient release of chromatin. | |
| Contaminated buffers | Prepare fresh buffers.[8] |
For more detailed troubleshooting, refer to specialized guides.[4][12]
References
- 1. portlandpress.com [portlandpress.com]
- 2. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
- 5. ChIP-Seq: Introduction, Features, Workflow, and Applications - CD Genomics [rna.cd-genomics.com]
- 6. Steps in ChIP Sequencing: A Comprehensive Guide | Montetuning Blog % [blog.montetuning.com]
- 7. epicypher.com [epicypher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. encodeproject.org [encodeproject.org]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioinformatics Core Workflow for ChIP-Seq Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of NSD2 Degraders in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed application notes and protocols for the in vivo administration of Nuclear Receptor Binding SET Domain Protein 2 (NSD2) degraders in mouse models. While specific in vivo administration and dosage data for UNC8153 have not been publicly disclosed, this document summarizes available information for other structurally and functionally related NSD2 degraders, namely LLC0424 and MS159, to serve as a valuable resource for researchers. The provided protocols and data are intended to offer a starting point for the design and execution of in vivo studies involving NSD2-targeting compounds.
Introduction to this compound and NSD2 Degraders
This compound is a potent and selective degrader of the histone-lysine N-methyltransferase NSD2. It operates by inducing the proteasome-dependent degradation of NSD2, leading to a reduction in the H3K36me2 chromatin mark. This mechanism of action has shown promise in downregulating pathological phenotypes in various cancer cell lines, particularly in multiple myeloma. However, as of the latest available information, the in vivo efficacy and pharmacokinetic profile of this compound in animal models have not been reported in peer-reviewed literature.
Given the interest in targeting NSD2 for therapeutic intervention, this document provides detailed information on other NSD2 degraders that have been evaluated in vivo. This information can guide researchers in designing preclinical studies for novel NSD2 degraders, including potential starting doses and administration routes.
Signaling Pathway of NSD2 Degradation
The degradation of NSD2 by compounds like this compound, LLC0424, and MS159 is a targeted process that leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
In Vivo Administration Data for NSD2 Degraders
While specific data for this compound is unavailable, the following tables summarize the in vivo administration details for two other NSD2 degraders, LLC0424 and MS159, in mouse models. This information can be used as a reference for planning in vivo studies.
Table 1: Summary of In Vivo Administration of LLC0424 in Mouse Xenograft Models [1][2]
| Parameter | Details |
| Compound | LLC0424 |
| Mouse Model | Male CB17 severe combined immunodeficiency (SCID) mice with SEM or 22RV1 xenografts |
| Dosage | 60 mg/kg |
| Administration Route | Intravenous (IV) or Intraperitoneal (IP) injection |
| Frequency | Once daily for 5 consecutive days |
| Vehicle | Not specified |
| Observed Effects | Potent NSD2 degradation in tumor tissues |
Table 2: Summary of In Vivo Pharmacokinetic Study of MS159 in Mice [3]
| Parameter | Details |
| Compound | MS159 (also referred to as compound 9) |
| Mouse Model | Male Swiss albino mice |
| Dosage | 50 mg/kg |
| Administration Route | Intraperitoneal (IP) injection |
| Frequency | Single dose |
| Vehicle | Not specified |
| Pharmacokinetic Profile | Cmax: 1.35 ± 0.08 µM at 0.5 h post-dosing. Concentration at 8 h: ~0.98 ± 0.04 µM. Well-tolerated with no observed clinical signs. |
Experimental Protocols
The following are detailed protocols for establishing a mouse xenograft model and for the preparation and administration of a therapeutic agent, based on common practices in preclinical research and information gathered from studies on NSD2 degraders.
Protocol for Establishing a Subcutaneous Xenograft Mouse Model
This protocol outlines the steps for establishing a subcutaneous tumor model in immunodeficient mice, a common model for evaluating the efficacy of anti-cancer agents.
Materials:
-
Cancer cell line of interest (e.g., SEM, 22RV1)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or other basement membrane matrix)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old immunodeficient mice (e.g., SCID, NSG)
-
1 mL syringes with 27-30 gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions until they reach 70-80% confluency.
-
Cell Harvest: Wash cells with PBS and detach using Trypsin-EDTA. Neutralize trypsin with serum-containing medium and centrifuge to pellet the cells.
-
Cell Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Subcutaneous Injection: Anesthetize the mice according to approved institutional protocols. Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
Protocol for In Vivo Administration of NSD2 Degraders
This protocol provides a general guideline for the preparation and administration of a therapeutic agent via intraperitoneal or intravenous routes. Note: The specific vehicle and formulation for this compound are not publicly known. Therefore, solubility and stability of the compound in the chosen vehicle must be determined empirically.
Materials:
-
NSD2 degrader compound (e.g., LLC0424)
-
Appropriate vehicle (e.g., sterile saline, PBS, or a formulation containing DMSO, PEG300, and/or Tween 80, solubility permitting)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes with appropriate gauge needles (e.g., 27G for IP, 30G for IV)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh each mouse to determine the individual dose.
-
Calculate the required amount of the compound based on the desired dosage (e.g., 60 mg/kg).
-
Example for a 20 g mouse at 60 mg/kg: (60 mg/kg) * (0.020 kg) = 1.2 mg of the compound.
-
-
Formulation Preparation:
-
Aseptically weigh the calculated amount of the compound.
-
In a sterile tube, dissolve or suspend the compound in the chosen vehicle to the desired final concentration. Sonication or vortexing may be required to achieve a homogenous solution or suspension.
-
Important: The final formulation should be prepared fresh daily before administration unless stability data indicates otherwise.
-
-
Administration:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse securely.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the formulation.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Properly restrain the mouse, often using a restraining device.
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Insert the needle into one of the lateral tail veins.
-
Slowly inject the formulation.
-
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of acute toxicity or distress immediately after injection and at regular intervals.
-
Continue to monitor animal health, body weight, and tumor growth throughout the study period.
-
Conclusion
While the in vivo administration and dosage of this compound in mouse models are not yet publicly detailed, the information available for other NSD2 degraders like LLC0424 and MS159 provides a solid foundation for researchers. The protocols and data presented here offer a starting point for designing and executing preclinical studies aimed at evaluating the efficacy and pharmacokinetics of novel NSD2-targeting therapeutics. It is crucial to perform preliminary dose-finding and toxicity studies for any new compound to establish a safe and effective dosing regimen.
References
Application Notes and Protocols for UNC8153: A Potent and Selective NSD2 Degrader
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC8153 is a novel, potent, and selective targeted degrader of the Nuclear Receptor Binding SET Domain Containing Protein 2 (NSD2), a histone methyltransferase that plays a crucial role in gene regulation through the dimethylation of lysine (B10760008) 36 on histone 3 (H3K36me2).[1][2][3] Aberrant NSD2 activity is implicated in various cancers, making it a compelling therapeutic target. This compound induces the degradation of NSD2 via the ubiquitin-proteasome system in a proteasome- and neddylation-dependent manner, leading to a reduction in global H3K36me2 levels and subsequent downregulation of pathological phenotypes in cancer cells, such as in multiple myeloma.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in cell-based assays.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, including its binding affinity, degradation potency, and solubility in various solvents.
| Parameter | Value | Cell Line / Conditions | Reference |
| Binding Affinity (Kd) | 24 nM | In vitro | [4] |
| Half-maximal Degradation Concentration (DC50) | 0.35 µM (350 nM) | U2OS cells | [4][5] |
| Molecular Weight | 583.68 g/mol | N/A | [6] |
| Molecular Formula | C₃₃H₃₇N₅O₅ | N/A | [6] |
| Solubility in DMSO | ≥ 30 mg/mL (≥ 43 mM) | Sonication may be required | [5][7] |
| Solubility in Ethanol | 30 mg/mL (43 mM) | Sonication may be recommended | [7] |
| Solubility in Water | 12.5 mg/mL (17.92 mM) | Requires sonication, warming, and heating to 60°C | [4] |
| Solubility in PBS (pH 7.2) | 5 mg/mL (7.17 mM) | Sonication may be recommended | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for cell culture experiments.
Materials:
-
This compound powder (trifluoroacetate salt form may also be used)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.584 mg of this compound (Molecular Weight: 583.68 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 100 µL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and/or sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][8]
Protocol 2: Preparation of Working Concentrations for Cell-Based Assays
This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is recommended to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in pre-warmed medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates containing your cells to achieve the desired final working concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
Solvent Control: It is crucial to include a vehicle control in your experiment. This should consist of cells treated with the same final concentration of DMSO as the this compound-treated cells. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[8]
-
Incubation: Incubate the cells with this compound for the desired duration of the experiment (e.g., 24, 48, or 72 hours). Working concentrations for this compound in cell-based assays typically range from 1 µM to 20 µM, depending on the cell line and the specific assay.[1][5]
Visualizations
Signaling Pathway of this compound-Mediated NSD2 Degradation
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound TFA | TargetMol [targetmol.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: UNC8153 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC8153 is a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3] It effectively reduces the cellular levels of both NSD2 and the associated H3K36me2 chromatin mark, making it a valuable tool for research into epigenetics and oncology.[1][3][4] this compound operates through a novel mechanism that is dependent on the proteasome and neddylation.[1] Given its utility as a chemical probe, understanding its stability and proper handling is critical for ensuring experimental reproducibility and the integrity of research findings. This document provides detailed application notes on the stability and storage of this compound, along with protocols for its handling and for assessing its stability.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C33H37N5O5 | MedKoo Biosciences |
| Molecular Weight | 583.69 g/mol | MedKoo Biosciences |
| CAS Number | 2929304-60-7 | Selleck Chemicals |
Storage Conditions
Proper storage of this compound is essential to maintain its chemical integrity and activity. Recommendations vary for the compound in its solid form versus in solution.
Solid Form (Powder)
| Condition | Duration | Supplier Recommendations |
| -20°C | Long-term (months to years) | MedKoo Biosciences, TargetMol, Selleck Chemicals |
| 0 - 4°C | Short-term (days to weeks) | MedKoo Biosciences |
| Ambient | Shipping (a few weeks) | MedKoo Biosciences |
It is recommended to store the solid compound in a dry, dark place.[5]
In Solvent
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.
| Temperature | Duration | Supplier Recommendations |
| -80°C | Up to 1 year | TargetMol, Selleck Chemicals, MedchemExpress |
| -20°C | Up to 1 month | MedchemExpress, Selleck Chemicals |
Solubility Data
This compound exhibits solubility in a range of common laboratory solvents. Sonication may be required to aid dissolution.[6] It is important to note that using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3]
| Solvent | Concentration | Supplier Data |
| DMSO | ≥ 100 mg/mL (171.32 mM) | Selleck Chemicals |
| 30 mg/mL (43 mM) | TargetMol | |
| Ethanol | 50 mg/mL | Selleck Chemicals |
| 30 mg/mL (43 mM) | TargetMol | |
| Water | 25 mg/mL | Selleck Chemicals |
| 5 mg/mL (7.17 mM) | TargetMol | |
| DMF | 30 mg/mL (43 mM) | TargetMol |
| PBS (pH 7.2) | 5 mg/mL (7.17 mM) | TargetMol |
Formulation for In Vivo Studies
For animal studies, specific formulations are required to ensure solubility and bioavailability. The following protocols are suggested by suppliers:
| Protocol | Composition | Resulting Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.58 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.58 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.58 mM) |
When preparing these formulations, it is crucial to add each solvent sequentially and ensure the solution is clear before proceeding to the next step.[7]
Stability Profile and Degradation
-
Shipping Stability : The compound is considered stable enough for shipping at ambient temperatures for a few weeks.[5]
-
Metabolic Transformation : Research has shown that this compound can be considered a prodrug. Its primary amine moiety is metabolized to an aldehyde. This transformation is crucial for its mechanism of action, which involves the recruitment of the SCFFBXO22 E3 ubiquitin ligase complex to induce NSD2 degradation.[4][8]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
-
Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition : Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).
-
Dissolution : Vortex the solution vigorously. If precipitation or phase separation occurs, sonication in a water bath can be used to aid dissolution.[6][7] Visually inspect for complete dissolution.
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: General Method for Assessing Compound Stability by HPLC
This protocol provides a general framework for researchers to assess the stability of this compound under specific experimental conditions.
-
Standard Preparation : Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. This will serve as the 100% reference standard (T=0).
-
Incubation Conditions :
-
Freeze-Thaw Stability : Subject aliquots of the stock solution to multiple freeze-thaw cycles (e.g., 3-5 cycles from -80°C to room temperature).
-
Long-Term Storage Stability : Store aliquots at various temperatures (-80°C, -20°C, 4°C, room temperature) for different durations (e.g., 1 week, 1 month, 3 months).
-
Solution Stability in Assay Media : Dilute the stock solution in the relevant cell culture or assay buffer and incubate under standard assay conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 8, 24, 48 hours).
-
-
Sample Analysis :
-
At each time point, take a sample from the incubated solution.
-
Quench any reaction if necessary (e.g., by adding acetonitrile (B52724) or methanol).
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant by reverse-phase HPLC with UV detection.
-
-
Data Analysis :
-
Integrate the peak area of the parent this compound compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 standard.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
This compound Mechanism of Action
Caption: this compound-mediated degradation of NSD2 via ternary complex formation.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the chemical stability of this compound.
Decision Tree for this compound Storage and Handling
Caption: Decision guide for the proper storage and handling of this compound.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. medkoo.com [medkoo.com]
- 6. This compound TFA | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Characterizing the Cellular Effects of UNC8153, a Novel NSD2-Targeted Degrader, Using Quantitative Phosphoproteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
UNC8153 is a novel, potent, and selective targeted degrader of Nuclear receptor-binding SET domain-containing 2 (NSD2).[1][2][3] Aberrant NSD2 activity, which primarily involves the dimethylation of histone 3 at lysine (B10760008) 36 (H3K36me2), is implicated in various cancers, including multiple myeloma.[2][4] this compound induces proteasome-dependent degradation of NSD2, leading to a reduction in global H3K36me2 levels and subsequent downregulation of pathological phenotypes in cancer cells.[1][2] While its primary mechanism is the degradation of NSD2, the broader impact on cellular signaling networks remains to be fully elucidated.
Mass spectrometry (MS)-based phosphoproteomics is a powerful technology for investigating the downstream effects of targeted therapies.[5][6] It enables the global, unbiased identification and quantification of thousands of protein phosphorylation sites, offering a snapshot of the cellular signaling state.[5][6] This application note provides a detailed protocol for using quantitative phosphoproteomics to study the effects of this compound on cellular signaling pathways. By mapping the changes in the phosphoproteome, researchers can uncover novel mechanisms of action, identify potential biomarkers of response, and elucidate pathways involved in drug efficacy or resistance.[6][7]
Objective: To provide a comprehensive mass spectrometry-based workflow to identify and quantify changes in the cellular phosphoproteome upon treatment with the NSD2 degrader this compound.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for a human multiple myeloma cell line (e.g., KMS11) known to harbor the t(4;14) translocation, leading to NSD2 overexpression.[1]
-
Cell Culture: Culture KMS11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Setup: Seed cells at a density of 0.5 x 10^6 cells/mL in T75 flasks. Prepare at least three biological replicates for each condition (Vehicle and this compound-treated).
-
This compound Treatment: Treat cells with an appropriate concentration of this compound (e.g., 1 µM, based on reported DC50 values) or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours) to ensure NSD2 degradation and allow for downstream signaling changes.
-
Cell Harvest:
-
Transfer cell suspension to 50 mL conical tubes.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with 10 mL of ice-cold phosphate-buffered saline (PBS).
-
After the final wash, aspirate all PBS and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C until ready for protein extraction.
-
Protein Extraction, Digestion, and Peptide Quantification
-
Lysis:
-
Resuspend the frozen cell pellet in lysis buffer (8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5, supplemented with a cocktail of protease and phosphatase inhibitors). Use 500 µL of lysis buffer per 10-20 million cells.
-
Sonicate the lysate on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) to ensure complete cell lysis and shear nucleic acids.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
Reduction and Alkylation:
-
Reduce the protein disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubating for 45 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M by adding 50 mM Tris-HCl (pH 8.5).
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio by weight.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using C18 solid-phase extraction (SPE) cartridges or StageTips.
-
Dry the eluted peptides in a vacuum concentrator.
-
Phosphopeptide Enrichment
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step.[8]
-
Enrichment:
-
Resuspend the dried peptides in a loading buffer appropriate for the chosen enrichment method (e.g., Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC)).
-
Perform phosphopeptide enrichment following the manufacturer's protocol for the selected beads or resin.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound, non-phosphorylated peptides.
-
Elute the phosphopeptides using an appropriate elution buffer (e.g., an alkaline solution like 5% ammonium (B1175870) hydroxide).
-
-
Final Cleanup:
-
Acidify the eluted phosphopeptides with TFA or formic acid.
-
Perform a final desalting step using C18 StageTips.
-
Dry the purified phosphopeptides in a vacuum concentrator and store at -80°C until LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system.
-
Chromatographic Separation:
-
Resuspend phosphopeptides in 0.1% formic acid.
-
Load peptides onto a trap column and then separate them on an analytical column (e.g., 75 µm ID x 50 cm, packed with 2 µm C18 particles) using a gradient of increasing acetonitrile (B52724) concentration over 120-180 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap at a resolution of 120,000.
-
Select the top 15-20 most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans in the Orbitrap at a resolution of 30,000.
-
Use a dynamic exclusion window to prevent repeated sequencing of the same peptides.
-
Data Analysis
-
Database Search: Process the raw MS data using a software suite like MaxQuant.[9] Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).
-
Parameter Settings:
-
Enzyme: Trypsin.
-
Variable Modifications: Oxidation (M), Phospho (STY).
-
Fixed Modifications: Carbamidomethyl (C).
-
Precursor Mass Tolerance: 10 ppm.
-
Fragment Mass Tolerance: 20 ppm.
-
False Discovery Rate (FDR): Set to 1% at both the peptide and protein levels.
-
-
Quantification and Statistical Analysis:
-
Use label-free quantification (LFQ) intensities for phosphopeptides.
-
Perform statistical analysis in a platform like Perseus or R.
-
Impute missing values and perform a two-sample t-test to identify phosphosites that are significantly changed between the this compound-treated and vehicle control groups.
-
-
Pathway Analysis: Use the list of significantly regulated phosphoproteins for pathway and network analysis using tools like Ingenuity Pathway Analysis (IPA), DAVID, or Reactome to identify enriched signaling pathways.
Visualizations
Caption: Workflow for phosphoproteomic analysis of this compound effects.
Caption: Potential mechanism of this compound-induced signaling changes.
Data Presentation
Quantitative data from the phosphoproteomics experiment should be summarized to highlight the most significant changes. The table below provides a template for presenting these findings. It includes the identified protein and specific phosphorylation site, the fold change in phosphorylation abundance upon this compound treatment compared to the vehicle, and the statistical significance (p-value).
Table 1: Summary of Significantly Regulated Phosphorylation Sites Following this compound Treatment
| Protein | Phosphosite | Gene | Localization | Fold Change (this compound/Vehicle) | p-value | Biological Process |
| Zinc finger E-box-binding homeobox 1 | Serine 444 | ZEB1 | Nucleus | -2.8 | 0.0012 | Epithelial-Mesenchymal Transition |
| Mitogen-activated protein kinase 1 | Threonine 185 | MAPK1 | Cytoplasm | -2.1 | 0.0045 | Proliferation, MAPK Cascade |
| Cyclin-dependent kinase 1 | Tyrosine 15 | CDK1 | Nucleus | 1.9 | 0.0081 | Cell Cycle Regulation |
| Signal transducer and activator of transcription 3 | Serine 727 | STAT3 | Cytoplasm | -1.7 | 0.0110 | Cytokine Signaling, Survival |
| Protein kinase B | Serine 473 | AKT1 | Cytoplasm | -1.5 | 0.0234 | PI3K-Akt Signaling Pathway |
| E-cadherin | Serine 846 | CDH1 | Membrane | 3.2 | 0.0005 | Cell Adhesion |
Note: The data presented in this table is hypothetical and serves as an example of how to structure the quantitative results from the phosphoproteomics analysis.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Phosphoproteomics Workflow: From Sample Preparation to Data Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for UNC8153 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC8153 is a novel, potent, and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3] NSD2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). Aberrant NSD2 activity is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia. This compound acts by inducing the proteasome- and neddylation-dependent degradation of NSD2, leading to a reduction in cellular H3K36me2 levels.[1][4] This targeted protein degradation approach has shown promise in downregulating pathological phenotypes in cancer cells, including anti-proliferative and anti-adhesive effects in multiple myeloma cells.[1][2][3]
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing this compound and its optimized analogue, UNC8732, in combination with other anticancer agents. The provided information is intended to guide researchers in designing and executing studies to explore the synergistic potential of NSD2 degradation in various cancer models.
Rationale for Combination Therapies
The degradation of NSD2 can induce anti-tumor effects; however, combination strategies may offer enhanced efficacy, overcome potential resistance mechanisms, and broaden the therapeutic window. The following rationales support the combination of this compound or its analogues with other cancer drugs:
-
Synergy with KRAS Inhibitors: Preclinical studies have demonstrated a synergistic effect between NSD2 inhibitors and KRAS G12C inhibitors, such as sotorasib, in KRAS-driven pancreatic and lung cancer models. This suggests that targeting both the primary oncogenic driver (mutant KRAS) and a key epigenetic regulator (NSD2) can lead to more profound and sustained anti-tumor responses.
-
Overcoming Glucocorticoid Resistance: In acute lymphoblastic leukemia (ALL) cells with NSD2 gain-of-function mutations, the NSD2 degrader UNC8732 has been shown to restore sensitivity to glucocorticoids like dexamethasone (B1670325). The combination of UNC8732 and dexamethasone resulted in a significant increase in apoptosis and a greater reduction in cell viability compared to either agent alone.[4]
-
Targeting Compensatory Signaling Pathways: NSD2 has been implicated in the regulation of several oncogenic signaling pathways, including the NF-κB, Wnt/β-catenin, Akt/Erk, and STAT3 pathways.[5][6][7][8][9] Combining NSD2 degradation with inhibitors of these pathways may represent a rational strategy to achieve synergistic anti-cancer effects.
-
Combination with Other Epigenetic Modifiers: There is a strong rationale for combining NSD2 inhibitors with other epigenetic-modifying drugs, such as EZH2 inhibitors, DOT1L inhibitors, BRD4 inhibitors, and histone deacetylase (HDAC) inhibitors, to achieve a more comprehensive reprogramming of the cancer epigenome.
Data Presentation
Combination of UNC8732 and Dexamethasone in NSD2-mutant Acute Lymphoblastic Leukemia (ALL)
The following tables summarize the quantitative data from a study investigating the combination of the this compound-related NSD2 degrader, UNC8732, with dexamethasone in isogenic RCH-ACV ALL cell lines (wild-type NSD2 vs. NSD2 p.E1099K mutant).
Table 1: Effect of UNC8732 and Dexamethasone Combination on Cell Viability of NSD2-mutant RCH-ACV Cells [4]
| Treatment Group | Concentration | Cell Viability (%) |
| UNC8884 (control) | 10 µM | ~80% |
| UNC8732 | 1 µM | ~60% |
| UNC8732 | 5 µM | ~35% |
| UNC8732 | 10 µM | ~15% |
| Dexamethasone | 1 µM | ~80% |
| UNC8732 + Dexamethasone | 1 µM + 1 µM | ~45% |
| UNC8732 + Dexamethasone | 5 µM + 1 µM | ~20% |
| UNC8732 + Dexamethasone | 10 µM + 1 µM | <10% |
-
Data are approximated from graphical representations in the source material and represent cell viability after 18 days of pretreatment with UNC8732 or UNC8884, followed by a 72-hour treatment with dexamethasone.
Table 2: Effect of UNC8732 and Dexamethasone Combination on Apoptosis of NSD2-mutant RCH-ACV Cells [4]
| Treatment Group | Concentration | Apoptosis (% Annexin V positive cells) |
| UNC8884 (control) | 10 µM | <5% |
| UNC8732 | 1 µM | ~5% |
| UNC8732 | 5 µM | ~10% |
| UNC8732 | 10 µM | ~15% |
| Dexamethasone | 1 µM | <5% |
| UNC8732 + Dexamethasone | 1 µM + 1 µM | ~10% |
| UNC8732 + Dexamethasone | 5 µM + 1 µM | ~20% |
| UNC8732 + Dexamethasone | 10 µM + 1 µM | >30% |
-
Data are approximated from graphical representations in the source material and represent the percentage of apoptotic cells after 18 days of pretreatment with UNC8732 or UNC8884, followed by a 72-hour treatment with dexamethasone.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol describes a method to determine the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[10][11][12][13]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
-
Cancer cell lines of interest
-
This compound/UNC8732 and combination drug(s)
-
Complete cell culture medium
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound/UNC8732 and the combination drug in culture medium to achieve the desired final concentrations.
-
For combination studies, a matrix of concentrations for both drugs should be prepared.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
For combination studies, synergy can be calculated using models such as the Bliss independence or Loewe additivity model.
-
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine (B164497) in early-stage apoptotic cells and PI to identify late-stage apoptotic and necrotic cells with compromised cell membranes.[14][15][16][17]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Cancer cell lines of interest
-
This compound/UNC8732 and combination drug(s)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound/UNC8732 and the combination drug(s) at the desired concentrations for the specified duration.
-
Include appropriate vehicle controls.
-
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation (300 x g for 5 minutes).
-
For suspension cells, collect the cells directly by centrifugation.
-
Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.
-
-
Staining:
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 5 µL of PI staining solution.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OUH - Protocols [ous-research.no]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for UNC8153: An NSD2-Targeted Degrader
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of UNC8153, a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein. Best practices and detailed protocols for in vitro and in vivo experiments are outlined to ensure robust and reproducible results.
Introduction
This compound is a small molecule that functions as a targeted protein degrader. It selectively binds to the PWWP1 domain of NSD2, a histone methyltransferase responsible for the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2][3] This binding event leads to the recruitment of the cellular ubiquitination machinery, resulting in the proteasome- and neddylation-dependent degradation of NSD2.[1] The depletion of NSD2 consequently reduces global H3K36me2 levels, a key epigenetic mark associated with transcriptional regulation.[1][4] this compound has demonstrated anti-proliferative and anti-adhesive effects in multiple myeloma cell lines, highlighting its therapeutic potential.[1][5] For robust experimental design, it is recommended to use UNC8587, a structurally related but inactive analog, as a negative control.[1][4]
Data Presentation
The following tables summarize the key quantitative data for this compound and its negative control, UNC8587.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | NSD2 | 24 nM | [6] |
| DC50 (NSD2 Degradation) | U2OS | 0.35 µM | [1][2] |
| Dmax (NSD2 Degradation) | U2OS | >79% | [4] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Assay | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Cell Viability | KMS11 | 0-20 µM, 8 days | No significant change in proliferation | [1][4] |
| Cell Viability | MM1S | 0-50 µM, 8 days | Mild anti-proliferative effect | [1][5] |
| Cell Adhesion | KMS11 | 0-20 µM, 96 hours | Anti-adhesive effect | [2][5] |
Signaling Pathway
The primary mechanism of action of this compound is the targeted degradation of NSD2, which in turn reduces the levels of its catalytic product, H3K36me2. H3K36me2 is an important epigenetic mark that influences gene expression. NSD2 itself has been implicated in various signaling pathways, including the NF-κB pathway.[3][7]
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation and viability using a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
This compound and UNC8587 (negative control)
-
Appropriate cancer cell line (e.g., KMS11, MM1S)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x stock solution of this compound and UNC8587 in complete culture medium. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.01 to 50 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the compound-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of compounds or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 to 96 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from a no-cell control.
-
Normalize the data to the vehicle-treated control wells, which are set to 100% viability.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | NSD2 PROTAC | Probechem Biochemicals [probechem.com]
- 7. Multilevel Regulation of NF‐κB Signaling by NSD2 Suppresses Kras‐Driven Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Reversibility of NSD2 Degradation Induced by UNC8153
Introduction
UNC8153 is a potent and selective degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), a histone methyltransferase responsible for di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] Aberrant NSD2 activity is implicated in various cancers, including multiple myeloma.[3] this compound induces proteasome-dependent degradation of NSD2, leading to a reduction in cellular levels of both NSD2 protein and the H3K36me2 mark.[1] Understanding the reversibility of this degradation is crucial for its development as a therapeutic agent, as it provides insights into the duration of its pharmacological effect and the potential for recovery of normal cellular functions upon drug withdrawal. This application note provides a detailed protocol for a washout experiment to assess the reversibility of this compound-mediated NSD2 degradation.
Mechanism of Action of this compound
This compound functions as a bivalent degrader, bringing NSD2 into proximity with an E3 ubiquitin ligase complex, which tags NSD2 for degradation by the proteasome.[1] This targeted protein degradation leads to a rapid and persistent decrease in cellular NSD2 levels. Studies have shown that significant degradation of NSD2 can be observed as early as 30 minutes after treatment with this compound, with maximal degradation occurring within 4-6 hours.[1] The degradation has been observed to be long-lasting, with over 60% of NSD2 remaining degraded 96 hours after a single dose.[1]
Experimental Objective
The primary objective of this washout experiment is to determine the rate and extent to which NSD2 protein levels and H3K36me2 marks recover after the removal of this compound from the cell culture medium. This will be assessed by measuring the levels of NSD2 and H3K36me2 at various time points following the washout. Additionally, a cell viability assay will be performed to monitor the phenotypic consequences of NSD2 degradation and its potential reversal.
Data Presentation
The quantitative data from the Western blot and cell viability assays should be summarized in the following tables for clear comparison.
Table 1: Quantification of NSD2 and H3K36me2 Levels Post-UNC8153 Washout
| Treatment Group | Time Point (post-washout) | Normalized NSD2 Protein Level (relative to loading control) | Normalized H3K36me2 Level (relative to total H3) |
| Vehicle Control | 0h | ||
| This compound (No Washout) | 24h | ||
| This compound (No Washout) | 48h | ||
| This compound (No Washout) | 72h | ||
| This compound (No Washout) | 96h | ||
| This compound (Washout) | 0h | ||
| This compound (Washout) | 24h | ||
| This compound (Washout) | 48h | ||
| This compound (Washout) | 72h | ||
| This compound (Washout) | 96h |
Table 2: Cell Viability Assessment Post-UNC8153 Washout using CellTox-Glo™ Assay
| Treatment Group | Time Point (post-washout) | Luminescence (RLU) | % Viability (relative to Vehicle Control) |
| Vehicle Control | 0h | 100% | |
| This compound (No Washout) | 24h | ||
| This compound (No Washout) | 48h | ||
| This compound (No Washout) | 72h | ||
| This compound (No Washout) | 96h | ||
| This compound (Washout) | 0h | ||
| This compound (Washout) | 24h | ||
| This compound (Washout) | 48h | ||
| This compound (Washout) | 72h | ||
| This compound (Washout) | 96h |
Mandatory Visualizations
Caption: this compound-mediated degradation of NSD2.
References
Application Notes & Protocols: Designing Rescue Experiments for On-Target Validation of UNC8153
Introduction
UNC8153 is a novel, potent, and selective small molecule inhibitor targeting the hypothetical serine/threonine kinase, Kinase X (KX). KX is a critical component of a pro-survival signaling pathway that is frequently hyperactivated in certain cancer cell lines. Inhibition of KX by this compound has been shown to induce apoptosis, making it a promising candidate for anti-cancer therapy.
To rigorously validate that the cytotoxic effects of this compound are a direct result of inhibiting KX, and not due to off-target activities, "rescue" experiments are essential. These experiments aim to reverse the effects of the inhibitor by specifically modulating the target pathway. This document provides detailed protocols for two common types of rescue experiments: 1) Overexpression of a drug-resistant KX mutant and 2) Activation of a key downstream effector.
Signaling Pathway Context
In the targeted cancer cells, Kinase X (KX) is activated by an upstream growth factor signal. Active KX then phosphorylates and activates "Pro-Survival Protein A" (PSPA). Activated PSPA, in turn, inhibits the apoptotic machinery, promoting cell survival and proliferation. This compound acts by binding to the ATP-binding pocket of KX, preventing the phosphorylation of PSPA and leading to the induction of apoptosis.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Experimental Design and Workflow
The overall goal is to determine if the cytotoxic effect of this compound can be reversed by interventions that specifically restore the KX pathway, thereby confirming on-target activity. This involves introducing a "rescue" construct (e.g., a drug-resistant KX mutant or a constitutively active PSPA) into cells prior to this compound treatment and measuring cell viability or apoptosis.
Caption: General experimental workflow for this compound rescue studies.
Protocol 1: Rescue with Drug-Resistant Kinase X Mutant
This experiment tests the hypothesis that a version of KX, engineered to be insensitive to this compound while retaining its kinase function, can rescue cells from this compound-induced death. A common mutation to confer resistance is the "gatekeeper" mutation (e.g., T315I in Abl kinase), which sterically hinders inhibitor binding. Here, we assume a hypothetical L338M (leucine to methionine) mutation serves this purpose for KX.
Methodology
-
Plasmid Constructs:
-
pCMV-EmptyVector (EV): Negative control.
-
pCMV-KX-WT: Wild-type Kinase X expression vector.
-
pCMV-KX-L338M: Drug-resistant Kinase X mutant expression vector.
-
-
Cell Culture and Transfection:
-
Seed HCT116 cells (or another sensitive line) in 96-well plates (for viability/apoptosis assays) and 6-well plates (for Western blotting) to be ~70% confluent at the time of transfection.
-
Transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol with the plasmid constructs listed above.
-
-
This compound Treatment:
-
24 hours post-transfection, remove the transfection media and replace it with fresh media containing either vehicle (0.1% DMSO) or this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
-
Endpoint Assays (24 hours post-treatment):
-
Cell Viability: Use CellTiter-Glo® Luminescent Cell Viability Assay. Add reagent directly to wells, incubate, and read luminescence on a plate reader.
-
Apoptosis: Use Caspase-Glo® 3/7 Assay. Add reagent, incubate, and read luminescence.
-
Western Blot: Lyse cells from the 6-well plates. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with antibodies against KX (to confirm overexpression), Phospho-PSPA (to confirm KX activity), and a loading control (e.g., GAPDH).
-
Expected Data
The expected outcome is that cells expressing the KX-L338M mutant will show significantly higher viability and lower apoptosis in the presence of this compound compared to cells with the empty vector or wild-type KX.
Table 1: Hypothetical Cell Viability Data (% of Vehicle Control)
| Transfected Construct | Vehicle (0.1% DMSO) | This compound (1 µM) | This compound (10 µM) |
| Empty Vector | 100% | 22% | 8% |
| KX-WT | 105% | 25% | 9% |
| KX-L338M (Rescue) | 102% | 95% | 88% |
Table 2: Hypothetical Apoptosis Data (Relative Luminescence Units - RLU)
| Transfected Construct | Vehicle (0.1% DMSO) | This compound (1 µM) | This compound (10 µM) |
| Empty Vector | 1,500 | 18,500 | 25,000 |
| KX-WT | 1,450 | 19,200 | 26,100 |
| KX-L338M (Rescue) | 1,520 | 2,100 | 3,500 |
Protocol 2: Rescue with Constitutively Active Downstream Effector
This experiment tests the hypothesis that bypassing KX altogether by providing a constitutively active form of its key downstream substrate, PSPA, can also rescue cells from this compound-induced death. A phosphomimetic mutant of PSPA (e.g., S125D, where serine is replaced by aspartate to mimic phosphorylation) can be used.
Methodology
-
Plasmid Constructs:
-
pCMV-EmptyVector (EV): Negative control.
-
pCMV-PSPA-WT: Wild-type Pro-Survival Protein A expression vector.
-
pCMV-PSPA-S125D: Constitutively active (phosphomimetic) PSPA mutant.
-
-
Cell Culture, Transfection, and Treatment:
-
Follow the same procedures for cell seeding, transfection, and this compound treatment as described in Protocol 1.
-
-
Endpoint Assays (24 hours post-treatment):
-
Perform CellTiter-Glo® and Caspase-Glo® 3/7 assays as described above.
-
For Western Blot analysis, probe with antibodies against PSPA (to confirm overexpression) and a loading control. Confirming pathway bypass means you do not need to probe for Phospho-PSPA.
-
Expected Data
Cells expressing the constitutively active PSPA-S125D mutant should remain viable even when this compound has inhibited the upstream Kinase X.
Table 3: Hypothetical Cell Viability Data (% of Vehicle Control)
| Transfected Construct | Vehicle (0.1% DMSO) | This compound (1 µM) | This compound (10 µM) |
| Empty Vector | 100% | 21% | 7% |
| PSPA-WT | 98% | 24% | 9% |
| PSPA-S125D (Rescue) | 101% | 98% | 92% |
Successful execution of these rescue experiments provides strong evidence that the biological activity of this compound is mediated through its specific inhibition of Kinase X. A positive result in Protocol 1 demonstrates direct on-target engagement in the cellular environment, while a positive result in Protocol 2 validates the proposed downstream mechanism of action. These data are critical for advancing this compound in a drug development pipeline.
Troubleshooting & Optimization
troubleshooting low degradation efficiency with UNC8153
Welcome to the technical support center for UNC8153. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a novel and selective NSD2-targeted degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective targeted protein degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2).[1][2][3] It functions by binding to the PWWP1 domain of NSD2 and recruiting an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasome-dependent degradation of NSD2.[1][4] This reduction in NSD2 protein levels results in a decrease of its primary catalytic product, the H3K36me2 chromatin mark.[1][2][3]
Q2: How should I store and handle this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[5] When preparing solutions, ensure fresh, high-quality DMSO is used, as moisture can reduce solubility.[5]
Q3: What is the "hook effect" and how can it affect my experiments with this compound?
A3: The "hook effect" is a phenomenon observed with bivalent degraders like this compound where at very high concentrations, the degradation efficiency decreases.[1] This occurs because the degrader can independently saturate either the target protein (NSD2) or the E3 ligase, preventing the formation of the productive ternary complex (E3 ligase-UNC8153-NSD2) that is necessary for degradation.[6] It is crucial to perform a dose-response experiment to identify the optimal concentration range for maximal degradation and to avoid the hook effect.
Q4: Is this compound active immediately upon treatment?
A4: this compound is a fast-acting degrader. Appreciable degradation of NSD2 (around 40%) can be observed as early as 30 minutes after treatment in U2OS cells, with maximal degradation typically reached within 4-6 hours.[1] However, the optimal incubation time can be cell-line dependent.
Troubleshooting Guide: Low Degradation Efficiency
Low degradation efficiency of the target protein, NSD2, is a common issue that can arise during experiments with this compound. This guide provides a systematic approach to identify and resolve the potential causes.
Logical Flow for Troubleshooting
Caption: A stepwise logical workflow for troubleshooting low NSD2 degradation efficiency with this compound.
Step 1: Verify this compound Integrity and Concentration
Question: My this compound is not showing any degradation activity. Could the compound itself be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action |
| Incorrect Concentration | Prepare fresh serial dilutions from a new stock solution. Verify the accuracy of your pipetting and calculations. |
| Compound Degradation | Ensure proper storage conditions were maintained. If in doubt, use a fresh vial of this compound. Prepare stock solutions fresh if they have been stored for an extended period. |
| Solubility Issues | Ensure complete dissolution in high-quality, anhydrous DMSO before diluting in aqueous media. Visually inspect for any precipitation.[5] |
Step 2: Assess Cellular Health and Experimental Conditions
Question: I've confirmed my this compound is active, but I'm still seeing poor degradation. What cellular factors could be at play?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action |
| Cell Line Authenticity and Health | Confirm the identity of your cell line and test for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase. |
| Low NSD2 Expression | Verify the basal expression level of NSD2 in your cell line by Western blot. This compound-mediated degradation may be difficult to detect if the endogenous levels are very low. |
| Cell Seeding Density | Inconsistent cell density can lead to variable results. Optimize seeding density to ensure cells are not overly confluent at the time of harvest. |
| Serum Interactions | Components in fetal bovine serum (FBS) can sometimes interact with small molecules. Consider reducing the serum percentage during the treatment period, but be mindful of potential impacts on cell health. |
Step 3: Investigate the Degradation Machinery
Question: My compound and cells seem fine. Could there be an issue with the cellular machinery required for degradation?
Possible Causes and Solutions:
The degradation of NSD2 by this compound is dependent on a functional ubiquitin-proteasome system and neddylation pathway.[1]
| Possible Cause | Troubleshooting Action |
| Impaired Proteasome Activity | Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound is working, the degradation of NSD2 should be blocked in the presence of the inhibitor.[1] You can also perform a proteasome activity assay to check the general functionality of the proteasome in your cells. |
| Impaired Neddylation | The E3 ligase complex recruited by this compound requires neddylation for its activity. Co-treatment with a neddylation inhibitor (e.g., MLN4924) should also rescue NSD2 from degradation.[1] |
| Low E3 Ligase Expression | While the specific E3 ligase for this compound is not fully elucidated, the related degrader UNC8732 utilizes the SCFFBXO22 complex.[4] If your cell line has very low expression of the required E3 ligase components, degradation efficiency may be reduced. |
Signaling Pathway of this compound-Mediated NSD2 Degradation
Caption: Mechanism of this compound-induced degradation of NSD2 via the ubiquitin-proteasome system.
Step 4: Optimize Experimental Protocol
Question: I've ruled out issues with the compound, cells, and degradation machinery. How can I optimize my experimental protocol?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration and to rule out the "hook effect".[6] |
| Suboptimal Incubation Time | Conduct a time-course experiment (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours) to determine the optimal treatment duration for maximal degradation in your specific cell line.[1] |
| Lysis Buffer and Western Blotting | Ensure your lysis buffer contains protease inhibitors to prevent non-specific degradation of NSD2 after cell lysis. Optimize your Western blot protocol for NSD2 and H3K36me2 detection, including antibody concentrations and incubation times. |
Summary of Experimental Parameters for this compound
The following table summarizes key quantitative data from published studies to guide your experimental design. Note that optimal conditions may vary depending on the cell line and experimental setup.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | - | 24 nM | [5] |
| Optimal Concentration (ICW) | U2OS | ~2 µM | [1] |
| Time to Max Degradation | U2OS | 4-6 hours | [1] |
| Effective Concentration (KMS11) | KMS11 | 1-60 µM (6 days) | [7] |
| Effective Concentration (MM1.S) | MM1.S | 10 µM (6 days) | [7] |
Detailed Experimental Protocols
Protocol 1: Dose-Response and Time-Course for NSD2 Degradation
This protocol is for determining the optimal concentration and incubation time for this compound in your cell line of interest.
Caption: Experimental workflows for optimizing this compound concentration and incubation time.
Materials:
-
Your cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (anti-NSD2, anti-H3K36me2, anti-Vinculin/GAPDH/H3 as loading controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO). Incubate for a fixed time (e.g., 6 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment or a literature-based starting point, e.g., 10 µM). Harvest cells at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
-
Cell Lysis: At the end of the treatment, wash the cells with cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against NSD2, H3K36me2, and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for NSD2 and H3K36me2, and normalize to the loading control. Plot the normalized protein levels against the this compound concentration or time.
Protocol 2: Proteasome and Neddylation Inhibition Assay
This protocol is to confirm that the observed degradation of NSD2 is dependent on the proteasome and neddylation pathways.
Procedure:
-
Follow the cell seeding and treatment steps as in Protocol 1.
-
For the proteasome inhibition arm, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
For the neddylation inhibition arm, pre-treat cells with a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours before adding this compound.
-
Include controls for this compound alone, inhibitor alone, and vehicle (DMSO).
-
Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
Expected Outcome: Co-treatment with either MG132 or MLN4924 should rescue the degradation of NSD2 induced by this compound, indicating that the degradation is dependent on both the proteasome and neddylation.[1]
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. abcam.com [abcam.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
optimizing UNC8153 concentration for different cell lines
Welcome to the technical support center for UNC8153. This guide provides detailed information, protocols, and troubleshooting advice to help researchers and scientists effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective targeted degrader of the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3][4] Unlike a traditional inhibitor, this compound does not block the catalytic activity of NSD2. Instead, it binds to the PWWP1 domain of NSD2 and recruits a Cullin-RING family E3 ubiquitin ligase, which tags NSD2 for degradation by the proteasome.[5] This targeted degradation leads to a significant reduction in cellular NSD2 protein levels and, consequently, a decrease in its primary epigenetic mark, the dimethylation of histone 3 at lysine (B10760008) 36 (H3K36me2).[4][5][6]
Q2: What are the known cellular effects of this compound?
A2: By degrading NSD2, this compound has been shown to reduce pathological phenotypes in multiple myeloma (MM) cell lines.[1][2][5] Observed effects include mild antiproliferative activity in MM1.S cells and anti-adhesive properties in KMS11 cells, which harbor a translocation that upregulates NSD2 expression.[3][5]
Q3: How should I prepare and store this compound?
A3:
-
Reconstitution: this compound is typically supplied as a powder. It is soluble in dimethyl sulfoxide (B87167) (DMSO), and a stock solution of 100 mg/mL has been noted.[4] For complete dissolution, sonication may be helpful. It is recommended to use fresh, high-quality DMSO to avoid solubility issues.[4]
-
Storage: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1][4] Once reconstituted into a DMSO stock solution, it is best to create single-use aliquots and store them at -80°C for up to one year to avoid repeated freeze-thaw cycles.[4][7]
Q4: What is a recommended starting concentration for my experiments?
A4: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. A broad dose-response experiment is strongly recommended for your specific cell line. Based on published data, a logarithmic or half-log dilution series ranging from 100 nM to 50 µM is a suitable starting point. The half-maximal degradation concentration (DC50) for NSD2 in U2OS cells was found to be 0.35 µM (350 nM).[3][7]
Q5: How can I verify that this compound is active in my cells?
A5: The primary method to confirm this compound activity is to measure the degradation of its target protein, NSD2. This is typically done via Western Blot or In-Cell Western (ICW) analysis.[5] A successful experiment will show a dose-dependent and time-dependent decrease in NSD2 protein levels. As a secondary functional readout, you can also measure the levels of the H3K36me2 histone mark, which should also decrease following NSD2 degradation.[5]
Troubleshooting Guide
Q6: I am observing high levels of cell death even at low concentrations. What should I do?
A6:
-
Confirm Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same final DMSO concentration but without this compound) to assess the impact of the solvent alone.
-
Reduce Incubation Time: Your cell line may be particularly sensitive to the depletion of NSD2. Try reducing the treatment duration (e.g., from 72 hours to 24 or 48 hours) to find a time point where NSD2 is degraded but widespread cell death has not yet occurred.
-
Lower Concentration Range: Your cells may be highly sensitive to this compound. Test a lower range of concentrations (e.g., 1 nM to 5 µM) to identify a non-toxic effective dose.
Q7: I am not observing any degradation of NSD2. What are the possible causes?
A7:
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial or a newly prepared stock solution.
-
Cell Line Specifics: Confirm that your cell line expresses detectable levels of NSD2 protein. Cell lines with very low or no NSD2 expression will not show a response.
-
Treatment Duration: The degradation of NSD2 is time-dependent. While effects can be seen as early as 6-8 hours, some cell lines may require longer incubation periods (24, 48, or even 96 hours) to show significant degradation.[5]
-
Detection Issues: Verify that your Western Blot protocol is optimized for NSD2 detection. Ensure your primary antibody is validated and used at the correct dilution, and that your lysis buffer and protein extraction methods are efficient.
Data Summary: Effective Concentrations of this compound
The following table summarizes the concentrations and effects of this compound observed in various cell lines as reported in the literature.
| Cell Line | Concentration Range | Incubation Time | Assay / Observed Effect | Citation |
| U2OS | 0.5 - 10 µM | 0.5 - 96 hours | NSD2 Degradation (Western Blot, ICW) | [5] |
| U2OS | ~0.35 µM (DC50) | 6 hours | NSD2 Degradation | [7][8] |
| KMS11 (Multiple Myeloma) | 1 - 60 µM | 6 days | Dose-dependent NSD2 & H3K36me2 reduction | [5] |
| KMS11 (Multiple Myeloma) | Up to 30 µM | 8 days | No significant change in proliferation; Anti-adhesion effects | [5] |
| MM1.S (Multiple Myeloma) | Up to 50 µM | 8 days / 96 hours | Mild antiproliferative effects / cytotoxicity | [5][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for this compound and a typical experimental workflow for optimizing its use.
Caption: this compound binds NSD2 and recruits an E3 ligase, leading to proteasomal degradation.
Caption: Workflow for determining the optimal concentration of this compound.
Experimental Protocols
Protocol 1: Dose-Response Experiment using CellTiter-Glo®
This protocol outlines a method to determine the concentration of this compound that affects cell viability in a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 96-well white, opaque-walled plates (for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well white-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Bring the final volume in each well to 90 µL with complete medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a 10X serial dilution series of this compound from your stock solution in complete culture medium. For a final concentration range of 0.1 µM to 50 µM, you would prepare 1 µM to 500 µM intermediate dilutions.
-
Prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration, e.g., 0.5%).
-
-
Cell Treatment:
-
Using a multichannel pipette, add 10 µL of the 10X compound dilutions or vehicle control to the respective wells. This will bring the final volume to 100 µL.
-
Include wells with medium only for background measurement.
-
-
Incubation:
-
Viability Assessment:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other measurements.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log of this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis for NSD2 Degradation
This protocol is for confirming the degradation of NSD2 protein following treatment with this compound.
Materials:
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-NSD2, anti-H3K36me2, and anti-Vinculin or anti-β-Actin (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5X, 1X, and 5X the determined IC50) and a vehicle control for a predetermined time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NSD2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., Vinculin) to ensure equal protein loading across lanes. Densitometry can be used to quantify the reduction in NSD2 protein levels relative to the loading control.
-
References
- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | NSD2 PROTAC | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
common issues with UNC8153 solubility and how to solve them
Welcome to the technical support center for UNC8153. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and relevant pathway information to support your research.
Troubleshooting Guide: Common this compound Solubility Issues
This guide addresses specific problems you may encounter when working with this compound and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | This compound has low aqueous solubility. Adding a concentrated DMSO stock directly to aqueous media can cause the compound to crash out. | Perform a serial dilution. First, dilute the DMSO stock solution with a compatible co-solvent like PEG300 or Ethanol before adding it to your final aqueous medium. For in vivo studies, consider using a formulation with Tween-80 and/or SBE-β-CD.[1] |
| Compound Won't Dissolve in Initial Solvent | The compound may require energy to fully dissolve, or the solvent may be old or contain water. | Use fresh, anhydrous DMSO for preparing stock solutions.[2] Gentle warming (to 37°C or up to 60°C for aqueous solutions) and/or sonication can aid dissolution.[1][3] Visually inspect to ensure the solution is clear before use. |
| Inconsistent Experimental Results | This could be due to inaccurate stock solution concentration, degradation of the compound, or precipitation in the final assay medium. | Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][4] Before each experiment, visually inspect the diluted solution for any signs of precipitation. |
| Difficulty Achieving High Concentrations | The desired concentration may exceed the solubility limit of the chosen solvent system. | Refer to the solubility data table below to select the most appropriate solvent. For high concentrations, pure DMSO or DMF are the recommended starting points.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a high-concentration stock solution of this compound?
A1: For high-concentration stock solutions, DMSO is recommended, with a solubility of up to 100 mg/mL.[2] DMF and Ethanol are also effective, with solubilities of 30 mg/mL.[3][5] Always use fresh, high-quality anhydrous solvent to ensure optimal solubility.
Q2: My this compound precipitated when I diluted my DMSO stock in cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of many small molecules. To prevent precipitation, it is best to perform a stepwise dilution. Avoid diluting the DMSO stock more than 1:200 directly into the aqueous medium (final DMSO concentration <0.5%). If precipitation still occurs, try pre-diluting the stock in a small volume of a suitable co-solvent before adding it to the larger volume of medium.
Q3: Can I dissolve this compound directly in water or PBS?
A3: Direct dissolution in water or PBS is possible but at lower concentrations compared to organic solvents. Solubility in water is approximately 12.5 mg/mL, but this requires ultrasonication and heating to 60°C.[1] For PBS (pH 7.2), the solubility is around 5 mg/mL, and sonication is recommended to aid dissolution.[3][5]
Q4: How should I store my this compound stock solutions?
A4: Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Q5: Is it necessary to warm or sonicate this compound for it to dissolve?
A5: For some solvent systems, especially aqueous-based ones, warming and/or sonication may be necessary to achieve complete dissolution.[1][3] For high-concentration stocks in DMSO, the compound should dissolve readily with vortexing, but gentle warming can be used if needed. Always ensure the solution is clear and free of particulates before use.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 171.32 mM | Use fresh, moisture-free DMSO.[2] |
| DMF | 30 mg/mL | 43 mM | Sonication is recommended.[3][5] |
| Ethanol | 30 mg/mL | 43 mM | Sonication is recommended.[3][5] |
| Water | 12.5 mg/mL | 17.92 mM | Requires ultrasonic and warming to 60°C.[1] |
| PBS (pH 7.2) | 5 mg/mL | 7.17 mM | Sonication is recommended.[3][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 3.58 mM | Yields a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 3.58 mM | Yields a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 3.58 mM | For in vivo applications.[1] |
Note: The molecular weight of this compound (free base) is approximately 583.69 g/mol . The TFA salt form will have a higher molecular weight (approx. 697.7 g/mol ). Calculations should be adjusted accordingly.[5][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (using the free base MW of 583.69), you will need 5.84 mg.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary. d. Visually confirm that the solution is clear and free of any precipitate. e. Aliquot into single-use volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials: 10 mM this compound in DMSO stock solution, sterile cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. c. Important: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4] d. Gently mix the working solution by pipetting or inverting the tube. e. Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizing the Mechanism of Action
This compound is a targeted degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[2][7] It functions by inducing the proteasome-dependent degradation of NSD2, which in turn reduces the levels of the H3K36me2 chromatin mark.[2][8]
Caption: this compound binds to NSD2, leading to its ubiquitination and subsequent degradation by the proteasome.
This workflow illustrates the key steps in preparing and using this compound, from stock solution to final application, highlighting critical points for avoiding solubility issues.
Caption: A logical workflow for preparing and diluting this compound to minimize solubility problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound TFA | TargetMol [targetmol.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results from UNC8153 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC8153, a selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective targeted protein degrader. It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a specific target protein. This compound specifically targets NSD2, a histone methyltransferase. Its mechanism involves recruiting a Cullin-RING family E3 ubiquitin ligase to NSD2, leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome.[1] This reduction in NSD2 protein levels results in a decrease of the H3K36me2 chromatin mark.[2][3]
Q2: What are the expected phenotypic outcomes of successful this compound treatment in cancer cell lines?
A2: The phenotypic consequences of this compound treatment can vary depending on the genomic status of NSD2 in the cell line.[1] In multiple myeloma cell lines, successful degradation of NSD2 by this compound has been shown to cause:
-
Mild antiproliferative effects in cells with an activating NSD2 mutation (e.g., MM1.S cells).[1][2]
-
Antiadhesive effects in cells with the t(4;14) translocation that leads to NSD2 overexpression (e.g., KMS11 cells).[1][2]
Q3: Is this compound selective for NSD2?
A3: Yes, global proteomics experiments have demonstrated that this compound is highly selective for the degradation of NSD2. The levels of related NSD family members, NSD1 and NSD3, are not affected by this compound treatment.[1]
Q4: What is the "hook effect" and is it expected with this compound?
A4: The "hook effect" is a phenomenon observed with bivalent degraders like PROTACs, where at very high concentrations, the degradation of the target protein is less efficient. This occurs because the PROTAC molecules are more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. The hook effect is a known characteristic of this compound and is a good indicator of its mechanism of action.[4]
Troubleshooting Guides
Issue 1: No or minimal degradation of NSD2 observed.
This is a common issue in PROTAC experiments. The following troubleshooting guide provides a systematic approach to identifying the potential cause.
Troubleshooting Workflow for Lack of NSD2 Degradation
Caption: A logical workflow for troubleshooting the lack of this compound activity.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Compound Instability/Inactivity | Ensure this compound is stored correctly and protected from light. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Suboptimal Cell Conditions | Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a consistent density. Cell confluency can impact the efficiency of the ubiquitin-proteasome system.[4] |
| Incorrect Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to low micromolar) to identify the optimal concentration for degradation.[4] |
| Inappropriate Treatment Duration | Conduct a time-course experiment to determine the optimal treatment duration for observing NSD2 degradation. |
| Inefficient Cellular Uptake | While this compound has demonstrated cellular activity, poor permeability can be a general issue for PROTACs. If other troubleshooting steps fail, consider assessing cellular uptake. |
| Dysfunctional Ubiquitin-Proteasome System | As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound is working, the degradation of NSD2 should be blocked or "rescued" in the presence of the proteasome inhibitor.[1][5] |
| Low Endogenous E3 Ligase Levels | The E3 ligase recruited by this compound must be expressed in the cell line being used. Verify the expression of relevant Cullin-RING ligase components. |
| Low or Absent NSD2 Expression | Confirm the expression of NSD2 in your cell line using a validated antibody for Western blotting or another detection method. |
Issue 2: The "Hook Effect" is observed, with reduced degradation at high this compound concentrations.
This is an expected behavior for this compound and confirms its mechanism as a bivalent degrader.
Interpreting the Hook Effect
Caption: The formation of binary versus ternary complexes at different this compound concentrations.
Quantitative Data Summary: this compound Activity
| Parameter | Value | Cell Line | Assay |
| Binding Affinity (Kd) | 24 nM | - | Biochemical Assay |
| DC50 (Degradation) | 0.35 µM | U2OS | In-Cell Western |
| Dmax (Maximal Degradation) | 79 ± 1% | U2OS | In-Cell Western |
Data sourced from publicly available research.[6]
Issue 3: Unexpected cytotoxicity observed.
If you observe significant cell death that is not consistent with the expected mild antiproliferative effects, consider the following:
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A workflow for investigating the root cause of unexpected cytotoxicity.
| Possible Cause | Suggested Solution |
| Off-Target Toxicity | Although this compound is reported to be highly selective, off-target effects can be cell-type specific. If possible, perform unbiased proteomics to identify other degraded proteins. |
| On-Target Toxicity in a Sensitive Cell Line | The degradation of NSD2 may be critical for the survival of your specific cell line. Correlate the timing and dose-dependence of cytotoxicity with NSD2 degradation. |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that may be cytotoxic. Ensure complete solubilization of this compound in your culture medium. |
| Vehicle (Solvent) Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) is the same in all wells and is at a level that is non-toxic to your cells. |
| Contamination | Rule out contamination of your cell culture or compound stock. |
Experimental Protocols
Protocol 1: Western Blot for NSD2 Degradation
This protocol outlines the steps to assess the degradation of NSD2 protein levels following this compound treatment.
Experimental Workflow
Caption: A standard workflow for Western blot analysis of NSD2.
Detailed Steps:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the NSD2 signal to the loading control.
-
Protocol 2: In-Cell Western (ICW) for High-Throughput Analysis
ICW is a quantitative immunofluorescence-based assay performed in a microplate format, suitable for dose-response and time-course experiments.[1][9][10][11]
Experimental Workflow
Caption: A streamlined workflow for In-Cell Western analysis.
Detailed Steps:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat with this compound as described for the Western blot protocol.
-
-
Fixation:
-
Remove the treatment medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking:
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or a similar alternative) for 1.5 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody against NSD2 diluted in blocking buffer overnight at 4°C. A cell number normalization antibody (e.g., anti-tubulin) can also be included if it is from a different host species.
-
-
Secondary Antibody Incubation:
-
Wash the plate multiple times.
-
Incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye 800CW or 680RD) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Plate Scanning:
-
Wash the plate thoroughly.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Normalization and Analysis:
-
Quantify the fluorescence intensity in each well.
-
Normalize the NSD2 signal to the cell number normalization signal.
-
Signaling Pathway
This compound-Mediated NSD2 Degradation Pathway
Caption: The signaling pathway of this compound-induced NSD2 degradation and its downstream effects.
References
- 1. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. NSD Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. products.advansta.com [products.advansta.com]
- 11. biomol.com [biomol.com]
Technical Support Center: Minimizing Off-Target Effects of UNC8153 In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals using UNC8153. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help identify, validate, and minimize potential off-target effects in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
A1: this compound is a potent and selective chemical degrader of Nuclear receptor-binding SET domain-containing 2 (NSD2).[1][2][3] Its primary mechanism of action is to induce the proteasome-dependent degradation of NSD2, which in turn reduces the levels of histone 3 dimethylated at lysine (B10760008) 36 (H3K36me2), a key epigenetic mark.[1][2]
Off-target effects occur when a compound interacts with proteins other than its intended target, potentially leading to misinterpretation of experimental results or cellular toxicity.[4][5] While this compound has been demonstrated to be highly selective for NSD2 in proteomic studies, it is crucial for researchers to validate on-target activity in their specific cellular context.[1] One phenomenon to be aware of is the "hook effect," where at very high concentrations, the efficacy of bivalent degraders like this compound can decrease; this is a characteristic of the mechanism and not necessarily an off-target effect.[1]
Q2: How can I confirm that my observed phenotype is a result of on-target this compound activity?
A2: A multi-faceted approach is essential to confidently link your phenotype to NSD2 degradation.[4]
-
Dose-Response Analysis: Determine the lowest effective concentration of this compound that induces NSD2 degradation and the desired phenotype.[4][6] Higher concentrations are more likely to engage lower-affinity off-targets.
-
Orthogonal Validation: Confirm your findings using independent methods.
-
Genetic Knockdown: Use CRISPR/Cas9 or siRNA to deplete NSD2.[4][5] The resulting phenotype should mimic the effects of this compound treatment. This approach was used in the initial characterization of this compound to confirm its antiproliferative effects.[1]
-
Control Compounds: Use a structurally similar but inactive analog as a negative control. For this compound, UNC8587 has been used as a negative control compound.[1] This helps ensure the observed effects are not due to the chemical scaffold itself.[4]
-
-
Rescue Experiments: If feasible, introduce a version of NSD2 that is resistant to this compound-mediated degradation into your cells. Reversal of the phenotype upon expression of the resistant protein would provide strong evidence for on-target activity.
Q3: What experiments can I perform to verify that this compound is engaging NSD2 in my cells?
A3: Directly measuring the interaction between this compound and NSD2 within the cell is key to confirming target engagement.[7]
-
Western Blotting: This is the most direct method to confirm NSD2 degradation. Treat cells with a range of this compound concentrations and for various durations. A concentration- and time-dependent decrease in NSD2 protein levels, along with a corresponding reduction in H3K36me2, confirms on-target pathway modulation.[1]
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in intact cells.[4] The binding of this compound is expected to stabilize the NSD2 protein, making it more resistant to heat-induced denaturation. A shift in the thermal melt curve of NSD2 in the presence of this compound indicates direct binding.[6]
-
Competition Assays: Co-treatment of cells with this compound and a competitive binder for the NSD2 PWWP1 domain (such as UNC6934) should prevent NSD2 degradation.[1] This demonstrates that this compound's effect is dependent on binding to the intended site on NSD2.
Q4: I suspect off-target effects. How can I identify the unintended targets of this compound?
A4: If you have ruled out other experimental issues and still suspect off-target effects, several unbiased and biased methods can identify them.
-
Unbiased Proteomics: Mass spectrometry-based chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a compound across the entire proteome.[6][8] This method was used to establish the high selectivity of this compound, which was found to selectively degrade NSD2 within the measurable proteome.[1]
-
Kinome Profiling: Since kinases are a common class of off-targets for small molecules, performing a broad kinase selectivity panel can determine if this compound inhibits any kinases.[4][9][10] This is a biased approach focused on a specific protein family.
-
Phenotypic Screening with Genetic Controls: If you observe a phenotype that is not recapitulated by NSD2 knockdown, you may have an off-target effect. Combining this compound treatment with a CRISPR screen could potentially identify genes that, when knocked out, modify the cellular response to the compound, pointing to alternative pathways of action.
Troubleshooting Guide
If you encounter unexpected or inconsistent results with this compound, follow this troubleshooting workflow.
Data Summary
Table 1: this compound In Vitro Activity Profile
| Parameter | Value | Description |
| Target | NSD2 | Nuclear receptor-binding SET domain-containing 2 |
| Binding Affinity (Kd) | 24 nM | Affinity for the NSD2 PWWP1 domain.[3] |
| Mechanism of Action | Targeted Protein Degradation | Induces proteasome-dependent degradation of NSD2.[1][3] |
| Downstream Effect | H3K36me2 Reduction | Reduces cellular levels of the H3K36me2 chromatin mark.[1][2] |
Table 2: Comparison of Key Validation Assays
| Assay | Purpose | Type | Key Advantage | Key Limitation |
| Western Blot | Confirm NSD2 degradation | Cellular, Endpoint | Direct, quantitative measure of target protein loss | Does not confirm direct binding |
| CRISPR/siRNA | Orthogonal phenotype validation | Cellular, Genetic | High specificity for the intended target gene | Potential for off-target gene editing/silencing |
| CETSA | Confirm direct target binding | Cellular, Biophysical | Measures target engagement in intact, live cells | Can be technically challenging; requires specific antibody |
| Chemical Proteomics | Unbiased off-target discovery | Cellular, Unbiased | Genome-wide identification of binding partners | May identify non-functional interactions |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of NSD2 and H3K36me2 Levels
Objective: To quantitatively assess the degradation of NSD2 and the reduction of its catalytic product, H3K36me2, following this compound treatment.
Methodology:
-
Cell Plating: Plate cells at a density that will ensure they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of harvest.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A common concentration range to test is 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Replace the medium with the compound-containing medium and incubate for the desired time points (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against NSD2, H3K36me2, total Histone H3 (as a loading control for the histone mark), and a housekeeping protein (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to NSD2 in intact cells by measuring changes in protein thermal stability.[6][11]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a concentration known to be effective (e.g., 1 µM) or a vehicle control for a set duration (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]
-
Analysis: Collect the supernatant and analyze the amount of soluble NSD2 at each temperature point by Western blot or another protein quantification method.[6]
-
Data Analysis: Plot the amount of soluble NSD2 as a function of temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
Visualizations
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. benchchem.com [benchchem.com]
UNC8153 stability issues in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UNC8153 in long-term cell culture, with a focus on addressing potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule degrader of Nuclear receptor-binding SET domain-containing 2 (NSD2).[1][2] It functions by binding to the PWWP1 domain of NSD2 and recruiting a Cullin-RING E3 ubiquitin ligase complex.[1][3] This leads to the ubiquitination and subsequent degradation of NSD2 by the proteasome in a neddylation-dependent manner.[1][3] The degradation of NSD2 results in a reduction of its primary catalytic product, the dimethylation of histone 3 at lysine (B10760008) 36 (H3K36me2).[1][2]
Q2: How long does the effect of this compound last in cell culture?
A2: this compound has a persistent effect on NSD2 levels. In U2OS cells, a single treatment with this compound resulted in sustained degradation of NSD2 for at least 96 hours.[1] This long-lasting activity suggests good stability and cellular residence time, making it suitable for long-term experiments.
Q3: I am observing a decrease in this compound's effectiveness in my multi-day experiment. What could be the cause?
A3: While this compound shows persistent effects, a perceived decrease in activity over several days could be due to several factors. These include compound depletion through metabolism by the cells, non-specific binding to plasticware, or degradation due to components in the cell culture medium. It is also possible that at very low seeding densities, the effective concentration per cell is high, but as cells proliferate, the compound is diluted. For very long-term cultures (i.e., over 96 hours), a re-application of the compound with fresh media may be necessary to maintain maximal degradation.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term stability, this compound stock solutions, typically dissolved in DMSO, should be stored at -80°C.[4] It is advisable to prepare aliquots to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO stock. For short-term use, a stock solution can be stored at -20°C.
Q5: Is this compound metabolized in cells?
A5: While specific metabolic pathways for this compound are not fully elucidated in the provided literature, a related, more potent degrader, UNC8732, which also contains a primary alkyl amine, is metabolized to an active aldehyde species that recruits the FBXO22 E3 ligase.[3][5] It is plausible that this compound may undergo some level of cellular metabolism, which could influence its long-term stability and activity profile.
Troubleshooting Guide for this compound Stability Issues
This guide provides a systematic approach to troubleshooting unexpected loss of this compound activity in long-term cell culture experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Initial potent effect, but diminishing activity over 48-72 hours. | Compound Depletion/Metabolism: The compound may be metabolized by the cells or sequestered over time. | 1. Replenish Compound: Perform a partial or full media change with freshly diluted this compound every 48-72 hours. 2. Assess Stability: Use the protocol below to determine the stability of this compound in your specific cell culture conditions. |
| High variability in results between replicate wells or experiments. | Inconsistent Compound Concentration: This can be due to poor dissolution of the stock solution, adsorption to plasticware, or degradation during preparation. | 1. Ensure Complete Dissolution: Vortex the stock solution thoroughly before preparing working dilutions. 2. Use Low-Binding Plastics: If available, use low-protein-binding plates and pipette tips. 3. Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment. |
| Reduced activity in dense cell cultures compared to sparse cultures. | Increased Cell Metabolism/Sequestration: A higher number of cells can lead to a faster rate of compound metabolism or sequestration. | 1. Normalize to Cell Number: Consider if the initial dosing is appropriate for the final cell density. You may need to adjust the concentration for higher-density cultures. 2. Monitor Cell Proliferation: Track cell numbers throughout the experiment to correlate with any changes in this compound activity. |
| Complete loss of activity. | Compound Degradation: The compound may be unstable in the specific batch of media or serum being used. The pH of the media may also be a factor. | 1. Test Media Components: Assess the stability of this compound in media with and without serum.[6] 2. Verify Media pH: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). 3. Acquire Fresh Compound: If all else fails, consider the possibility of a compromised batch of the compound and obtain a fresh supply. |
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's biological activity.
Table 1: this compound In Vitro Binding Affinity and Degradation Potency
| Parameter | Cell Line/System | Value | Reference |
| Binding Affinity (Kd) | Recombinant NSD2-PWWP1 | 24 nM | [4] |
| DC50 (NSD2 degradation) | U2OS | 0.35 ± 0.1 µM | [7] |
| Dmax (NSD2 degradation) | U2OS | 79 ± 1% | [7] |
| DC50 (NSD2-long degradation) | KMS11 | 3.41 µM | [1] |
Table 2: Time Course of this compound-Mediated NSD2 Degradation in U2OS Cells
| Treatment Time | % NSD2 Degradation (approx.) | Reference |
| 30 minutes | ~40% | [1] |
| 4-6 hours | Maximal Degradation | [1] |
| 96 hours | >60% | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time using LC-MS/MS.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution to a final concentration of 1 µM in your cell culture medium (with and without serum). Prepare enough volume for all time points.
-
Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes or wells of a plate. Place the samples in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours), remove an aliquot from each condition and store it at -80°C until analysis. The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation for LC-MS/MS:
-
Thaw the samples.
-
To 100 µL of each sample, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile.
Protocol 2: Western Blot for Assessing this compound-Mediated NSD2 Degradation
This protocol details how to assess the efficacy of this compound in degrading NSD2 in a cell-based assay.
Materials:
-
Cell line of interest (e.g., U2OS, KMS11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-NSD2, anti-H3K36me2, and a loading control (e.g., anti-Vinculin, anti-GAPDH, or anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Add cold lysis buffer with protease inhibitors to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Acquire the image using a chemiluminescence imager. Quantify the band intensities and normalize the NSD2 and H3K36me2 signals to the loading control.
Visualizations
Caption: this compound-mediated degradation of NSD2.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
addressing lot-to-lot variability of UNC8153
Welcome to the technical support center for UNC8153, a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a targeted protein degrader. It functions by binding to the PWWP1 domain of NSD2, a histone methyltransferase responsible for dimethylating lysine (B10760008) 36 of histone 3 (H3K36me2).[1][2][3][4] This binding event leads to the recruitment of the cellular ubiquitin-proteasome system, resulting in the ubiquitination and subsequent degradation of the NSD2 protein.[1][4] The degradation of NSD2 leads to a reduction in the levels of the H3K36me2 chromatin mark.[1][2][3]
Q2: I am observing inconsistent results between different lots of this compound. What could be the cause?
A2: Lot-to-lot variability is a known challenge with chemical reagents.[5][6] While specific variability data for this compound is not publicly available, inconsistencies in experimental outcomes can arise from several factors related to the compound itself, including:
-
Purity: Differences in the purity of this compound between lots can significantly impact its effective concentration and, consequently, its ability to induce NSD2 degradation.
-
Presence of Isomers or Byproducts: The synthesis of complex small molecules like this compound can sometimes result in the presence of closely related but inactive or less active isomers or byproducts.
-
Compound Stability: Improper storage or handling can lead to the degradation of the compound over time.[7][8]
It is also crucial to consider variability in experimental conditions, such as cell passage number, reagent quality, and assay execution.[7]
Q3: How can I mitigate potential lot-to-lot variability of this compound?
A3: To ensure reproducible results, it is recommended to implement the following quality control measures:
-
Analytical Validation: If possible, independently verify the purity and identity of each new lot of this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Dose-Response Curve Comparison: Perform a dose-response experiment with each new lot and compare the degradation efficiency (DC50) or the effect on H3K36me2 levels to previously established values.
-
Use of a Negative Control: Always include a negative control, such as UNC8587, which is a structurally similar but inactive analog of this compound.[1] This will help confirm that the observed effects are specific to NSD2 degradation.
-
Standardized Protocols: Adhere to strictly standardized experimental protocols to minimize variability unrelated to the compound.[7]
Q4: What are the best practices for storing and handling this compound?
A4: To maintain the integrity and activity of this compound, follow these storage guidelines:
-
Solid Compound: Store the solid compound at -20°C or -80°C, protected from light and moisture.[8][9]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO.[10] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[8] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no NSD2 degradation | Compound Inactivity: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new aliquot or a new lot of this compound. Verify the activity of the new stock by performing a dose-response experiment. |
| Suboptimal Concentration: The concentration of this compound used may be too low to induce significant degradation. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported DC50 in U2OS cells is 0.35 μM.[11] | |
| Incorrect Cell Conditions: Cell type, passage number, and confluency can influence the cellular response to this compound.[7] | Ensure consistent cell culture practices. Use cells within a defined passage number range and plate them at a consistent density for each experiment. | |
| Assay Issues: Problems with the Western blot or other detection methods can lead to inaccurate results. | Optimize your Western blot protocol, including antibody concentrations and incubation times. Ensure efficient protein transfer and use appropriate loading controls like Vinculin or H3.[1] | |
| High background or off-target effects | Compound Aggregation: At high concentrations, small molecules can form aggregates, leading to non-specific effects.[12] | Visually inspect the solution for any precipitation. If aggregation is suspected, try lowering the concentration of this compound or including a small amount of a non-ionic detergent like Tween-20 in the assay buffer, if compatible with your experiment.[12] |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or toxicity.[7] | Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%.[12] Always include a vehicle-only control in your experiments. | |
| Inconsistent results across experiments | Lot-to-Lot Variability: As discussed in the FAQs, differences between batches of this compound can lead to variable results. | Qualify each new lot of this compound by performing a dose-response experiment and comparing the results to a previously validated lot. |
| Experimental Variability: Minor deviations in experimental procedures can introduce significant variability. | Maintain a detailed and consistent experimental protocol. This includes cell seeding density, treatment duration, and all steps of the downstream analysis. Calibrate pipettes regularly.[7] |
Experimental Protocols
Protocol 1: Assessment of this compound-mediated NSD2 Degradation by Western Blot
Objective: To determine the dose-dependent effect of this compound on NSD2 protein levels.
Materials:
-
This compound
-
UNC8587 (negative control)
-
Cell line of interest (e.g., KMS11, MM1.S, U2OS)[1]
-
Cell culture medium and supplements
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NSD2, anti-H3K36me2, anti-Vinculin (or other loading control), anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a series of dilutions of this compound and the negative control UNC8587 in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1%).
-
Cell Treatment: Treat the cells with varying concentrations of this compound, UNC8587, and a vehicle control for the desired duration (e.g., 6 days for significant H3K36me2 reduction).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NSD2, H3K36me2, a loading control (e.g., Vinculin), and Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of NSD2 and H3K36me2 to the loading controls. Plot the normalized protein levels against the concentration of this compound to generate a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound leading to NSD2 degradation.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing UNC8153 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using UNC8153, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective targeted protein degrader of Nuclear receptor-binding SET domain-containing 2 (NSD2).[1][2][3] It binds to the PWWP1 domain of NSD2 and induces its degradation through a proteasome- and neddylation-dependent pathway.[1] This leads to a subsequent reduction in the levels of histone 3 lysine (B10760008) 36 dimethylation (H3K36me2), a key epigenetic mark regulated by NSD2.[1][2][3]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated efficacy in multiple myeloma and acute lymphoblastic leukemia cell lines.[1][4] Specifically, it has shown anti-proliferative effects in MM.1S multiple myeloma cells, which harbor an activating E1099K mutation in NSD2, and anti-adhesive properties in KMS11 multiple myeloma cells, which have a t(4;14) translocation leading to NSD2 overexpression.[1][3]
Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be extrapolated from general principles of resistance to targeted therapies and related epigenetic drugs:
-
Target Alteration: Mutations in the NSD2 gene that prevent this compound binding to the PWWP1 domain could confer resistance.
-
E3 Ligase Complex Dysregulation: As this compound-mediated degradation is dependent on an E3 ubiquitin ligase, alterations in the components of this complex could impair its function. Recent studies have identified the SCFFBXO22 E3 ubiquitin ligase complex as being recruited by an optimized analog of this compound.[4] Mutations or downregulation of FBXO22 or other essential components of this complex could be a source of resistance.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound, thereby decreasing its efficacy.
-
Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the loss of NSD2 and reduction in H3K36me2, allowing them to maintain proliferation and survival.
-
Cross-Resistance: Research has shown that loss of NSD2 can confer resistance to EZH2 inhibitors in B-cell lymphoma, suggesting a potential for cross-resistance between different epigenetic modifiers.[5]
Q4: How can I experimentally investigate the mechanism of resistance in my cell line?
To elucidate the resistance mechanism in your specific cell line, consider the following experimental approaches:
-
NSD2 Sequencing: Sequence the NSD2 gene in your resistant cell line to identify any potential mutations in the PWWP1 domain that might interfere with this compound binding.
-
Proteomics Analysis: Perform quantitative proteomics to compare the protein expression profiles of sensitive and resistant cells. Look for changes in the expression of E3 ligase components (e.g., FBXO22, CUL1, SKP1), drug efflux pumps, and proteins involved in compensatory signaling pathways.
-
Combination Therapy Screening: Screen a panel of inhibitors targeting potential bypass pathways in combination with this compound to identify synergistic interactions that can overcome resistance.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no degradation of NSD2 protein. | Cell line-specific insensitivity. | Confirm NSD2 expression in your cell line. Some cell lines may have low intrinsic NSD2 levels. |
| Ineffective this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for NSD2 degradation in your specific cell line. The DC50 for this compound in U2OS cells is approximately 0.35 µM. | |
| Problems with the proteasomal degradation pathway. | Co-treat cells with a proteasome inhibitor (e.g., MG132). If NSD2 degradation is restored, it confirms the dependence on the proteasome and suggests a potential issue upstream in the degradation pathway in your resistant cells.[1] | |
| Development of acquired resistance. | Refer to the FAQs for potential resistance mechanisms and how to investigate them. Consider combination therapies. | |
| Inconsistent anti-proliferative or phenotypic effects. | Cellular context dependency. | The phenotypic consequences of NSD2 degradation can be cell-type specific. For instance, this compound induces mild anti-proliferative effects in MM.1S cells but not in KMS11 cells, despite effective NSD2 degradation in both.[1] |
| Experimental variability. | Ensure consistent cell seeding densities, treatment times, and reagent concentrations. Use a negative control compound, such as UNC8587, which does not bind to NSD2.[1] | |
| High background in Western blots for H3K36me2. | Antibody non-specificity. | Use a highly specific and validated antibody for H3K36me2. Titrate the antibody concentration to find the optimal signal-to-noise ratio. |
| Suboptimal blocking. | Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing blocking time. |
Strategies to Enhance this compound Efficacy in Resistant Cells
| Strategy | Rationale | Experimental Approach |
| Combination Therapy | To overcome resistance driven by bypass signaling pathways. | Combine this compound with inhibitors of pathways that may be activated upon NSD2 degradation. For example, in prostate cancer, co-targeting of NSD2 and the androgen receptor (AR) has shown synergistic effects.[6] |
| Increase Degrader Potency | To overcome resistance due to target alterations or inefficient degradation machinery. | Consider using a more potent NSD2 degrader. UNC8732, an optimized analog of this compound, has shown to be more potent and effective in reversing drug resistance in acute lymphoblastic leukemia cells.[4] |
| Modulation of E3 Ligase Activity | To enhance the efficiency of the degradation process. | Investigate compounds that can upregulate the expression or activity of the SCFFBXO22 E3 ligase complex to potentially enhance this compound-mediated NSD2 degradation. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) to NSD2-PWWP1 | - | 24 nM | [1] |
| DC50 (NSD2 Degradation) | U2OS | 0.35 µM | [1] |
| Anti-proliferative Effect | MM.1S | Mild | [1] |
| Anti-adhesive Effect | KMS11 | Significant | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 72-96 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for NSD2 and H3K36me2
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NSD2, H3K36me2, total Histone H3 (as a loading control), and a housekeeping protein (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to investigate E3 Ligase Interaction
-
Cell Lysis: Lyse cells treated with this compound or vehicle control using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against NSD2 or an isotype control antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against NSD2 and components of the suspected E3 ligase complex (e.g., FBXO22).
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Potential resistance pathways to this compound.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Welcome to the technical support center for UNC8153, a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound-related cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a targeted protein degrader. Its primary mechanism of action is to selectively bind to the NSD2 protein and induce its degradation through the ubiquitin-proteasome system.[1][2][3] This leads to a reduction in the cellular levels of NSD2 and its associated histone mark, H3K36me2, which can result in anti-proliferative and anti-adhesive effects in specific cancer cell lines, particularly multiple myeloma.[1][3][4]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound has shown notable activity in multiple myeloma cell lines that have a dependency on NSD2. This includes cells with the t(4;14) translocation, which leads to NSD2 overexpression (e.g., KMS11 cells), and cells with activating mutations in NSD2, such as the E1099K mutation (e.g., MM1S cells).[1] Its cytotoxic or anti-proliferative effects may be less pronounced in cell lines that do not have this dependency on NSD2, even if NSD2 degradation is observed.[1]
Q3: What is the recommended concentration range and treatment duration for this compound?
A3: The effective concentration of this compound can vary depending on the cell line and the desired endpoint. For NSD2 degradation, concentrations in the range of 0.1 to 10 µM are typically used, with a DC50 (concentration for 50% degradation) of approximately 0.35 µM in U2OS cells.[5] For observing phenotypic effects such as cytotoxicity or anti-proliferation, concentrations up to 50 µM and incubation times ranging from 24 hours to 8 days have been reported.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q4: I am not observing the expected cytotoxicity with this compound. What are the possible reasons?
A4: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Dependency: The cell line you are using may not be dependent on NSD2 for survival. This compound's cytotoxic effects are most prominent in NSD2-dependent cancer cells.[1]
-
Compound Inactivity: Ensure the compound has been stored correctly and is active. It is advisable to use a positive control cell line known to be sensitive to this compound (e.g., MM1S).
-
Suboptimal Concentration or Duration: The concentration of this compound may be too low, or the treatment duration too short to induce a cytotoxic response. An extended treatment of up to 8 days may be necessary to observe effects.[1]
-
Experimental Assay Issues: The viability assay itself might be the issue. Refer to the troubleshooting section for cell viability assays below.
Q5: What is a suitable negative control for experiments with this compound?
A5: UNC8587 is an appropriate negative control for this compound.[1] This compound is structurally similar to this compound but has been modified to abrogate binding to NSD2, and therefore should not induce its degradation or the associated downstream effects.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No NSD2 Degradation
If you are not observing the expected degradation of NSD2 protein levels after this compound treatment, consider the following:
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment with this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the optimal concentration for NSD2 degradation in your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. Maximal degradation is often observed within 24-48 hours. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inhibiting the proteasome, as this compound-mediated degradation is proteasome-dependent.[1] A rescue experiment with a proteasome inhibitor like MG132 can confirm this mechanism.[1] |
| Western Blotting Issues | Optimize your Western blot protocol for NSD2 detection. Ensure efficient protein extraction, appropriate antibody concentrations, and sufficient transfer times. Refer to the detailed Western blot protocol below. |
Issue 2: High Variability in Cell Viability Assays
High variability in cytotoxicity assays can obscure the true effect of this compound. Here are some common causes and solutions:
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | This compound is typically dissolved in DMSO.[2] Ensure the final DMSO concentration in your culture medium is low (e.g., <0.5%) to prevent precipitation and solvent-induced toxicity. Visually inspect the wells for any precipitate after adding the compound. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and ensure consistent timing for the addition of viability reagents. |
Issue 3: Distinguishing Between Apoptosis and Necrosis
This compound-induced cytotoxicity can occur through apoptosis or necrosis. To differentiate between these cell death mechanisms:
| Assay | Principle | Expected Result with Apoptosis | Expected Result with Necrosis |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity. | Increase in Annexin V-positive/PI-negative cells (early apoptosis) followed by an increase in Annexin V-positive/PI-positive cells (late apoptosis). | Increase in PI-positive cells, which may also be Annexin V-positive.[6][7][8][9] |
| Caspase Activity Assays | Measures the activity of caspases, which are key mediators of apoptosis. | Increased activity of initiator (e.g., caspase-9) and executioner (e.g., caspase-3/7) caspases. | Minimal to no increase in caspase activity. |
| Morphological Analysis | Observation of cellular morphology by microscopy. | Cell shrinkage, membrane blebbing, and formation of apoptotic bodies. | Cell swelling, membrane rupture, and release of cellular contents.[6][7][8][9] |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| NSD2 Degradation (DC50) | U2OS | 0.35 µM | [5] |
| NSD2-long Degradation (DC50) | KMS11 | 3.41 µM | [1] |
| Binding Affinity (Kd) | NSD2 | 24 nM | [2] |
| Effective Concentration for Anti-proliferative Effect | MM1S | 0 - 50 µM (8 days) | [1] |
| Effective Concentration for Anti-adhesion Effect | KMS11 | 0 - 20 µM (96 hours) | [5] |
| Concentration for No Significant Proliferation Change | MDA-MB-231, U2OS, HEK293 | 20 µM (5 days) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72, 96 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for NSD2 Degradation
This protocol is for verifying the degradation of NSD2 protein following this compound treatment.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound and controls as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NSD2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities to determine the relative decrease in NSD2 protein levels.
-
Visualizations
Caption: Mechanism of this compound-induced NSD2 protein degradation.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 7. Necrosis versus apoptosis as the mechanism of target cell death induced by Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell death: apoptosis versus necrosis (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akadeum.com [akadeum.com]
Technical Support Center: Optimizing Western Blot for H3K36me2 Following UNC8153 Treatment
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing Western blot conditions for the histone modification H3K36me2 after treatment with UNC8153, a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect H3K36me2 levels?
A1: this compound is a targeted degrader of NSD2, the primary methyltransferase responsible for H3K36me2.[1][2][3] By inducing the proteasome-dependent degradation of NSD2, this compound leads to a time- and concentration-dependent reduction in cellular H3K36me2 levels.[1][2][3][4]
Q2: After this compound treatment, I am not seeing a decrease in H3K36me2 signal. What could be the issue?
A2: Several factors could contribute to this. Consider the following:
-
Treatment Duration: Significant reduction in H3K36me2 levels following this compound treatment can take time. Studies have shown that a noticeable loss of the H3K36me2 mark may require treatment for 6 days or longer.[1]
-
Compound Potency and Stability: Ensure the this compound compound is of high purity and has been stored correctly to maintain its activity.
-
Cell Line Specifics: The effect of this compound can vary between cell lines. For instance, KMS11 cells, which overexpress NSD2, have been shown to be responsive.[1]
-
Western Blot Optimization: The Western blot protocol itself may need optimization for histone modifications. Please refer to the troubleshooting guides below.
Q3: What are the key considerations for performing a Western blot for histones like H3?
A3: Due to their low molecular weight (around 15-20 kDa), histones require specific considerations for successful Western blotting. Key tips include using high-percentage polyacrylamide gels for better resolution, transferring to a nitrocellulose or PVDF membrane with a smaller pore size (0.2 µm) to ensure efficient capture, and using appropriate blocking buffers like 5% BSA in TBST.[6][7][8]
Q4: Should I use a total H3 antibody as a loading control?
A4: Yes, it is highly recommended to use a total Histone H3 antibody as a loading control. This will allow you to normalize the H3K36me2 signal and confirm that any observed decrease is due to a specific reduction in the dimethylation mark and not due to unequal protein loading.[1]
Troubleshooting Guide
This guide addresses common issues encountered when performing Western blots for H3K36me2 after this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| Weak or No H3K36me2 Signal | Insufficient this compound treatment time or concentration. | Increase the duration of this compound treatment (e.g., 6-8 days) and/or perform a dose-response experiment (e.g., 1-60 µM).[1] |
| Inefficient histone extraction. | Use a dedicated histone extraction protocol, such as acid extraction, to enrich for histone proteins.[9][10] | |
| Poor antibody performance. | Use an antibody specifically validated for Western blotting of H3K36me2. Check the manufacturer's recommended dilution and consider trying a different antibody clone if issues persist.[11][12][13] | |
| Inefficient protein transfer. | Use a 0.2 µm pore size nitrocellulose or PVDF membrane.[6][8] For small proteins like histones, a semi-dry transfer system can offer fast and efficient transfer.[7] | |
| High Background | Inadequate blocking. | Block the membrane for at least 1 hour at room temperature with 5% BSA in TBST. Avoid using milk-based blockers as they can contain phosphoproteins that may cause background.[14] |
| Primary or secondary antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.[8][15] | |
| Insufficient washing. | Increase the number and duration of washes after primary and secondary antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can help. | |
| Non-Specific Bands | Antibody cross-reactivity. | Ensure the primary antibody is specific for H3K36me2 and does not cross-react with other histone modifications.[11] Consider performing a peptide competition assay to confirm specificity.[11] |
| Protein degradation. | Prepare fresh cell lysates and add protease inhibitors to your lysis buffer. Keep samples on ice throughout the preparation. | |
| Inconsistent Loading (Total H3 Varies) | Inaccurate protein quantification. | Use a reliable protein quantification assay (e.g., BCA assay) to ensure equal loading of total protein. |
| Uneven transfer. | Ensure complete and even contact between the gel and the membrane during transfer. Check for air bubbles. |
Experimental Protocols
This compound Treatment of KMS11 Cells
This protocol is based on methodologies described for studying the effects of this compound.[1]
-
Cell Culture: Culture KMS11 multiple myeloma cells in appropriate media and conditions.
-
Treatment: Seed cells at a desired density. Treat cells with varying concentrations of this compound (e.g., 1 µM to 60 µM) or a vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 6, and 8 days).
-
Cell Lysis: After treatment, harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
Western Blot Protocol for H3K36me2
This is a generalized protocol optimized for histone detection.
-
Gel Electrophoresis:
-
Prepare samples by mixing 20-30 µg of protein lysate with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load samples onto a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[6]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-H3K36me2 antibody in 5% BSA/TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[16]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
If necessary, strip the membrane and reprobe with a total Histone H3 antibody as a loading control.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for analyzing H3K36me2 levels after this compound treatment.
Caption: this compound mechanism of action leading to H3K36me2 reduction.
Caption: Troubleshooting logic for weak H3K36me2 Western blot signal.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Di-Methyl-Histone H3 (Lys36) (C75H12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Histone H3K36me2 antibody (mAb) (Clone MABI 0332) | Proteintech [ptglab.com]
- 13. H3K36me2 Monoclonal Antibody (T.571.7), ChIP-Verified (MA5-14867) [thermofisher.com]
- 14. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 15. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 16. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
challenges in UNC8153 in vivo studies and solutions
Disclaimer: As of December 2025, there is no publicly available data on the in vivo efficacy or pharmacokinetic profile of UNC8153. This guide is intended to provide researchers with a framework for approaching in vivo studies based on the known in vitro characteristics of this compound and general principles for in vivo experiments with targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, potent, and selective targeted degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2] It functions as a bivalent degrader, meaning it brings NSD2 into proximity with components of the cellular machinery responsible for protein degradation, leading to the selective destruction of NSD2.[1] This degradation is dependent on the proteasome.[1]
Q2: What are the potential therapeutic applications of this compound?
NSD2 is implicated in various cancers, including multiple myeloma.[1][2] By degrading NSD2, this compound reduces the levels of H3K36me2, a key histone modification, which can in turn suppress pathological phenotypes in cancer cells.[1]
Q3: What are the key in vitro parameters of this compound I should be aware of before starting in vivo studies?
It is crucial to understand the in vitro profile of this compound to inform in vivo study design. Key parameters are summarized in the table below.
| Parameter | Value | Cell Line | Reference |
| NSD2 Binding (Kd) | 24 nM | - | [3] |
| NSD2 Degradation (DC50) | 0.35 µM | U2OS | [4] |
| Maximal Degradation (Dmax) | 79% | U2OS | [4] |
| Time to Max Degradation | 4-6 hours | U2OS | [1] |
Q4: Has this compound been tested in vivo?
To date, the in vivo NSD2 degradative effects of this compound have not been disclosed in published literature.[4]
Troubleshooting Guide for this compound In Vivo Studies
This troubleshooting guide addresses potential challenges researchers may face when planning and executing in vivo experiments with this compound.
Issue 1: Poor Compound Solubility and Formulation
Symptoms:
-
Difficulty dissolving this compound in a biocompatible vehicle.
-
Precipitation of the compound upon injection.
-
Inconsistent results between animals.
Possible Causes & Solutions:
| Cause | Solution |
| Poor aqueous solubility | This compound is known to be soluble in DMSO.[3] However, high concentrations of DMSO can be toxic in vivo. Several strategies can be employed to improve the solubility of poorly soluble drugs for in vivo administration: * Co-solvents: Use a mixture of solvents to improve solubility. Common co-solvents for in vivo use include PEG300, PEG400, and propylene (B89431) glycol.[5] * Cyclodextrins: Encapsulating this compound in cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance aqueous solubility.[4][5] A formulation used for a similar NSD2 degrader, LLC0424, involved dissolving the compound in DMSO and then mixing with 40% HPβCD in 5% dextrose in water (D5W).[4] * pH modification: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[5] * Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[6][7] |
| Vehicle toxicity | Always include a vehicle-only control group in your experiments to assess any potential toxicity from the formulation itself.[8] |
Issue 2: Lack of In Vivo Efficacy
Symptoms:
-
No significant reduction in tumor growth in xenograft models.
-
No observable changes in target biomarkers (e.g., H3K36me2 levels) in tissue samples.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal pharmacokinetic (PK) properties | The compound may be rapidly cleared from circulation, not reaching sufficient concentrations at the tumor site. * Conduct a PK study: Determine the half-life, clearance, and bioavailability of this compound. This will inform the optimal dosing schedule. * Adjust dosing frequency and route of administration: Based on PK data, more frequent dosing or a different route of administration (e.g., intravenous vs. intraperitoneal) may be necessary to maintain therapeutic concentrations.[8] |
| Insufficient dose | The dose administered may not be high enough to achieve significant target degradation. * Perform a dose-escalation study: Test a range of doses to determine the optimal concentration for target engagement and degradation without causing significant toxicity.[8] |
| "Hook effect" | At very high concentrations, bivalent degraders like this compound can exhibit a "hook effect," where the degradation efficiency decreases due to the formation of non-productive binary complexes (this compound-NSD2 or this compound-E3 ligase) instead of the required ternary complex.[1][9] * Carefully select the dose range: Ensure that the doses tested in efficacy studies are on the productive side of the dose-response curve, as determined by in vitro and in vivo dose-ranging studies. |
| Poor tumor penetration | The compound may not be effectively reaching the tumor tissue. * Pharmacodynamic (PD) analysis: At the end of the study, collect tumor tissue and measure the levels of NSD2 and H3K36me2 to confirm target engagement and degradation within the tumor.[8] |
Issue 3: Observed In Vivo Toxicity
Symptoms:
-
Significant weight loss in animals.
-
Signs of distress or morbidity.
-
Organ damage observed upon necropsy.
Possible Causes & Solutions:
| Cause | Solution |
| On-target toxicity | Degradation of NSD2 in healthy tissues may have adverse effects. * Monitor for known on-target effects: Based on the known functions of NSD2, monitor relevant physiological parameters. |
| Off-target toxicity | This compound may be degrading other proteins besides NSD2. Although global proteomics in U2OS cells showed high selectivity, in vivo effects may differ.[1] * Include a non-degrading control compound: Synthesize a close analog of this compound that binds to NSD2 but does not induce its degradation. This can help differentiate between on-target and off-target effects.[10] * Comprehensive toxicological analysis: Conduct detailed histological and pathological analysis of major organs. |
| Formulation-related toxicity | The vehicle used to dissolve this compound may be causing toxicity. * Run a vehicle-only control group: This is essential to distinguish between compound-related and vehicle-related toxicity.[8] * Test alternative, well-tolerated formulations. [8] |
Experimental Protocols
In-Cell Western (ICW) for NSD2 Degradation
This protocol is adapted from the methodology used to characterize this compound.[1]
-
Cell Seeding: Seed U2OS cells in a 24-well plate at a density of 5 x 105 cells/mL in 1 mL of media per well.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4-6 hours for maximal degradation).
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking: Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against NSD2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity to determine the relative levels of NSD2.
Global Proteomics by Mass Spectrometry
This protocol provides a general workflow for assessing the selectivity of this compound.
-
Cell Treatment: Treat U2OS cells with this compound (e.g., 5 µM) and a DMSO control for 6 hours.
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
Tandem Mass Tag (TMT) Labeling: Label the digested peptides from each condition with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Calculate the fold change in protein abundance between this compound-treated and DMSO-treated cells.
-
Proteins with a significant decrease in abundance are potential off-targets.
-
Visualizations
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
dealing with UNC8153 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UNC8153. Our goal is to help you overcome challenges related to compound precipitation and ensure the success of your experiments.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your experimental media can significantly impact your results. This guide provides a step-by-step approach to identify and resolve these issues.
Problem: I am observing a precipitate in my cell culture media after adding this compound.
Step 1: Identify the Nature of the Precipitate
It's crucial to determine if the observed precipitate is indeed this compound or another component of your culture system.
-
Visual Inspection: Under a microscope, this compound precipitate may appear as small, crystalline structures. This is in contrast to bacterial or fungal contamination, which would appear as distinct organisms, or protein aggregation from serum, which might look more amorphous.[1]
-
Control Wells: Always maintain control wells (vehicle-only) to compare against your this compound-treated wells. If the precipitate is only in the treated wells, it is likely the compound.
Step 2: Review Your Compound Preparation and Handling Protocol
Improper dissolution is the most common cause of compound precipitation.
-
Solvent Choice: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[2] Using other solvents without validating their suitability can lead to poor solubility.
-
Stock Concentration: Creating an overly concentrated stock solution in DMSO can lead to precipitation when it is diluted into aqueous media.
-
Dilution Technique: Adding the compound stock directly to the full volume of media can cause it to crash out of solution. A serial dilution approach is often more effective.[3]
Step 3: Implement Corrective Actions
Based on your review, implement the following corrective actions:
-
Follow Recommended Dissolution Protocols: For preparing stock solutions and working solutions, adhere to established protocols.[2] Heating and/or sonication can aid in the dissolution of this compound if precipitation occurs during preparation.[2]
-
Optimize Final Concentration: The final concentration of DMSO in your cell culture media should typically be kept low (e.g., <0.5%) to avoid solvent-induced toxicity and compound precipitation.
-
Media Components: Be aware that components in your media, such as high concentrations of salts or proteins, can influence the solubility of your compound.[1][4] Consider if any recent changes to your media formulation could be a contributing factor.
Experimental Workflow for Preparing this compound Working Solutions
Caption: A recommended workflow for preparing this compound solutions to minimize precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The highly recommended solvent for preparing stock solutions of this compound is DMSO.[2] For in vivo studies, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline have been described.[2]
Q2: What is the solubility of this compound?
A2: The solubility of this compound can vary depending on the solvent and formulation. The following table summarizes available solubility data.
| Solvent/Formulation | Solubility |
| DMSO | ≥ 2.5 mg/mL (3.58 mM)[2] |
| Water | 12.5 mg/mL (17.92 mM) with ultrasonic warming to 60°C[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.58 mM)[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.58 mM)[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.58 mM)[2] |
Q3: Can I heat the this compound solution to get it to dissolve?
A3: Yes, heating and/or sonication can be used to aid in the dissolution of this compound if you observe precipitation during preparation.[2] For aqueous solutions, warming to 60°C with ultrasonication is a suggested method.[2]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] It is important to store in a sealed container, away from moisture.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a targeted degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[5][6] It works by recruiting an E3 ubiquitin ligase to NSD2, leading to its ubiquitination and subsequent degradation by the proteasome.[7] This degradation is dependent on both the proteasome and neddylation.[5]
Signaling Pathway of this compound-mediated NSD2 Degradation
Caption: The mechanism of this compound-induced degradation of the NSD2 protein.
Q6: What are the downstream effects of this compound treatment?
A6: By degrading NSD2, this compound leads to a reduction in the levels of histone 3 lysine (B10760008) 36 dimethylation (H3K36me2), a key epigenetic mark.[5][6] This has been shown to result in anti-adhesive effects in KMS11 multiple myeloma cells and mild antiproliferative effects in MM1.S cells.[5][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 583.69 g/mol )[8]
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer or sonicator
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 5.837 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
Protocol 2: General Cell Culture Treatment with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM or RPMI with 10% FBS)[5]
-
Adherent or suspension cells in culture
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step to minimize the risk of precipitation.
-
Carefully add the final diluted this compound solution to your cell culture wells. For a final concentration of 10 µM in 1 mL of media, you would add 1 µL of the 10 mM stock solution.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Include a vehicle control by adding the same final concentration of DMSO to a separate set of wells.
-
Incubate the cells for the desired experimental duration.
Logical Relationship for Troubleshooting Precipitation
Caption: A decision tree for troubleshooting this compound precipitation in media.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. medkoo.com [medkoo.com]
Technical Support Center: Ensuring Complete NSD2 Degradation with UNC8153
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UNC8153 to induce the degradation of Nuclear Receptor Binding SET Domain Protein 2 (NSD2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate NSD2 degradation?
A1: this compound is a first-in-class, potent, and selective targeted degrader of NSD2.[1][2][3] It functions by binding to the PWWP1 domain of NSD2 and recruiting an E3 ubiquitin ligase complex, which tags NSD2 for degradation by the proteasome.[4] This process is dependent on both the proteasome and neddylation.[1][5]
Q2: What is the expected outcome of successful NSD2 degradation by this compound?
A2: Successful degradation of NSD2 protein levels should be followed by a reduction in the global levels of its primary catalytic product, histone H3 lysine (B10760008) 36 dimethylation (H3K36me2).[1][2] The phenotypic consequences of NSD2 degradation can be cell-type dependent and may include anti-proliferative effects and reduced cell adhesion in certain cancer cell lines.[1]
Q3: How quickly can I expect to see NSD2 degradation after this compound treatment?
A3: this compound is a fast-acting degrader. Appreciable NSD2 degradation (around 40%) can be observed as early as 30 minutes after treatment in U2OS cells, with maximal degradation typically reached within 4-6 hours.[1] However, the optimal time course may vary depending on the cell line and experimental conditions.
Q4: Is this compound selective for NSD2?
A4: Yes, this compound is highly selective for NSD2. Global proteomics experiments have shown that this compound leads to the degradation of NSD2 with minimal off-target effects on other proteins, including the related NSD family members NSD1 and NSD3.[1]
Q5: What are the key differences between this compound and the second-generation degrader, UNC8732?
A5: UNC8732 is an optimized analog of this compound with approximately five-fold greater potency in degrading NSD2.[4] It also degrades NSD2 more rapidly, reaching maximal degradation in about 2-4 hours. Mechanistically, it has been discovered that the primary amine of these compounds is metabolized to an aldehyde, which then recruits the SCFFBXO22 E3 ubiquitin ligase complex to NSD2.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments aimed at NSD2 degradation using this compound.
Problem 1: Incomplete or No NSD2 Degradation
Possible Cause 1: Suboptimal Concentration of this compound
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range is 0.1 µM to 10 µM.[1]
Possible Cause 2: Inadequate Treatment Duration
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration. While maximal degradation is often observed between 4-6 hours, some cell lines may require longer incubation periods.[1] It is also important to note that the degradation effects of this compound are persistent, with significant degradation still observed up to 96 hours after a single treatment.[1]
Possible Cause 3: Cell Line-Specific Resistance
-
Solution: The cellular machinery required for this compound-mediated degradation may vary between cell lines. If you suspect cell line-specific resistance, consider testing a panel of different cell lines to find a more responsive model. The phenotypic effects of NSD2 degradation are known to be context- and cell-type-dependent.[1]
Possible Cause 4: Impaired Proteasome or Neddylation Pathway
-
Solution: The activity of this compound is dependent on a functional ubiquitin-proteasome system and neddylation pathway.[1][5] Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should completely block this compound-mediated NSD2 degradation, which can be used as a negative control to confirm the mechanism.[1] If your experimental system has inherent defects in these pathways, this compound will not be effective.
Possible Cause 5: Incorrect Compound Handling or Storage
-
Solution: Ensure that this compound is properly stored according to the manufacturer's instructions to maintain its activity. Prepare fresh dilutions for each experiment from a validated stock solution.
Problem 2: H3K36me2 Levels Do Not Decrease Despite NSD2 Degradation
Possible Cause 1: Insufficient Time for Histone Mark Turnover
-
Solution: The reduction of H3K36me2 levels is a downstream event of NSD2 degradation and often occurs at a slower rate. This is because the removal of the histone mark can be dependent on cell division and histone turnover.[1] Extend the time course of your experiment to 48-96 hours or even longer to observe significant changes in H3K36me2 levels.[1]
Possible Cause 2: Compensatory Mechanisms
-
Solution: While this compound is selective for NSD2, other histone methyltransferases might partially compensate for the loss of NSD2 activity in some cellular contexts. However, studies have shown that this compound treatment does lead to a significant reduction in H3K36me2 in multiple cell lines.[1]
Problem 3: Observed Cellular Phenotype is Not Consistent with Expected On-Target Effects
Possible Cause 1: Cell-Type Specific Phenotypes
-
Solution: The biological consequences of NSD2 loss can vary significantly between different cell lines and cancer types.[1] For example, mild anti-proliferative effects were observed in MM1.S cells but not in KMS11 cells, despite effective NSD2 degradation in both.[1] It is crucial to characterize the specific role of NSD2 in your chosen experimental model.
Possible Cause 2: Off-Target Effects
-
Solution: Although this compound is highly selective, off-target effects can never be completely ruled out without extensive testing.[6][7] To confirm that the observed phenotype is due to NSD2 degradation, perform rescue experiments by expressing an exogenous, degrader-resistant version of NSD2. Additionally, using the inactive control compound, UNC8587, can help differentiate on-target from off-target effects.[1]
Data Summary Tables
Table 1: In Vitro Potency and Cellular Degradation Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) to NSD2 PWWP1 | 24 ± 7 nM | - | [8] |
| NSD2 Degradation DC50 | 0.35 ± 0.1 µM | U2OS | [1][9] |
| Maximal NSD2 Degradation (Dmax) | 79 ± 1% | U2OS | [10] |
| NSD2-long DC50 (Immunoblot) | 3.41 µM | KMS11 | [1] |
Table 2: Time Course of this compound-mediated NSD2 Degradation in U2OS Cells
| Treatment Time | Approximate NSD2 Degradation | Reference |
| 30 minutes | ~40% | [1] |
| 4-6 hours | Maximal Degradation | [1] |
| 96 hours | >60% (persistent) | [1] |
Key Experimental Protocols
Protocol 1: Western Blotting for NSD2 and H3K36me2
-
Cell Lysis: After treatment with this compound or vehicle control (e.g., DMSO), wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NSD2 and H3K36me2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
Quantification: Quantify band intensities using appropriate software.
Protocol 2: In-Cell Western (ICW) Assay for NSD2 Degradation
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or controls for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate with a primary antibody against NSD2.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., IRDye).
-
Normalization: Use a cell stain or an antibody against a housekeeping protein for normalization.
-
Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity to determine the extent of NSD2 degradation.
Visualizations
Caption: this compound-mediated NSD2 degradation pathway.
Caption: Troubleshooting workflow for incomplete NSD2 degradation.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Recruitment of FBXO22 for Targeted Degradation of NSD2 | bioRxiv [biorxiv.org]
- 6. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nodes.bio [nodes.bio]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of histone methyltransferase NSD2 as an important oncogenic gene in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UNC8153 In Vivo Delivery
Welcome to the technical support center for UNC8153. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the in vivo delivery of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective targeted degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1] It works by inducing the proteasome-dependent degradation of NSD2, which in turn leads to a reduction in the levels of histone 3 lysine (B10760008) 36 dimethylation (H3K36me2), a key epigenetic mark.[1] This mechanism has shown potential in downregulating pathological phenotypes in cancers such as multiple myeloma.[1][2]
Q2: What are the main challenges in delivering this compound in animal models?
A2: Like many small molecule protein degraders, this compound may present challenges related to its physicochemical properties, such as poor aqueous solubility. This can impact formulation, administration, and ultimately, bioavailability and in vivo efficacy. Researchers may encounter issues with compound precipitation, inconsistent results, or vehicle-related toxicity.
Q3: Are there established in vivo efficacy, pharmacokinetic, or toxicology data for this compound?
A3: As of the latest available information, detailed in vivo efficacy, pharmacokinetic (PK), and toxicology data for this compound have not been publicly disclosed.[3][4] Therefore, researchers should perform their own dose-finding and tolerability studies to establish these parameters for their specific animal model and experimental setup. The tables below are provided as templates for summarizing such data.
Quantitative Data Summary (Templates)
Table 1: Example In Vivo Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 ± 150 | 0 |
| This compound | 25 | Daily | 800 ± 100 | 47 |
| This compound | 50 | Daily | 400 ± 75 | 73 |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose (mg/kg) | 10 | 50 | 50 |
| Cmax (ng/mL) | 1200 | 800 | 200 |
| Tmax (h) | 0.1 | 0.5 | 2 |
| AUC (ng*h/mL) | 2500 | 3500 | 900 |
| t1/2 (h) | 2.5 | 3.1 | 3.5 |
| Bioavailability (%) | - | 70 | 18 |
Table 3: Example Acute Toxicology Data for this compound in Mice
| Dose (mg/kg) | Route of Administration | Mortality | Clinical Signs | Body Weight Change (%) |
| 50 | IP | 0/5 | No observable adverse effects | +2 |
| 100 | IP | 0/5 | Mild lethargy observed at 2h post-dose | -3 |
| 200 | IP | 1/5 | Significant lethargy, ruffled fur | -10 |
| MTD (mg/kg) | IP | ~150 |
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Issues
Question: I am having difficulty dissolving this compound for in vivo administration. My formulation is cloudy or precipitates out of solution. What can I do?
Answer:
This is a common challenge with poorly soluble compounds. Here is a systematic approach to troubleshoot this issue:
-
Vehicle Selection: Start with a simple, well-tolerated vehicle. If solubility is an issue, you can move to more complex formulations. Common vehicles for poorly soluble compounds include:
-
A mixture of DMSO, PEG400, Tween-80, and saline. A typical starting ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For sensitive animal models, the DMSO concentration can be reduced.
-
A suspension in 0.5% carboxymethylcellulose (CMC-Na) in saline.
-
Lipid-based formulations, such as corn oil.
-
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of the compound. However, be cautious about the compound's stability at elevated temperatures.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly improve solubility.
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size of the solid compound through micronization can improve its dissolution rate and homogeneity.
Problem 2: Inconsistent In Vivo Efficacy
Question: I am observing high variability in tumor growth inhibition or target degradation between animals in the same treatment group. What could be the cause?
Answer:
Inconsistent efficacy can stem from several factors related to compound delivery and animal handling:
-
Formulation Inhomogeneity: If you are using a suspension, ensure it is well-mixed before and during administration to each animal. Settling of the compound can lead to inaccurate dosing.
-
Inaccurate Dosing: Ensure accurate and consistent administration technique. For oral gavage, confirm proper placement to avoid administration into the lungs. For intraperitoneal injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.
-
Animal-to-Animal Variability: Biological variability is inherent in animal studies. Ensure that your animals are of a similar age and weight, and that tumors are of a consistent size at the start of the study. Randomize animals into treatment groups.
-
"Hook Effect": For protein degraders like this compound, a "hook effect" can occur at high concentrations where the formation of binary complexes (this compound-NSD2 or this compound-E3 ligase) can be favored over the productive ternary complex, leading to reduced degradation.[1] If you are using a high dose, consider performing a dose-response study to identify the optimal concentration for degradation.
Problem 3: Vehicle-Related Toxicity
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) in the vehicle control group. What should I do?
Answer:
Vehicle-related toxicity can confound your experimental results. It is crucial to establish a well-tolerated vehicle before proceeding with efficacy studies.
-
Reduce Co-solvent Concentration: High concentrations of organic co-solvents like DMSO can be toxic. Try to minimize the concentration of such solvents in your final formulation.
-
Alternative Vehicles: Test different, well-tolerated vehicles. For example, if a DMSO-based formulation is causing issues, a suspension in CMC-Na might be a better alternative.
-
Tolerability Study: Always perform a tolerability study with your chosen vehicle in a small cohort of animals before initiating a large-scale efficacy experiment. Monitor the animals for clinical signs of toxicity and changes in body weight.
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing established tumors from a relevant human cancer cell line (e.g., KMS11 for multiple myeloma).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Randomization: Randomize mice into treatment and control groups with similar average tumor volumes.
-
Compound Formulation: Prepare this compound in a suitable and well-tolerated vehicle.
-
Dosing: Administer this compound and vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor the body weight of the animals 2-3 times per week as an indicator of general toxicity.
-
Endpoint: Euthanize the animals when tumors reach a predetermined maximum size or if they show signs of excessive toxicity.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to assess target degradation (NSD2 levels) and downstream effects (H3K36me2 levels) by methods such as Western blot or immunohistochemistry.
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Model: Use healthy adult mice (e.g., C57BL/6).
-
Dosing: Administer a single dose of this compound via the desired routes (e.g., intravenous, intraperitoneal, oral) to different groups of mice.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: NSD2 Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for this compound In Vivo Studies.
Caption: Troubleshooting Logic for this compound In Vivo Experiments.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
data analysis strategies for UNC8153 proteomics experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on data analysis strategies for proteomics experiments involving the NSD2 degrader, UNC8153.
Frequently Asked Questions (FAQs)
A list of common questions regarding experimental design and data analysis for this compound proteomics.
| Question | Answer |
| What is the primary goal of a proteomics experiment with this compound? | The main goals are to confirm the specific degradation of the target protein, NSD2, and to assess the global proteome-wide selectivity of the degrader. This involves identifying other proteins that are significantly up- or down-regulated, known as off-target effects.[1][2] |
| Which quantitative proteomics platform is recommended for a this compound experiment? | Tandem Mass Tag (TMT) labeling is a well-suited technique for this compound studies as it allows for multiplexing and precise quantification of protein abundance across multiple samples (e.g., DMSO control, this compound treatment, and negative control treatment) in a single mass spectrometry run.[1] Data-Independent Acquisition (DIA) is another excellent choice, especially for larger experiments with many samples, due to its reproducibility and comprehensive data capture.[3][4] |
| How many biological replicates are necessary for a robust statistical analysis? | A minimum of three biological replicates per condition is essential for statistical analysis to ensure the reliability of the results.[4] For greater statistical power, five or more replicates are often recommended.[4] |
| What are typical protein identification numbers for a whole-proteome experiment? | Depending on the sample type, quality, and instrument time, it is common to identify and quantify between 2,500 to 10,000 proteins in cell or tissue samples.[4] In a study with this compound, researchers were able to quantify over 7,800 proteins.[1] |
| What criteria define a "significant" change in protein abundance? | A common approach is to use a combination of statistical significance (p-value or adjusted p-value) and the magnitude of change (fold change). For example, a protein might be considered significantly regulated if the p-value is ≤ 0.05 and the absolute fold change is ≥ 1.5.[5] For degradation studies, a log2 fold change of less than -0.5 and a -log p-value greater than 2 have been used as thresholds.[1] |
Troubleshooting Guides
This section addresses specific issues that may arise during the data analysis workflow for your this compound proteomics experiment.
| Problem / Question | Possible Cause & Solution |
| Why am I not observing the degradation of the primary target, NSD2? | 1. Insufficient Treatment: The concentration or duration of this compound treatment may be suboptimal. Review cell line sensitivity and treatment protocols. 2. Poor Protein Extraction: Inefficient lysis can lead to poor representation of nuclear proteins like NSD2. Ensure your lysis buffer and protocol are optimized for nuclear protein extraction. 3. Low Abundance/Poor Detection: NSD2 might be a low-abundance protein in your cell line, leading to few identifiable peptides. Consider enrichment strategies or increasing the amount of starting material. |
| My data shows high variability between biological replicates (High CV%). | 1. Inconsistent Sample Preparation: Variability can be introduced at any stage, from cell culture to protein digestion. Ensure standardized protocols are followed meticulously for all samples.[6] 2. Batch Effects: If samples are processed or analyzed in different batches (e.g., on different days or with different reagents), it can introduce systematic, non-biological variation.[7][8] Solution: Randomize sample processing and MS acquisition order. During data analysis, use batch correction algorithms like ComBat to mitigate these effects.[3][7] Exclude proteins with high variability (e.g., CV > 30%) from downstream analysis.[3] |
| I am seeing a large number of "off-target" protein changes. | 1. Biological Off-Targets: The degrader may be legitimately affecting other proteins. This is a key part of the experiment's discovery aspect. 2. Statistical Artifacts: Without proper statistical correction for multiple comparisons (e.g., False Discovery Rate - FDR), you may have many false positives.[9][10] Solution: Always apply a multiple testing correction (e.g., Benjamini-Hochberg) to your p-values. Use a combination of adjusted p-value and fold-change cutoffs to identify high-confidence hits.[5][10] |
| My mass spectrometer shows no peaks or very low signal intensity. | 1. Instrument Malfunction: There could be an issue with the mass spectrometer itself, such as the detector or ionization source.[11][12] 2. Sample Contamination: Contaminants like detergents, polymers from plastics, or keratins can suppress the signal of interest.[13] Solution: Check for leaks and ensure the instrument is properly calibrated and tuned.[11][12] Use high-purity solvents, perform sample cleanup, and work in a clean environment (e.g., a laminar flow hood) to minimize contamination.[13] |
| I have a high number of missing values in my quantification data. | 1. Low Abundance Peptides: Peptides from low-abundance proteins may not be consistently detected across all runs, which is a common issue in mass spectrometry.[3] 2. Stringent Identification Criteria: Overly strict filtering can remove valid, low-intensity peptide identifications. Solution: Use appropriate imputation methods to estimate missing values, distinguishing between values missing at random and those missing due to low abundance.[3] Methods like K-nearest neighbor (KNN) imputation are often used.[3] |
Data Presentation: Key Analysis Parameters
The following tables summarize crucial parameters for the experimental workflow and data analysis.
Table 1: Recommended Mass Spectrometry Parameters for TMT Experiments
| Parameter | Recommended Setting | Rationale |
| MS1 Resolution | 120,000 | High resolution is needed to distinguish between isobaric peptides. |
| MS1 AGC Target | 3e6 | Prevents overfilling of the ion trap, ensuring accurate mass measurement. |
| MS2 Resolution | 50,000 | Provides sufficient resolution to accurately measure reporter ion intensities. |
| MS2 AGC Target | 1e5 | Ensures sufficient fragment ions for confident identification and quantification. |
| Max Ion Injection Time (MS2) | 86 ms | Allows for the accumulation of sufficient ions for low-abundance precursors. |
| Isolation Window | 0.7 m/z | A narrow window minimizes co-isolation of interfering ions. |
| Collision Energy (HCD) | 32-35% | Optimized for fragmentation of TMT-labeled peptides. |
Table 2: Data Processing and Statistical Analysis Settings
| Parameter | Recommended Setting | Rationale |
| Peptide False Discovery Rate (FDR) | ≤ 1% | A standard cutoff to ensure a high-confidence list of peptide identifications.[14] |
| Protein False Discovery Rate (FDR) | ≤ 1% | Ensures a high-confidence list of identified proteins.[14] |
| Normalization Method | Median Normalization / LOESS | Corrects for systematic variations in sample loading and instrument performance.[3][10] |
| Batch Effect Correction | ComBat (if applicable) | Adjusts for technical variability when samples are processed in multiple batches.[3][7] |
| Statistical Test | Empirical Bayes Moderated t-test | A robust statistical method that is more powerful than a standard t-test, especially with a limited number of replicates.[10] |
| Significance Cutoff (Adjusted p-value) | < 0.05 | Controls the false discovery rate for differentially abundant proteins. |
| Significance Cutoff (Log2 Fold Change) | < -0.5 for degradation | Defines a biologically meaningful magnitude of change for protein degradation.[1] |
Experimental Protocols
Protocol: TMT-Based Quantitative Proteomics Workflow
This protocol outlines the key steps for analyzing protein expression changes following this compound treatment.
-
Cell Culture and Treatment:
-
Culture cells (e.g., U2OS, KMS11, MM1.S) under standard conditions.[1]
-
Seed cells to achieve 70-80% confluency at the time of harvest.
-
Treat cells with this compound (e.g., 5 µM), a negative control (e.g., UNC7753), and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).[1]
-
Perform a minimum of three biological replicates for each condition.
-
-
Protein Extraction and Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a compatible protein assay, such as the BCA assay.[15]
-
-
Protein Digestion and TMT Labeling:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using sequencing-grade trypsin.
-
Label the resulting peptides with the appropriate TMT isobaric tags according to the manufacturer's protocol.
-
Combine the labeled peptide samples into a single tube.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Clean up the combined peptide sample using C18 solid-phase extraction.
-
To increase proteome coverage, fractionate the peptides using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
-
Data Processing and Analysis:
-
Use a suitable software platform (e.g., Proteome Discoverer, MaxQuant) to process the raw mass spectrometry data.
-
Search the MS/MS spectra against a relevant protein database (e.g., UniProt Human) to identify peptides.
-
Quantify the TMT reporter ion intensities to determine the relative abundance of proteins across samples.
-
Perform data normalization, batch correction (if necessary), and statistical analysis to identify proteins that are significantly differentially abundant between conditions.
-
Visualizations
This compound Mechanism of Action
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common Pitfalls in DIA Proteomics Data Analysis and How to Avoid Them | MtoZ Biolabs [mtoz-biolabs.com]
- 4. FAQs - IDEA National Resource for Quantitative Proteomics [idearesourceproteomics.org]
- 5. Charting the Proteome: A Comprehensive Guide to Data Analysis in Proteomics - MetwareBio [metwarebio.com]
- 6. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Perspectives for better batch effect correction in mass-spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.google.cn [books.google.cn]
- 10. Normalization and Statistical Analysis of Quantitative Proteomics Data Generated by Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gentechscientific.com [gentechscientific.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Analysis of UNC8153 and UNC8732: Next-Generation Targeted Protein Degraders
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of UNC8153 and its successor, UNC8732, two pivotal chemical probes in the targeted degradation of the histone methyltransferase NSD2. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research applications.
This compound and UNC8732 are potent and selective small molecules designed to induce the degradation of NSD2, a protein implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia.[1][2] Both compounds operate through a novel mechanism of action, hijacking the cellular ubiquitin-proteasome system to eliminate NSD2.[3][4] UNC8732, a second-generation degrader, was developed through optimization of this compound's linker, resulting in significantly enhanced potency and a more rapid degradation profile.[4][5]
Performance and Efficacy: A Quantitative Comparison
Experimental data demonstrates the superior performance of UNC8732 in mediating the degradation of NSD2. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values, key metrics for evaluating the efficacy of a degrader, highlight this advancement.
| Compound | DC50 (µM) | Dmax (%) | Cell Line | Assay | Citation |
| This compound | 0.35 | 79 | U2OS | In-Cell Western | [6] |
| UNC8732 | 0.07 (5-fold more potent than this compound) | >95 | U2OS | In-Cell Western | [4] |
Mechanism of Action: Unraveling the Degradation Pathway
Both this compound and UNC8732 are bifunctional molecules that bind to the PWWP1 domain of NSD2.[3][4] Their primary amine moiety is a critical feature, which is metabolized within the cell to a reactive aldehyde species.[5][7] This aldehyde then engages an E3 ubiquitin ligase, initiating the ubiquitination and subsequent proteasomal degradation of NSD2.
While the precise E3 ligase recruited by this compound has not been fully elucidated, it is known to be dependent on the proteasome and neddylation.[3] In contrast, UNC8732 has been demonstrated to specifically recruit the SCFFBXO22 E3 ubiquitin ligase complex.[4][5] This targeted recruitment contributes to its enhanced efficiency. The degradation of NSD2 leads to a significant reduction in the levels of its catalytic product, dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2), a key epigenetic mark associated with active transcription.[3][8]
Caption: Signaling pathway of NSD2 degradation by this compound and UNC8732.
Phenotypic Effects in Cancer Cell Lines
The degradation of NSD2 by these compounds has been shown to produce significant anti-cancer effects in relevant cell models.
-
This compound has demonstrated anti-proliferative and anti-adhesive effects in multiple myeloma cells.[3][8]
-
UNC8732 has been shown to suppress cell growth, induce apoptosis, and reverse drug resistance in acute lymphoblastic leukemia cells harboring NSD2 gain-of-function mutations.[1][2][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
In-Cell Western (ICW) Assay for NSD2 Degradation
This assay is a quantitative immunofluorescent method used to measure protein levels in a plate-based format, offering higher throughput than traditional Western blotting.
Experimental Workflow:
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New compound shows promise in targeting cancer-linked protein - UNC Lineberger [unclineberger.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 5. ch.promega.com [ch.promega.com]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to NSD2-Targeting Compounds: UNC8153 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, has emerged as a critical epigenetic regulator and a compelling therapeutic target in various cancers, particularly in multiple myeloma characterized by the t(4;14) translocation.[1][2][3] This guide provides a detailed comparison of UNC8153, a selective NSD2 protein degrader, with other notable NSD2 inhibitors and degraders, supported by experimental data to inform research and drug development efforts.
Distinguishing NSD2 Degraders from Inhibitors
It is crucial to differentiate between two primary modalities of targeting NSD2: inhibition and degradation. NSD2 inhibitors, such as Gintemetostat (KTX-1001), MR837, and MMSET-IN-1, function by binding to specific domains of the NSD2 protein, thereby blocking its catalytic activity or its interaction with other proteins.[4][5][6][7] In contrast, NSD2 degraders, like this compound, LLC0424, and MS159, are designed to induce the ubiquitination and subsequent proteasomal degradation of the entire NSD2 protein, thus eliminating both its catalytic and non-catalytic functions.[8][9][10]
Quantitative Comparison of NSD2 Degraders
This compound is a potent and selective NSD2-targeted degrader.[9] A comparative analysis with other recently developed degraders, LLC0424 and MS159, highlights its efficacy.
| Compound | Mechanism | Target Domain | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| This compound | Degrader | PWWP1 | Novel/Unidentified | 0.35 µM | ~80% | U2OS | [9] |
| LLC0424 | PROTAC Degrader | PWWP1 | Cereblon (CRBN) | 20 nM | 96% | RPMI-8402 | [10][11] |
| MS159 | PROTAC Degrader | PWWP1 | Cereblon (CRBN) | 5.2 µM | Not Reported | 293FT | [10] |
Table 1: Comparative Performance of NSD2 Degraders. DC50 represents the concentration required for 50% maximal degradation, and Dmax indicates the maximum percentage of protein degradation achieved.
LLC0424 has demonstrated superior potency with a significantly lower DC50 value and a higher Dmax compared to this compound and MS159 in the specified cell lines.[8][10][11] this compound is characterized by its rapid action, inducing approximately 40% degradation of NSD2 within 30 minutes of treatment and reaching maximal degradation within 4-6 hours.[9]
Quantitative Comparison of NSD2 Inhibitors
Several small molecule inhibitors targeting different domains of NSD2 have been developed. Their potencies are typically measured by their half-maximal inhibitory concentration (IC50).
| Compound | Target Domain | IC50 | Selectivity Highlights | Reference |
| Gintemetostat (KTX-1001) | SET domain | 1-10 nM | Highly selective over other methyltransferases. | [4][7] |
| MR837 | PWWP1 | 17.3 µM | Binds to the PWWP1 domain, disrupting its interaction with H3K36me2. | [6] |
| MMSET-IN-1 | SET domain | 3.3 µM (for MMSET) | Also inhibits SETD2 (IC50 = 0.49 µM). | [12] |
| RK-552 | SET domain | Not specified | Downregulates IRF4 expression in t(4;14)+ multiple myeloma cells. | [13] |
Table 2: Comparative Performance of NSD2 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of NSD2 by 50%.
Gintemetostat (KTX-1001) stands out as a highly potent and selective inhibitor of the NSD2 SET domain and is currently in clinical trials.[14][15]
NSD2 Signaling Pathway
NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] In cancers like multiple myeloma with the t(4;14) translocation, NSD2 is overexpressed, leading to a global increase in H3K36me2 levels. This epigenetic alteration results in a more open chromatin structure and the aberrant activation of oncogenes such as c-MYC and IRF4.[13][16] Furthermore, NSD2 has been shown to activate the PKCα-PI3K/Akt signaling pathway, which contributes to metabolic reprogramming and drug resistance in multiple myeloma.[17][18]
Experimental Workflow for Evaluating NSD2 Degraders
The evaluation of NSD2 degraders typically involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action. A common experimental workflow is outlined below.
Experimental Protocols
In-Cell Western (ICW) / Western Blot for NSD2 Degradation
This protocol is a general guideline for assessing the degradation of NSD2 in a cellular context.
1. Cell Culture and Treatment:
-
Plate cells (e.g., U2OS, KMS11, RPMI-8402) in 96-well plates for ICW or larger plates for traditional western blotting.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with a dose-response range of the NSD2 degrader (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
2. Cell Lysis (for Western Blot):
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
3. Fixation and Permeabilization (for ICW):
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.
4. Immunostaining:
-
Block cells with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against NSD2 overnight at 4°C.
-
For normalization, also incubate with an antibody against a loading control protein (e.g., GAPDH, β-actin, or Vinculin).
-
Wash cells three times with TBST.
-
Incubate with a species-appropriate secondary antibody conjugated to a fluorophore (for ICW) or HRP (for Western Blot) for 1 hour at room temperature.
-
Wash cells three times with TBST.
5. Detection:
-
For ICW: Scan the plate using an infrared imaging system.
-
For Western Blot: Add ECL substrate and image the blot using a chemiluminescence detector.
6. Data Analysis:
-
Quantify the signal intensity for NSD2 and the loading control.
-
Normalize the NSD2 signal to the loading control signal.
-
Calculate the percentage of NSD2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax values.
Proteasome Inhibition Assay
This assay is performed to confirm that the degradation of NSD2 is dependent on the proteasome.
1. Cell Culture and Pre-treatment:
-
Plate and culture cells as described above.
-
Pre-treat a set of wells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding the NSD2 degrader.
2. Degrader Treatment:
-
Add the NSD2 degrader at various concentrations to both the proteasome inhibitor-treated and untreated wells.
-
Incubate for the desired time.
3. Analysis:
-
Assess NSD2 protein levels using In-Cell Western or traditional western blotting as described above.
-
Compare the degradation of NSD2 in the presence and absence of the proteasome inhibitor. A rescue of NSD2 levels in the presence of the proteasome inhibitor indicates a proteasome-dependent degradation mechanism.
Conclusion
This compound is a valuable research tool for studying the biological consequences of NSD2 degradation.[9] While newer degraders like LLC0424 show enhanced potency in specific cell lines, this compound's rapid action provides a distinct advantage for kinetic studies.[9][10] The choice between an inhibitor and a degrader will depend on the specific research question. Inhibitors are useful for dissecting the role of NSD2's catalytic activity, while degraders offer a more complete ablation of the protein's functions. This guide provides a framework for comparing these different modalities and selecting the appropriate compound for your research needs.
References
- 1. Twist-1 is upregulated by NSD2 and contributes to tumour dissemination and an epithelial-mesenchymal transition-like gene expression signature in t(4;14)-positive multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Gintemetostat | NSD2 Inhibitor | TargetMol [targetmol.com]
- 5. Gintemetostat (KTX-1001) | NSD2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LLC0424 | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Facebook [cancer.gov]
- 16. NSD2 as a Promising Target in Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Methyltransferase NSD2 Activates PKCα to Drive Metabolic Reprogramming and Lenalidomide Resistance in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Selectivity of UNC8153 for NSD2
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of UNC8153 and its Alternatives in Targeting the Histone Methyltransferase NSD2.
The nuclear receptor-binding SET domain-containing protein 2 (NSD2), a histone methyltransferase, is a critical regulator of gene expression primarily through the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). Its aberrant activity is implicated in various cancers, making it a compelling therapeutic target. This guide provides a detailed comparison of this compound, a selective NSD2 degrader, with other emerging alternatives, focusing on their selectivity and potency, supported by experimental data and detailed methodologies.
Introduction to this compound: A Selective NSD2 Degrader
This compound is a potent and selective targeted protein degrader of NSD2.[1] Unlike traditional inhibitors that block the catalytic activity of an enzyme, this compound facilitates the proteasome-dependent degradation of the NSD2 protein.[1] This novel mechanism of action leads to a reduction in both NSD2 protein levels and the associated H3K36me2 mark in cells.[1] this compound demonstrates a high binding affinity for the PWWP1 domain of NSD2, with a dissociation constant (Kd) of 24 nM.[1] In cellular assays, it effectively induces the degradation of NSD2 with a half-maximal degradation concentration (DC50) of 0.35 µM in U2OS cells.[1]
Comparative Analysis of NSD2 Modulators
To provide a clear and objective comparison, the following table summarizes the key performance metrics of this compound and its alternatives.
| Compound | Mechanism of Action | Target Domain | Potency | Selectivity |
| This compound | Degrader | PWWP1 | Kd: 24 nM (binding); DC50: 0.35 µM (degradation in U2OS cells)[1] | Highly selective for NSD2 over other NSD family members.[1] |
| KTX-1001 | Catalytic Inhibitor | SET Domain | IC50: ~2.32 - 16.0 nM[2] | Highly selective for NSD2 over a panel of 25 other histone methyltransferases.[2] |
| LLC0424 | Degrader (PROTAC) | Not specified | DC50: 20 nM; Dmax: 96% (degradation in RPMI-8402 cells)[3][4] | Selective induction of NSD2 degradation confirmed by global proteomics.[5] |
| RK-552 | Catalytic Inhibitor | SET Domain | Specific IC50 not detailed, but cytotoxic to t(4;14)+ MM cells.[6] | Selective cytotoxicity for MM cells carrying the t(4;14) translocation (high NSD2 expression).[6] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
A summary of the key experimental protocols used to validate the selectivity and potency of NSD2 modulators is provided below.
Biochemical Enzymatic Assay (for Inhibitors)
This assay quantifies the enzymatic activity of NSD2 in the presence of an inhibitor.
-
Reaction Setup: A reaction mixture is prepared containing recombinant NSD2 enzyme, a histone H3 substrate (often as part of a nucleosome), and S-adenosylmethionine (SAM) as a methyl donor in an appropriate assay buffer.
-
Inhibitor Addition: The test compound (e.g., KTX-1001) at varying concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methylation reaction to occur.
-
Detection: The level of H3K36me2 is quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA, which utilize specific antibodies to detect the methylated histone.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
In-Cell Western (ICW) for Protein Degradation
This assay measures the levels of a target protein within cells after treatment with a degrader.
-
Cell Culture and Treatment: Cells (e.g., U2OS) are seeded in multi-well plates and treated with the degrader compound (e.g., this compound) at various concentrations for a defined period (e.g., 24 hours).
-
Cell Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and permeabilized with a detergent to allow antibody access.
-
Immunostaining: Cells are incubated with a primary antibody specific for the target protein (NSD2) and a normalization antibody (e.g., against a housekeeping protein). Subsequently, fluorescently-labeled secondary antibodies are added.
-
Imaging and Quantification: The fluorescence intensity in each well is measured using an imaging system. The target protein signal is normalized to the housekeeping protein signal.
-
Data Analysis: The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are determined by plotting the normalized protein levels against the degrader concentration.
Western Blot for NSD2 and H3K36me2 Levels
This technique is used to visualize and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis: Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for NSD2 and H3K36me2. A loading control antibody (e.g., GAPDH or actin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the protein bands is quantified using imaging software to determine the relative protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (NSD2) in the supernatant at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion
This compound represents a significant advancement in the targeted modulation of NSD2 through its novel degradation mechanism. Its high potency and selectivity, as demonstrated through a variety of experimental approaches, establish it as a valuable tool for studying the biological functions of NSD2 and as a promising therapeutic lead. The comparison with emerging catalytic inhibitors and other degraders highlights the diverse strategies being employed to target this key epigenetic regulator. The provided data and experimental protocols offer a foundation for researchers to objectively evaluate and select the most appropriate tool for their specific research needs in the pursuit of novel cancer therapies.
References
- 1. Characterization of the activity of KTX-1001, a small molecule inhibitor of multiple myeloma SET domain using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: UNC8153-Mediated NSD2 Degradation Versus Genetic Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key methods for interrogating the function of the histone methyltransferase NSD2: the chemical degrader UNC8153 and genetic knockdown techniques. This analysis is supported by experimental data to objectively evaluate the performance and outcomes of each approach.
Nuclear SET Domain Containing 2 (NSD2), also known as MMSET or WHSC1, is a critical epigenetic regulator that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). Dysregulation of NSD2 is implicated in various cancers, making it a compelling therapeutic target. Understanding the cellular consequences of NSD2 inhibition is paramount, and both chemical and genetic tools are available for this purpose. This guide will delve into a comparative analysis of this compound, a potent and selective NSD2 degrader, and traditional genetic knockdown methods like siRNA and shRNA.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies comparing the effects of this compound treatment with NSD2 genetic knockdown across various cancer cell lines.
| Parameter | This compound Treatment | Genetic Knockdown (siRNA/shRNA) | Cell Line(s) | Key Findings |
| NSD2 Protein Levels | Potent, concentration- and time-dependent degradation of both long and short isoforms. | Effective reduction of NSD2 protein levels. | U2OS, KMS11, MM1.S | This compound can achieve NSD2 degradation levels comparable to or exceeding those of siRNA knockdown.[1] |
| H3K36me2 Levels | Significant and sustained reduction in global H3K36me2 levels.[1][2][3] | Substantial decrease in H3K36me2 levels.[4][5] | U2OS, KMS11, MM1.S, MC38 | Both methods effectively reduce the primary catalytic mark of NSD2. |
| Cell Proliferation | Mild antiproliferative effects in MM1.S cells; no significant effect in KMS11 cells.[1] | Inhibition of proliferation in MC38 and other cancer cell lines.[4] | MM1.S, KMS11, MC38 | The impact on cell proliferation can be cell-type dependent for both methods. |
| Cell Adhesion | Reduced cell attachment to Matrigel, phenocopying NSD2 knockdown.[1] | Reduced cell adhesion.[1] | KMS11 | Both approaches demonstrate a similar effect on the adhesive properties of multiple myeloma cells. |
| Apoptosis | Not explicitly detailed as a primary outcome in direct comparison studies. | Can induce apoptosis in certain cancer cell lines. | Various | Further studies are needed for a direct comparison of apoptotic induction. |
Experimental Workflow & Signaling Pathways
To visually represent the methodologies and biological context, the following diagrams have been generated.
Caption: Comparative experimental workflow.
Caption: Key NSD2 signaling pathways.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison.
Cell Culture and Treatment
-
Cell Lines: U2OS (human bone osteosarcoma), KMS11 (human multiple myeloma, t(4;14) positive), and MM1.S (human multiple myeloma, NSD2 E1099K mutant) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the compound is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.
-
Genetic Knockdown:
-
siRNA: Cells are transfected with NSD2-targeting siRNA or a non-targeting control siRNA using a lipid-based transfection reagent like Lipofectamine RNAiMAX, following the manufacturer's protocol.[1]
-
shRNA: For stable knockdown, lentiviral particles encoding shRNA targeting NSD2 or a control shRNA are used to transduce the cells, followed by selection with an appropriate antibiotic (e.g., puromycin).
-
Western Blotting
-
Cell Lysis: After treatment or transfection, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies against NSD2, H3K36me2, and a loading control (e.g., Vinculin, GAPDH, or total Histone H3).
-
Detection: After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: The following day, cells are treated with various concentrations of this compound or the vehicle control (DMSO). For knockdown experiments, cells are assayed at specific time points post-transfection.
-
Viability Measurement: Cell viability is assessed at different time points (e.g., 2, 4, 6, and 8 days) using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle-treated control cells to determine the percentage of cell viability.
Cell Adhesion Assay
-
Plate Coating: 96-well plates are coated with Matrigel and incubated at 37°C for 1 hour to allow for solidification.
-
Cell Treatment: KMS11 cells are treated with this compound or a negative control compound for a specified period (e.g., 6 days).
-
Cell Seeding: After treatment, cells are harvested, counted, and seeded onto the Matrigel-coated plates.
-
Adhesion and Staining: The plates are incubated for a short period (e.g., 4 hours) to allow for cell adhesion. Non-adherent cells are removed by washing with PBS. The remaining adherent cells are fixed and stained with crystal violet.
-
Quantification: The crystal violet is solubilized, and the absorbance is measured on a plate reader to quantify the relative number of adherent cells.[1]
Conclusion
Both this compound and genetic knockdown are effective tools for reducing NSD2 levels and its associated H3K36me2 mark, leading to comparable phenotypic outcomes in several cancer cell models. This compound offers the advantage of temporal control and dose-dependent effects, which can be more readily translated into a therapeutic context. Genetic knockdown, while a powerful research tool, can be subject to off-target effects and compensatory mechanisms. The choice between these methods will depend on the specific experimental goals, with this compound providing a pharmacologically relevant approach to probe NSD2 function. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at elucidating the role of NSD2 in health and disease.
References
- 1. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
UNC8153: A Comparative Analysis of its Efficacy in Multiple Myeloma Cell Lines
A close examination of the novel NSD2-targeted degrader, UNC8153, reveals distinct efficacy profiles in different multiple myeloma (MM) cell lines. While exhibiting a modest antiproliferative effect in MM1.S cells, its primary impact on KMS11 cells is the disruption of cell adhesion. This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed methodologies.
This compound is a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein, achieving a DC50 of 0.35 μM for NSD2 degradation in U2OS osteosarcoma cells.[1] NSD2 is a histone methyltransferase implicated in the pathogenesis of various cancers, including multiple myeloma. By targeting NSD2 for degradation, this compound offers a novel therapeutic strategy. However, its efficacy varies depending on the specific genetic context of the cancer cells.
Comparative Efficacy of this compound
The differential effects of this compound in MM1.S and KMS11 multiple myeloma cell lines are summarized below.
| Cell Line | Key Genetic Feature | Primary Effect of this compound | Quantitative Data |
| MM1.S | Activating E1099K mutation in NSD2 | Mild antiproliferative effect | A dose-dependent reduction in cell viability was observed after 8 days of treatment. Specific IC50 value is not currently published.[2] |
| KMS11 | t(4;14) translocation leading to NSD2 overexpression | Antiadhesive effect | No significant change in proliferation was observed with concentrations up to 30 μM.[2] A significant reduction in cell attachment to Matrigel was observed after 14 days of treatment.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MM1.S Proliferation Assay (Trypan Blue Exclusion)
This assay was utilized to assess the antiproliferative effect of this compound on MM1.S cells.
-
Cell Seeding: MM1.S cells were seeded at a density of 3.0 x 10^5 cells per well in 24-well plates.
-
Compound Treatment: Cells were treated with varying concentrations of this compound.
-
Culture Maintenance: Fresh medium containing the respective concentrations of this compound was replenished every 2 days for a total of 8 days. The cell density was maintained below 1 million cells per mL.
-
Cell Counting: At the end of the 8-day treatment period, cell viability was determined using a TC10 automated cell counter (Bio-Rad) with trypan blue staining.
KMS11 Cell Viability Assay (CellTiter-Glo®)
This assay was performed to evaluate the effect of this compound on the viability of KMS11 cells.
-
Cell Seeding: KMS11 cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with this compound at various concentrations for 8 days.
-
Viability Assessment: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.
KMS11 Adhesion Assay
This assay was conducted to investigate the impact of this compound on the adhesive properties of KMS11 cells.
-
Cell Treatment: KMS11 cells were treated with this compound for 14 days.
-
Plate Coating: 96-well plates were coated with Matrigel.
-
Cell Seeding: Treated KMS11 cells were seeded onto the Matrigel-coated plates.
-
Adhesion and Washing: Cells were allowed to adhere to the Matrigel. Non-adherent cells were removed by washing.
-
Quantification: The number of adherent cells was quantified to determine the effect of this compound on cell adhesion.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing cell viability.
Caption: this compound induces the degradation of NSD2 via the ubiquitin-proteasome system.
Caption: A generalized workflow for determining the effect of this compound on cancer cell viability.
References
A Head-to-Head Comparison of UNC8153 and Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetic drug discovery, the development of potent and selective modulators of epigenetic enzymes is paramount. This guide provides a comprehensive head-to-head comparison of UNC8153, a novel degrader of the histone methyltransferase NSD2, with other prominent epigenetic modifiers. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most appropriate tools for their scientific inquiries.
Executive Summary
This compound is a potent and selective degrader of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase responsible for histone H3 lysine (B10760008) 36 dimethylation (H3K36me2). By targeting NSD2 for degradation, this compound effectively reduces H3K36me2 levels, leading to anti-proliferative and anti-adhesive effects in cancer cells, particularly in multiple myeloma. This guide compares the performance of this compound with another NSD2 degrader, LLC0424, as well as with established epigenetic modifiers from different classes: the pan-HDAC inhibitors Vorinostat and Panobinostat, and the EZH2 inhibitor Tazemetostat.
Data Presentation: Quantitative Comparison of Epigenetic Modifiers
The following tables summarize the key performance metrics of this compound and its counterparts.
Table 1: Head-to-Head Comparison of NSD2 Degraders
| Compound | Target | Mechanism of Action | DC50 (U2OS cells) | Dmax (U2OS cells) | DC50 (RPMI-8402 cells) | Dmax (RPMI-8402 cells) | Reference |
| This compound | NSD2 | Degrader | 0.35 µM | 79% | - | - | |
| LLC0424 | NSD2 | Degrader | - | - | 20 nM | >96% |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Potency of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 |
| MM.1S | 5.8 µM |
| KMS-11 | 11.2 µM |
IC50: Half-maximal inhibitory concentration.
Table 3: Comparative Potency of Other Epigenetic Modifiers
| Compound | Class | Target(s) | IC50 Range (Various Cancer Cell Lines) | Reference |
| Vorinostat | Pan-HDAC Inhibitor | HDAC1, 2, 3, 6, 7, 11 | 10 nM - 8 µM | |
| Panobinostat | Pan-HDAC Inhibitor | Class I, II, IV HDACs | 1.8 nM - 531 nM | |
| Tazemetostat | EZH2 Inhibitor | EZH2 (wild-type and mutant) | <0.001 µM - 7.6 µM (in lymphoma cell lines) |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
This compound Signaling Pathway
Caption: this compound binds to the PWWP1 domain of NSD2 and recruits an E3 ubiquitin ligase, leading to the proteasomal degradation of NSD2. This reduces H3K36me2 levels and alters gene expression, resulting in anti-cancer effects.
Experimental Workflow for Comparing NSD2 Degraders
Caption: A typical workflow for comparing the efficacy of NSD2 degraders involves cell culture, treatment with the compounds, followed by analysis of NSD2 protein levels using techniques like In-Cell Western blotting to determine DC50 and Dmax values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
In-Cell Western (ICW) for NSD2 Degradation
This protocol is adapted from methodologies used in the characterization of this compound and similar compounds.
-
Cell Seeding: Seed U2OS or other relevant cancer cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound (e.g., this compound, LLC0424) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% non-fat milk in PBS) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against NSD2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Imaging and Analysis:
-
Wash the cells and allow them to dry.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity to determine the relative NSD2 protein levels.
-
Normalize the data to a housekeeping protein or cell number stain.
-
Calculate DC50 and Dmax values using non-linear regression analysis.
-
Global Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol provides a general workflow for assessing the selectivity of a degrader across the proteome.
-
Cell Culture and Treatment: Culture cells (e.g., U2OS) and treat with the degrader of interest (e.g., 5 µM this compound) or DMSO for a specified time (e.g., 6 hours).
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and quantify the protein concentration.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin overnight.
-
-
TMT Labeling:
-
Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's instructions.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer).
-
Identify and quantify the relative abundance of proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly degraded.
-
Head-to-Head Comparison and Discussion
This compound vs. LLC0424:
Both this compound and LLC0424 are effective degraders of NSD2. However, the available data suggests that LLC0424 is significantly more potent, with a DC50 in the nanomolar range in RPMI-8402 cells, compared to the micromolar DC50 of this compound in U2OS cells. This highlights the rapid evolution and optimization of PROTAC-based degraders. The choice between these two molecules may depend on the specific cell type, desired potency, and experimental context.
This compound vs. Pan-HDAC Inhibitors (Vorinostat and Panobinostat):
This compound offers a highly specific approach by targeting a single epigenetic writer, NSD2. In contrast, Vorinostat and Panobinostat are pan-HDAC inhibitors, affecting the activity of multiple histone deacetylases. This broad activity can lead to widespread changes in gene expression and may be associated with a different toxicity profile. While direct comparative efficacy data is lacking, the potency of Panobinostat, with IC50 values often in the low nanomolar range, is noteworthy. The choice between a targeted degrader like this compound and a broad-spectrum inhibitor depends on the therapeutic strategy and the specific epigenetic dysregulation being targeted.
This compound vs. EZH2 Inhibitor (Tazemetostat):
This compound and Tazemetostat both target histone methyltransferases but act on different enzymes and histone marks. This compound degrades NSD2, which is responsible for H3K36me2, a mark generally associated with active transcription. Tazemetostat inhibits EZH2, the catalytic subunit of the PRC2 complex, which mediates H3K27 trimethylation (H3K27me3), a repressive mark. The selection of one over the other would be dictated by the specific cancer type and its underlying epigenetic landscape. For instance, Tazemetostat has shown significant efficacy in lymphomas with EZH2 mutations.
Conclusion
This compound represents a significant advancement in the targeted degradation of NSD2, offering a potent and selective tool for studying the role of H3K36me2 in health and disease. Its comparison with other epigenetic modifiers highlights the diverse strategies available for modulating the epigenome. While direct, head-to-head experimental comparisons across different classes of epigenetic modifiers are limited, this guide provides a framework for understanding their relative strengths and mechanisms of action. The choice of an epigenetic modifier will ultimately depend on the specific research question, the cellular context, and the desired therapeutic outcome. The detailed experimental protocols provided herein should facilitate further comparative studies and the continued development of novel epigenetic therapies.
Validating the On-Target Effects of UNC8153: A Comparative Guide with a Negative Control
For Researchers, Scientists, and Drug Development Professionals
UNC8153 is a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein, a histone methyltransferase implicated in various cancers.[1][2][3] Validating that the observed cellular effects of this compound are a direct consequence of NSD2 degradation is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound and its structurally similar but inactive negative control, UNC8587, to demonstrate the on-target activity of this compound. Experimental data and detailed protocols are presented to assist researchers in designing and interpreting their own target validation studies.
Quantitative Comparison of this compound and its Negative Control, UNC8587
The following table summarizes the differential effects of this compound and its negative control, UNC8587, on key cellular and phenotypic endpoints. UNC8587 was designed with a subtle structural modification—the replacement of a cyclopropyl (B3062369) group with an isopropyl moiety—which abrogates its binding to NSD2.[1] This makes it an ideal tool to distinguish on-target from off-target effects.
| Assay | This compound | UNC8587 (Negative Control) | Cell Line | Key Findings |
| NSD2 Protein Degradation (DC50) | ~1.18 µM (Western Blot)[1] | No degradation observed[1] | U2OS | This compound effectively degrades NSD2, while the negative control does not, demonstrating the necessity of the specific chemical moiety for activity. |
| H3K36me2 Levels | Significant, dose-dependent reduction[1] | No change observed[1] | KMS11 | Reduction of the downstream histone mark H3K36me2 is a direct consequence of this compound-mediated NSD2 degradation. |
| Cell Viability (Anti-proliferative Effects) | Mild anti-proliferative effect[1] | No effect[1] | MM.1S | The observed cytotoxicity is linked to the on-target activity of this compound in this specific cancer cell line. |
| Cell Adhesion | Significant anti-adhesive effects[1] | No effect[1] | KMS11 | Phenotypic changes in cell adhesion are a result of NSD2 degradation by this compound. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and adaptation for specific research needs.
Immunoblotting for NSD2 and H3K36me2
This protocol is for assessing the levels of NSD2 and its downstream histone mark H3K36me2 in response to compound treatment.
a. Cell Lysis:
-
Treat cells with this compound, UNC8587, or DMSO (vehicle control) for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA protein assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
c. Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NSD2 (e.g., 1:1000 dilution) and H3K36me2 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a loading control like Vinculin or H3 (e.g., 1:5000 dilution) for normalization.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
In-Cell Western (ICW) Assay for NSD2 Degradation
This high-throughput method allows for the quantification of protein levels directly in fixed cells.
a. Cell Seeding and Treatment:
-
Seed U2OS cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, UNC8587, or DMSO for the desired time (e.g., 24 hours).
b. Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
c. Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody against NSD2 (e.g., 1:500 dilution) overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate with an IRDye-conjugated secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
d. Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity in each well. Normalize the NSD2 signal to a cell stain or a housekeeping protein.
Cell Viability Assay
This assay measures the effect of the compounds on cell proliferation.
a. Cell Seeding and Treatment:
-
Seed MM.1S cells in a 96-well plate.
-
Treat the cells with increasing concentrations of this compound, UNC8587, or DMSO.
b. Viability Measurement (using CellTiter-Glo® as an example):
-
After the desired treatment period (e.g., 8 days), allow the plate to equilibrate to room temperature for 30 minutes.[1]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Cell Adhesion Assay
This assay evaluates the ability of cells to adhere to an extracellular matrix.
a. Plate Coating and Blocking:
-
Coat a 96-well plate with Matrigel and incubate for 1 hour at 37°C.
-
Wash the wells with PBS.
-
Block the wells with 1% BSA in PBS for 30 minutes at 37°C.
b. Cell Seeding and Treatment:
-
Pre-treat KMS11 cells with this compound, UNC8587, or DMSO for the desired duration (e.g., 14 days).[1]
-
Seed the treated cells onto the Matrigel-coated plate.
-
Incubate for 4 hours at 37°C to allow for cell adhesion.
c. Quantification of Adherent Cells:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as staining with crystal violet and measuring the absorbance, or using a fluorescence-based assay.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the experimental design and the biological context, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for validating the on-target effects of this compound.
Caption: Simplified signaling pathway of NSD2 and the effect of this compound.
References
A Preclinical Showdown: UNC8153 Versus Standard-of-Care in Multiple Myeloma
For Immediate Release
[CITY, State] – December 12, 2025 – In the relentless pursuit of more effective treatments for multiple myeloma, a novel NSD2-targeted degrader, UNC8153, has emerged from preclinical studies, demonstrating potential anti-myeloma activity. This report provides a comparative analysis of this compound's performance against current standard-of-care drugs—bortezomib (B1684674), lenalidomide (B1683929), and daratumumab—based on available preclinical data. The findings, intended for researchers, scientists, and drug development professionals, offer a glimpse into the evolving landscape of myeloma therapeutics.
Mechanism of Action: A New Approach to Myeloma Treatment
This compound operates through a distinct mechanism of action, inducing the proteasome-dependent degradation of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3] This degradation leads to a reduction in the H3K36me2 histone mark, a key epigenetic modification, which in turn has been shown to produce anti-proliferative and anti-adhesive effects in multiple myeloma cell lines.[1][2]
In contrast, the standard-of-care agents target different cellular pathways. Bortezomib is a proteasome inhibitor that disrupts protein degradation, leading to apoptosis.[4][5][6][7] Lenalidomide is an immunomodulatory drug that modulates the activity of the Cereblon E3 ubiquitin ligase, resulting in the degradation of key transcription factors and subsequent cell death.[8][9][10][11] Daratumumab is a monoclonal antibody that targets CD38, a protein highly expressed on myeloma cells, inducing cell death through various immune-mediated mechanisms.[12][13][14][15]
Preclinical Performance: An In Vitro Comparison
Direct head-to-head preclinical studies comparing this compound with standard-of-care drugs are not yet available. However, by collating data from independent studies, a preliminary comparison can be drawn.
Table 1: In Vitro Anti-Proliferative and Anti-Adhesive Effects
| Compound | Cell Line | Assay | Key Findings |
| This compound | MM1.S | Anti-Proliferative | Mild antiproliferative effects observed.[1][2] |
| KMS11 | Anti-Adhesion | Significant anti-adhesive effects reported.[1] | |
| Bortezomib | RPMI-8226 | Anti-Proliferative | IC50 = 15.9 nM[16] |
| U-266 | Anti-Proliferative | IC50 = 7.1 nM[16] | |
| MM1.S | Anti-Proliferative | IC50 = 15.2 nM (sensitive), 44.5 nM (resistant)[17] | |
| Lenalidomide | Multiple Myeloma Cell Lines | Anti-Proliferative | Induces G1 phase growth arrest.[18] |
| Daratumumab | CD38-expressing MM cell lines | Antibody-Dependent Cellular Cytotoxicity (ADCC) | Dose-dependent lysis with maximum effect at 0.01-0.1 μg/ml.[19] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
In Vivo Efficacy: A Look at Xenograft Models
Data on the in vivo performance of this compound in multiple myeloma xenograft models is not yet publicly available. Standard-of-care agents, however, have demonstrated significant anti-tumor activity in such models.
Table 2: In Vivo Performance in Myeloma Xenograft Models
| Compound | Model | Key Findings |
| This compound | Not yet reported | - |
| Bortezomib | Multiple Myeloma Xenograft | Significant inhibition of tumor growth and increased overall survival.[20] |
| Lenalidomide | Myeloma-bearing mice | Inhibited tumor growth and prolonged survival in immunocompetent mice.[21] |
| Daratumumab | Daudi and UM-9 Xenografts | Inhibited outgrowth of CD38-expressing tumor cells.[22] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 10. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daratumumab induces mechanisms of immune activation through CD38+ NK cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. What is the mechanism of Daratumumab? [synapse.patsnap.com]
- 15. Daratumumab induces CD38 internalization and impairs myeloma cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 17. e-century.us [e-century.us]
- 18. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Proteomic and Mechanistic Analysis of NSD2 Degraders UNC8153 and UNC8732
This guide provides a detailed comparison of two targeted protein degraders, UNC8153 and its second-generation successor UNC8732. Both compounds are designed to induce the degradation of the oncoprotein NSD2 (Nuclear receptor-binding SET domain-containing 2), a histone methyltransferase implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia. This document outlines their mechanisms of action, comparative efficacy, and the proteomic landscape following treatment, supported by experimental data for researchers, scientists, and drug development professionals.
Comparative Efficacy and Cellular Activity
UNC8732 demonstrates improved potency and a more rapid degradation of NSD2 compared to its predecessor, this compound.[1][2] Both compounds effectively reduce the levels of NSD2 and its associated histone mark, H3K36me2.[1][2][3][4][5]
| Compound | Target | Potency (DC50) | Maximum Degradation (Dmax) | Time to Dmax | Key Cellular Effects |
| This compound | NSD2 | Less Potent | ~40% degradation at 30 min | 4-6 hours | Mild antiproliferative and anti-adhesive effects in multiple myeloma cells.[3] |
| UNC8732 | NSD2 | More Potent (DC50 of 0.06 ± 0.03 μM) | 97 ± 2% | 2-4 hours | Suppresses cancer cell growth, induces apoptosis, and reverses drug resistance in acute lymphoblastic leukemia cells.[1][6][7] |
Mechanism of Action: A Tale of Two Generations
Both this compound and UNC8732 are targeted protein degraders that function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. Their mechanism is dependent on the proteasome and neddylation, which points to the involvement of Cullin-RING E3 ligases.[1][2][3]
The key advancement with UNC8732 was the definitive identification of the recruited E3 ligase. Both compounds contain a primary alkyl amine that is metabolized within the cell to a reactive aldehyde species.[1][2][8] This aldehyde then facilitates the recruitment of the SCF-FBXO22 E3 ubiquitin ligase complex to the NSD2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][6]
Caption: Mechanism of this compound/UNC8732-mediated NSD2 degradation.
Proteomic Landscape Alterations
Global proteomics studies have been conducted to assess the specificity and broader cellular impact of both this compound and UNC8732. These experiments reveal a high degree of selectivity for NSD2 degradation.
This compound Proteomic Analysis
In a study using U2OS cells treated with 5 μM this compound for 6 hours, global proteomics by tandem mass tag quantification identified approximately 9,000 proteins, with 7,863 being quantifiable.[3] The analysis confirmed that NSD2 was the most significantly degraded protein, highlighting the compound's high selectivity.
UNC8732 Proteomic Analysis
A total proteome analysis of U2OS cells treated with 2 μM UNC8732 for 3 hours using label-free quantification identified 8,240 proteins.[8] The results of this study also demonstrated the exquisite selectivity of UNC8732 for NSD2.
While direct comparative proteomic data from a single experiment is not available, the individual studies for both compounds consistently underscore their high selectivity for the NSD2 protein.
Experimental Protocols
The following are summaries of the methodologies used in the proteomic analyses of this compound and UNC8732.
Tandem Mass Tag (TMT) Proteomics for this compound
-
Cell Culture and Treatment: U2OS cells were cultured and treated with 5 μM this compound or DMSO (vehicle control) for 6 hours.
-
Lysis and Protein Digestion: Cells were lysed, and the protein concentration was determined. Proteins were then reduced, alkylated, and digested with trypsin.
-
TMT Labeling: The resulting peptides were labeled with TMT reagents to allow for multiplexed quantification.
-
LC-MS/MS Analysis: The labeled peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Raw data was processed to identify and quantify proteins. Significant degradation was defined as a -log p-value > 2 and a log2 fold change (compound/DMSO) < -0.5.[3]
Caption: TMT proteomics workflow for this compound analysis.
Label-Free Quantification (LFQ) Proteomics for UNC8732
-
Cell Culture and Treatment: U2OS cells were treated with 2 μM UNC8732 or an equivalent volume of DMSO for 3 hours.
-
Protein Extraction and Digestion: Following treatment, cells were harvested, and proteins were extracted and digested into peptides.
-
LC-MS/MS Analysis: Peptides were analyzed by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: The raw data was analyzed using a label-free quantification approach to determine the relative abundance of proteins between the UNC8732-treated and DMSO-treated samples. Statistical significance was determined using packages such as Limma and DEP, with p-values adjusted using the Benjamini-Hochberg procedure.[8]
Caption: LFQ proteomics workflow for UNC8732 analysis.
References
- 1. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New compound shows promise in targeting cancer-linked protein - UNC Lineberger [unclineberger.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Mechanism of UNC8153: A Comparative Guide to its Validation Using E3 Ligase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel therapeutic compounds is paramount. This guide provides a detailed comparison of the experimental validation of UNC8153, a potent and selective degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), with a focus on the use of E3 ligase inhibitors.
This compound has emerged as a significant chemical probe for studying the biological roles of NSD2, a histone methyltransferase implicated in various cancers. Its mechanism relies on hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate NSD2. Central to this process is the recruitment of an E3 ubiquitin ligase. This guide will delve into the experimental evidence that elucidates this mechanism, comparing the effects of various inhibitors and discussing alternative approaches to targeted protein degradation.
The Ubiquitin-Proteasome System and this compound's Mode of Action
The degradation of NSD2 facilitated by this compound is dependent on the ubiquitin-proteasome system.[1] This intricate cellular machinery tags proteins for destruction via a three-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. The E3 ligase is the key component that confers substrate specificity, recognizing the target protein and catalyzing the transfer of ubiquitin to it. A polyubiquitin (B1169507) chain serves as a signal for the proteasome to degrade the tagged protein.
This compound acts as a "molecular glue," inducing proximity between NSD2 and an E3 ligase complex.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NSD2. Experimental validation of this mechanism has heavily relied on the use of specific inhibitors that block different stages of the ubiquitin-proteasome pathway.
Comparative Analysis of Inhibitors in Validating this compound's Mechanism
To confirm the involvement of the ubiquitin-proteasome system and to identify the specific family of E3 ligases recruited by this compound, researchers have employed a panel of small molecule inhibitors. The table below summarizes the key inhibitors used and their impact on this compound-mediated NSD2 degradation.
| Inhibitor | Target | Effect on this compound-mediated NSD2 Degradation | Conclusion |
| MG132 | Proteasome | Complete ablation of NSD2 degradation.[1] | Confirms that NSD2 degradation is proteasome-dependent. |
| TAK243 | E1 Ubiquitin-Activating Enzyme | Prevention of NSD2 degradation.[1] | Demonstrates the requirement of the initial step of the ubiquitination cascade. |
| MLN4924 | Nedd8-Activating Enzyme (NAE) | Prevention of NSD2 degradation.[1] | Implicates a Cullin-RING E3 ligase (CRL) complex, as CRLs require neddylation for their activity. |
The collective results from these inhibitor studies provide strong evidence that this compound mediates the degradation of NSD2 through a Cullin-RING E3 ligase-dependent and proteasome-dependent pathway.[1]
Visualizing the Validation Workflow
The following diagram illustrates the experimental logic for validating the mechanism of this compound using the aforementioned inhibitors.
Alternative Approaches and Comparative Selectivity
The field of targeted protein degradation is rapidly evolving. While this compound utilizes a novel mechanism to recruit a Cullin-RING E3 ligase, other degraders have been developed that engage different E3 ligases. For instance, an alternative NSD2 degrader has been reported to recruit Cereblon, another well-characterized E3 ligase.[1] However, a key distinction is that for this Cereblon-recruiting degrader, a reduction in the H3K36me2 chromatin mark, a downstream consequence of NSD2 activity, was not demonstrated.[1]
In contrast, this compound not only potently degrades NSD2 but also leads to a significant reduction in H3K36me2 levels.[1][2] Furthermore, this compound exhibits high selectivity for NSD2, with no degradation observed for the closely related proteins NSD1 and NSD3.[1] This high selectivity underscores its value as a precise chemical tool for studying NSD2 function.
Visualizing the Signaling Pathway
The diagram below outlines the signaling pathway affected by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the general protocols for the key experiments cited in the validation of this compound's mechanism.
In-Cell Western Assay for NSD2 Degradation:
-
Cell Culture: U2OS cells are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, with or without the co-administration of inhibitors (MG132, TAK243, or MLN4924) for a specified duration (e.g., 8 hours).
-
Cell Lysis and Fixation: After treatment, the cells are washed, fixed, and permeabilized.
-
Immunostaining: The fixed cells are incubated with a primary antibody specific for NSD2, followed by a fluorescently labeled secondary antibody. A normalization antibody (e.g., for total protein) is also used.
-
Imaging and Quantification: The plates are scanned using an imaging system, and the fluorescence intensity corresponding to NSD2 levels is quantified and normalized to the total protein signal.
NanoBRET Ubiquitination Assay:
-
Cell Transfection: Cells are co-transfected with constructs expressing Nano-Luciferase fused to NSD2 and HaloTag fused to ubiquitin.
-
Compound Treatment: Transfected cells are treated with this compound.
-
Substrate Addition: A specific HaloTag ligand and the Nano-Luciferase substrate are added to the cells.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured. An increased BRET signal indicates the proximity of HaloTag-ubiquitin to NanoLuc-NSD2, signifying ubiquitination.
Conclusion
The validation of this compound's mechanism through the systematic use of E3 ligase and proteasome inhibitors provides a clear and compelling picture of its mode of action. By hijacking a Cullin-RING E3 ligase, this compound potently and selectively triggers the proteasomal degradation of NSD2. This targeted degradation approach, validated by robust experimental data, establishes this compound as a valuable tool for dissecting the roles of NSD2 in health and disease and offers a promising strategy for the development of novel therapeutics. The comparative analysis with other degraders further highlights the unique and advantageous properties of this compound.
References
A Comparative Guide to the In Vivo Performance of UNC8153 and Other Novel NSD2 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic and in vivo degradation properties of the novel nuclear receptor-binding SET domain-containing 2 (NSD2) degrader, UNC8153, and its analogs. Due to the limited availability of comprehensive pharmacokinetic data for this compound in the public domain, this comparison extends to other recently developed NSD2 degraders, namely LLC0424 and MS159, to offer a broader perspective on the current landscape of in vivo active NSD2-targeting compounds.
Executive Summary
Targeted degradation of NSD2, a histone methyltransferase implicated in various cancers, represents a promising therapeutic strategy. This compound has been identified as a potent and selective NSD2 degrader. However, detailed in vivo pharmacokinetic parameters for this compound and its direct analogs have not been disclosed. This guide summarizes the available in vivo performance data for this compound and compares it with that of other notable NSD2 degraders. While quantitative pharmacokinetic data is sparse, the information on in vivo efficacy provides valuable insights for researchers in the field.
Comparative In Vivo Performance of NSD2 Degraders
The following table summarizes the available in vivo data for this compound and other key NSD2 degraders. It is important to note that a direct comparison of classical pharmacokinetic parameters such as half-life, clearance, and volume of distribution is not possible at this time due to a lack of published data for this compound.
| Compound | Type | In Vivo Model | Dosing | Key In Vivo Observations |
| This compound | NSD2 Degrader | Not Disclosed | Not Disclosed | In vivo NSD2 degradative effects have not been disclosed. |
| UNC8732 | More potent analog of this compound | Not Disclosed | Not Disclosed | In vivo NSD2 degradative activity remains unknown. |
| MS159 | PROTAC NSD2 Degrader | Mice | Not Disclosed | Reported to be bioavailable in mice. |
| LLC0424 | PROTAC NSD2 Degrader | SEM and 22RV1 xenograft models | 60 mg/kg (i.p. or i.v.) | Showed potent NSD2 degradation in both xenograft models. |
| UNC6934 | NSD2-PWWP1 Ligand (Parent of this compound) | Not Disclosed | Not Disclosed | Characterized as a chemical probe for in vitro use; in vivo pharmacokinetic properties have not been described. |
Experimental Protocols
Below are detailed methodologies for key experiments typically employed in the pharmacokinetic characterization of small molecule degraders like this compound and its analogs.
In Vivo Pharmacokinetic Study in Mice
1. Animal Models:
-
Male or female mice (e.g., CD-1, C57BL/6, or relevant xenograft models), typically 6-8 weeks old.
-
Animals are acclimated for at least one week before the study.
2. Formulation and Dosing:
-
The compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) for intravenous (i.v.) or intraperitoneal (i.p.) administration. For oral (p.o.) administration, a formulation in a vehicle like 0.5% methylcellulose (B11928114) in water may be used.
-
A typical dose for initial studies might range from 10 to 60 mg/kg.
3. Sample Collection:
-
Blood Sampling: Serial blood samples (approximately 20-50 µL) are collected from the tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Tissue Collection (for distribution studies): At the end of the study, animals are euthanized, and tissues of interest (e.g., tumor, liver, kidney, brain) are collected, weighed, and stored at -80°C.
4. Bioanalytical Method:
-
Sample Preparation: Plasma or tissue homogenates are subjected to protein precipitation with a solvent like acetonitrile, often containing an internal standard.
-
LC-MS/MS Analysis: The concentration of the compound in the samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This provides high sensitivity and selectivity.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Bioavailability (for extravascular routes).
-
In Vivo Target Engagement and Degradation Assay
1. Animal and Dosing:
-
A relevant mouse model (e.g., a tumor xenograft model expressing high levels of NSD2) is used.
-
Animals are treated with the degrader compound at a specified dose and schedule.
2. Tissue Collection:
-
At various time points after dosing, tumors and other relevant tissues are collected.
3. Protein Analysis:
-
Western Blotting: Tissue lysates are analyzed by western blotting to determine the levels of NSD2 protein. Levels of a housekeeping protein (e.g., GAPDH, Vinculin) are used for normalization.
-
Immunohistochemistry (IHC): Tissue sections can be stained for NSD2 to visualize its expression and localization.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Safety Operating Guide
Navigating the Final Step: Proper Disposal of UNC8153 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of research chemicals like UNC8153, a potent and selective NSD2-targeted degrader, is a critical component of laboratory safety and environmental responsibility. While a specific, official disposal protocol for this compound is not publicly available, established guidelines for hazardous chemical waste provide a clear framework for its safe management. This guide offers essential, step-by-step information to ensure the proper disposal of this compound, fostering a culture of safety and building trust in your laboratory's operational integrity.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available from the supplier.[1][2][3][4][5] Although a dedicated SDS for this compound is not readily found in public domains, handling it with the precautions appropriate for a novel, biologically active compound is a prudent measure. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation or skin contact.
Quantitative Data Summary
For safe handling and storage, which directly impacts disposal, refer to the following properties of this compound.
| Property | Value | Source |
| Molecular Formula | C33H37N5O5 | MedChemExpress, MedKoo Biosciences |
| Molecular Weight | 583.68 g/mol | MedChemExpress |
| Appearance | Solid | Cayman Chemical |
| Storage (Powder) | -20°C for up to 3 years | TargetMol |
| Storage (in Solvent) | -80°C for up to 1 year | TargetMol |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound, as with most research chemicals, is through a licensed hazardous waste disposal company.[6] Incineration at a permitted facility is the preferred final disposition.[6] The following steps outline the procedure for collecting and preparing this compound waste for pickup.
1. Waste Identification and Segregation:
-
Treat all this compound, whether in solid form or in solution, as hazardous chemical waste.[7][8]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[9][10] Incompatible chemicals can react violently or produce toxic gases.[9]
2. Waste Collection:
-
Solid Waste:
-
Collect pure this compound powder and any materials grossly contaminated with it (e.g., weighing paper, spatulas) in a designated, compatible, and clearly labeled hazardous waste container.[11]
-
This container should be a sturdy, screw-cap bottle or a puncture-resistant container for sharps. Avoid using food containers.[9]
-
-
Liquid Waste:
-
Contaminated Labware:
-
Disposable items such as pipette tips, and gloves with incidental contamination should be collected in a designated solid hazardous waste container.[6][11]
-
For glassware, the first rinse with a suitable solvent should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best to consult with your EHS office.[12]
-
3. Containerization and Labeling:
-
All waste containers must be in good condition and kept securely closed except when adding waste.[7][13]
-
Label each container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents, including solvents and estimated concentrations.[8][14] Your institution will likely provide specific hazardous waste tags for this purpose.[8][13]
4. Storage Pending Disposal:
-
Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.[7][9]
-
The storage area should have secondary containment to capture any potential leaks.[15]
-
Ensure that incompatible waste types are stored separately.[9]
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and regulatory limits (e.g., 90 days), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[11]
-
Never dispose of this compound down the drain or in the regular trash.[7][8]
Experimental Protocols Cited
While no experimental protocols for the disposal of this compound were found, the general principles of chemical waste management are based on established safety and environmental protection protocols mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 2. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 3. ehs.com [ehs.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. vumc.org [vumc.org]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 15. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling UNC8153
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the use of UNC8153, a potent and selective NSD2-targeted degrader. The following procedural steps and data are designed to answer specific operational questions, building a foundation of trust and value in your laboratory practices.
Key Quantitative Data
A summary of the essential quantitative data for this compound is provided below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₇N₅O₅ | [1] |
| Molecular Weight | 583.68 g/mol | [1] |
| CAS Number | 2929304-60-7 | [1] |
| Binding Affinity (Kd) | 24 nM for NSD2 | [2] |
| Cellular DC₅₀ | 0.35 µM in U2OS cells | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on handling protocols for similar research compounds, the following personal protective equipment and handling procedures are strongly recommended.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A standard laboratory coat should be worn. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: If working with the powdered form outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is advised.
General Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is critical for safety and experimental integrity.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory.
-
Store the compound in a tightly sealed container in a cool, dry, and dark place.
-
Follow the specific storage temperature guidelines: -20°C for long-term storage of the powder and -80°C for stock solutions.[1][2]
Preparation of Stock Solutions:
-
This compound is soluble in DMSO.[2] For in vivo studies, various formulations can be prepared, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
When preparing solutions, add solvents sequentially and ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, should be treated as hazardous chemical waste.
-
Collect all waste in designated, clearly labeled, and sealed containers.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Experimental Protocol: In-Cell Western for NSD2 Degradation
The following is a detailed methodology for a key experiment to assess the efficacy of this compound in degrading NSD2 in a cellular context.
-
Cell Culture: U2OS cells are cultured in DMEM supplemented with 10% fetal bovine serum and 100 U/mL penicillin/streptomycin in a 37°C incubator with 5% CO₂.[3]
-
Cell Seeding: Plate U2OS cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 24 hours). Include a DMSO-treated control group.[3]
-
Cell Lysis and Fixation: After treatment, remove the media and lyse the cells. Fix the cells with a suitable fixative (e.g., formaldehyde).
-
Immunostaining: Permeabilize the cells and block non-specific antibody binding. Incubate with a primary antibody specific for NSD2, followed by an appropriate fluorescently labeled secondary antibody.
-
Data Acquisition: Quantify the fluorescence intensity using an appropriate plate reader or imaging system.
-
Data Analysis: Normalize the fluorescence signal to a loading control (e.g., total protein stain) and express the data as a percentage of the DMSO-treated control. The DC₅₀ value can then be calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its handling and use.
Caption: this compound-mediated degradation of NSD2 protein.
Caption: Laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
